Leelamine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPQLGCAWUAYPF-WFBUOHSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587872 | |
| Record name | Abieta-8,11,13-trien-18-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16496-99-4, 99306-87-3 | |
| Record name | Abieta-8,11,13-trien-18-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Dehydroabietylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the mechanism of action of Leelamine Hydrochloride?
An In-depth Technical Guide on the Mechanism of Action of Leelamine Hydrochloride
Executive Summary
This compound is a naturally derived diterpene amine, extracted from the bark of pine trees, that has garnered significant scientific interest for its potent anti-cancer properties.[1][2][3][4] Its primary mechanism of action is rooted in its physicochemical properties as a lysosomotropic agent.[1][2] As a weakly basic and lipophilic molecule, leelamine readily crosses cellular membranes and accumulates within the acidic environment of lysosomes.[1][4] This sequestration initiates a cascade of cellular events, the most critical of which is the potent inhibition of intracellular cholesterol transport.[5][6][7] By directly binding to the Niemann-Pick C1 (NPC1) protein, leelamine blocks the egress of cholesterol from lysosomes, leading to its accumulation within these organelles and a subsequent depletion of available cholesterol for essential cellular functions.[1][5][8] This disruption of cholesterol homeostasis has profound downstream consequences, leading to the shutdown of multiple oncogenic signaling pathways crucial for cancer cell survival, proliferation, and metastasis, including the PI3K/AKT, STAT3, and MAPK cascades.[1][2][5] The cellular fallout includes the inhibition of autophagy, suppression of receptor-mediated endocytosis, and induction of apoptosis, establishing leelamine as a multi-faceted agent that targets fundamental cancer cell processes.[1][2][6]
Core Mechanism: Lysosomotropism and Inhibition of Cholesterol Egress
The foundational mechanism of leelamine's activity is its lysosomotropic nature. Its primary amino group and lipophilic structure allow it to permeate cell membranes and become protonated and trapped within acidic organelles, primarily late endosomes and lysosomes.[1][4]
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Lysosomal Accumulation : As a weak base with a calculated pKa of 9.9, leelamine is predicted to be a lysosomotropic compound.[2] Once inside the acidic lumen of the lysosome (pH ~4.5-5.0), the primary amine group becomes protonated, preventing the molecule from diffusing back across the lysosomal membrane, leading to its significant accumulation.[1]
-
NPC1 Protein Binding : The direct molecular target of leelamine within the lysosome is the Niemann-Pick C1 (NPC1) protein, a critical component of the machinery that exports cholesterol out of the lysosome.[1][5] Molecular docking analyses suggest that leelamine binds to the cholesterol-binding pocket of NPC1.[5][8]
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Inhibition of Cholesterol Transport : By binding to NPC1, leelamine appears to competitively inhibit the binding and transport of cholesterol from the lysosome to the cytoplasm.[5][8] This blockade results in a cellular phenotype mimicking Niemann-Pick type C disease, characterized by the massive accumulation of unesterified cholesterol within lysosomes and late endosomes.[1][2] This sequestration makes cholesterol unavailable for other cellular processes.[5][9]
Disruption of Downstream Oncogenic Signaling Pathways
The sequestration of cholesterol profoundly impacts cellular signaling, as cholesterol is an integral component of cell membranes and essential for the function of membrane-associated proteins and signaling platforms. Leelamine's disruption of cholesterol availability leads to the inhibition of several key oncogenic pathways.[5]
-
Receptor Tyrosine Kinases (RTKs) : The lack of available cholesterol inhibits receptor-mediated endocytosis and endosome trafficking.[1][6][9] This disrupts the normal lifecycle of RTKs, causing their aberrant accumulation and leading to a shutdown of their downstream signaling.[2][6]
-
PI3K/AKT/mTOR Pathway : This critical survival pathway is inhibited following leelamine treatment. The disruption of RTK signaling and potential changes in membrane fluidity contribute to the decreased phosphorylation and activation of AKT and downstream effectors like mTOR.[1][5]
-
STAT3 Pathway : Leelamine treatment leads to the inhibition of STAT3 signaling. This, in turn, downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, shifting the cellular balance towards apoptosis.[1][5]
-
MAPK/ERK Pathway : This pathway, crucial for proliferation, is also suppressed by leelamine, downstream of the disruption in RTK and endosomal trafficking.[2][5]
Quantitative Data Summary
The anti-cancer efficacy of leelamine and its derivatives has been quantified through IC50 values across various cancer cell lines.
| Compound | Cell Line | IC50 (µmol/L) | Target/Effect Noted | Reference |
| Leelamine | UACC 903 (Melanoma) | 1.35 ± 0.1 | NPC1 Targeting | [10] |
| 1205 Lu (Melanoma) | 1.93 ± 0.2 | NPC1 Targeting | [10] | |
| Derivative 5a (Trifluoro acetyl) | UACC 903 (Melanoma) | 1.2 | Maintained activity | [4][5] |
| 1205 Lu (Melanoma) | 2.0 | Maintained activity | [4][5] | |
| Derivative 5b (Tribromo acetyl) | UACC 903 (Melanoma) | 1.0 | Maintained activity | [4][5] |
| 1205 Lu (Melanoma) | 1.8 | Maintained activity | [4][5] | |
| Derivative 5c (Acetyl) | UACC 903 (Melanoma) | 89.4 | Lost activity | [4][5] |
| 1205 Lu (Melanoma) | > 100 | Lost activity | [4][5] | |
| Derivative 5d (Benzoyl) | UACC 903 (Melanoma) | > 100 | Lost activity | [4][5] |
| 1205 Lu (Melanoma) | > 100 | Lost activity | [4][5] | |
| Leelamine | General | 9.5 | Pyruvate Dehydrogenase Kinase (PDK) Inhibition | [7] |
Experimental Protocols
The elucidation of leelamine's mechanism of action has been supported by a variety of experimental techniques.
Western Blotting for Signaling Pathway Analysis
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Objective : To determine the effect of leelamine on the phosphorylation status and expression levels of key proteins in oncogenic signaling pathways (e.g., AKT, ERK, STAT3) and autophagy (LC3B, p62).[2][5]
-
Methodology :
-
Cancer cells (e.g., UACC 903 melanoma) are seeded and allowed to adhere overnight.
-
Cells are treated with varying concentrations of this compound or DMSO (vehicle control) for a specified time period (e.g., 24-48 hours).
-
Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is quantified using a BCA assay.
-
Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Membranes are incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of AKT, ERK, STAT3, as well as LC3B, p62, and a loading control (e.g., β-actin or GAPDH).
-
After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used for quantification.[2]
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Lysosomotropism and Cholesterol Dependence Assays
-
Objective : To confirm that leelamine's activity is dependent on lysosomal acidification and the subsequent disruption of cholesterol homeostasis.[2][6]
-
Methodology :
-
H+-ATPase Inhibition : To test for lysosomotropism, cells are pre-treated with a vacuolar H+-ATPase inhibitor, such as 10 nM Bafilomycin A1 (BafA1), for 1-2 hours.[2] BafA1 prevents the acidification of lysosomes. Leelamine is then added, and cell viability is assessed after 24-48 hours. A rescue from leelamine-induced cell death by BafA1 indicates the activity is dependent on lysosomal accumulation.[4][5]
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Cholesterol Depletion : To confirm the role of cholesterol accumulation, cells are co-treated with leelamine and a cholesterol-depleting agent, such as β-cyclodextrin.[2][6] Attenuation of leelamine-mediated cell death by β-cyclodextrin demonstrates that cholesterol accumulation is a key trigger for the cytotoxic effects.[6]
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Transmission Electron Microscopy (TEM)
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Objective : To visualize the ultrastructural changes in cancer cells induced by leelamine treatment.[2][6]
-
Methodology :
-
Cells are treated with leelamine or DMSO for a specified time.
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Cells are fixed with a solution of glutaraldehyde and paraformaldehyde in a cacodylate buffer.
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Post-fixation is performed with osmium tetroxide.
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Samples are dehydrated through a graded series of ethanol and embedded in resin.
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Ultrathin sections (e.g., 70-90 nm) are cut, placed on copper grids, and stained with uranyl acetate and lead citrate.
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Grids are examined with a transmission electron microscope. Key features to observe in leelamine-treated cells include widespread vacuolization, accumulation of autophagosomes, lipofuscin-like structures, and distinctive web-like membrane whorls, all indicative of disrupted lysosomal and autophagic processes.[2][6]
-
References
- 1. This compound | 16496-99-4 | Benchchem [benchchem.com]
- 2. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leelamine - Wikipedia [en.wikipedia.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. msesupplies.com [msesupplies.com]
- 8. researchgate.net [researchgate.net]
- 9. A Brief Overview of the Antitumoral Actions of Leelamine | MDPI [mdpi.com]
- 10. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Leelamine Hydrochloride as a Lysosomotropic Agent
This compound, a natural diterpene amine derived from the bark of pine trees, has emerged as a compound of significant interest in oncological research.[1][2][3] Its potent anti-cancer activity is primarily attributed to its function as a lysosomotropic agent. This guide provides a detailed examination of the molecular mechanisms, experimental validation, and downstream cellular consequences of leelamine's lysosomotropic properties.
The Principle of Lysosomotropism and Leelamine
Lysosomotropism describes the phenomenon where weakly basic, lipophilic compounds readily cross cellular membranes and subsequently accumulate within acidic organelles, most notably lysosomes.[1][4][5] this compound is a weakly basic amine with a pKa of approximately 9.9, a characteristic that is fundamental to its lysosomotropic nature.[2][6] The primary amino group of leelamine is crucial for this property; upon entering the acidic environment of the lysosome (pH 4.5-5.0), the amine group becomes protonated.[1] This charged form is unable to diffuse back across the lysosomal membrane, leading to its sequestration and high concentration within the organelle.[1][5] This accumulation is the initiating event for leelamine's cascade of cytotoxic effects in cancer cells.[1][7]
Core Mechanism of Action: Disruption of Cholesterol Homeostasis
The primary and most well-documented mechanism of action following leelamine's lysosomal accumulation is the profound disruption of intracellular cholesterol transport.[1][6][7][8]
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Interaction with NPC1: In silico molecular docking studies and experimental evidence suggest that leelamine binds to the Niemann-Pick C1 (NPC1) protein.[1][7][9] NPC1 is a critical transmembrane protein located in late endosomes and lysosomes responsible for exporting cholesterol out of these organelles.[7][10] Leelamine is believed to competitively inhibit the binding of cholesterol to NPC1, effectively blocking its egress from the lysosome.[1][9]
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Lysosomal Cholesterol Accumulation: This blockade results in a massive buildup of unesterified cholesterol within the late endosomes and lysosomes.[6][8][11] This phenotype is strikingly similar to that observed in Niemann-Pick type C (NPC) disease, a lysosomal storage disorder caused by mutations in the NPC1 or NPC2 genes.[7][10] The resulting deficiency of available cholesterol in the cytoplasm and other cellular compartments starves the cancer cell of this essential lipid.[7][11]
Downstream Cellular Consequences
The disruption of cholesterol homeostasis triggers a cascade of events that collectively contribute to cancer cell death.
Leelamine treatment leads to an inhibition of autophagic flux, the dynamic process of autophagy from autophagosome formation to degradation.[6][7] This is evidenced by the accumulation of autophagosome markers such as LC3B and the autophagic substrate p62/SQSTM1.[6][7] The disruption of the lysosomal environment and function impairs the fusion of autophagosomes with lysosomes, preventing the degradation of cellular waste and contributing to cellular stress.[6][12]
Proper cholesterol levels are vital for the integrity and function of the plasma membrane, including processes like receptor-mediated endocytosis. By sequestering cholesterol in lysosomes, leelamine inhibits this crucial process.[6][7][8] This has been demonstrated by a dose-dependent inhibition of transferrin uptake in leelamine-treated cells.[6]
The inhibition of cholesterol transport and endocytosis leads to the subsequent shutdown of multiple key oncogenic signaling pathways that are critical for the survival, proliferation, and metastasis of cancer cells.[2][7][11]
-
PI3K/AKT/mTOR Pathway: This central signaling cascade, which regulates cell growth and survival, is inhibited by leelamine treatment.[1][7] The effect is linked to the disruption of cholesterol homeostasis, which indirectly affects signaling platforms dependent on proper lipid distribution.[1]
-
STAT3 Pathway: Leelamine treatment reduces the activity of STAT3, a transcription factor that promotes the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][7]
-
MAPK Pathway: The activity of the MAPK signaling cascade, another key driver of cell proliferation, is also hindered following leelamine administration.[7]
The inhibition of these pathways is a direct consequence of making cholesterol unavailable for essential cellular activities, leading to caspase-independent cell death.[6][7][8]
Quantitative Data: Structure-Activity Relationship
Structure-activity relationship (SAR) studies have been pivotal in confirming the importance of the amino moiety for leelamine's lysosomotropic properties and anticancer efficacy. Modifications to this group significantly alter its biological activity, as demonstrated by the IC50 values in melanoma cell lines.
| Compound/Derivative | Modification of Leelamine/Abietic Acid | IC50 in UACC 903 cells (μmol/L) | IC50 in 1205 Lu cells (μmol/L) | Lysosomotropic Activity |
| Leelamine | - | ~1.2 | ~2.0 | Yes |
| Derivative 5a | Amino group replaced with trifluoro acetyl | 1.2 | 2.0 | Yes |
| Derivative 5b | Amino group replaced with tribromo acetyl | 1.0 | 1.8 | Yes |
| Derivative 5c | Amino group converted to an acetyl group | 89.4 | > 100 | No |
| Derivative 5d | Benzoylation of the amino group | > 100 | > 100 | No |
| Abietic Acid | Lacks the amine group | > 100 | > 100 | No |
| Data sourced from studies on the structure-activity relationship of leelamine.[7][13] |
These data clearly indicate that derivatives retaining a basic moiety capable of being protonated exhibit potent anti-cancer activity, whereas masking or removing the amino group abrogates this effect.[7][13]
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize leelamine's role as a lysosomotropic agent.
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Cell Seeding: Plate cancer cells (e.g., UACC 903, 1205 Lu) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or its derivatives for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Add CellTiter 96 AQueous One Solution Reagent (MTS) to each well according to the manufacturer's protocol.
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Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
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Absorbance Reading: Measure the absorbance at 490 nm using a 96-well plate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell viability.
-
Cell Lysis: Treat cells with leelamine for the desired time and concentration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-STAT3, total STAT3, p-ERK, total ERK, LC3B, p62) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Cell Culture: Grow cells on glass coverslips or in imaging-compatible plates.
-
Treatment: Treat cells with leelamine or a known lysosomotropic agent like chloroquine for a short period (e.g., 1-2 hours).
-
Dye Loading: Add LysoTracker Red DND-99 (a fluorescent acidotropic probe) to the media at a final concentration of 50-75 nM and incubate for 30 minutes at 37°C.
-
Imaging/Flow Cytometry: Wash the cells with fresh media. Visualize the fluorescence using a confocal microscope or quantify the cellular fluorescence using a flow cytometer.
-
Analysis: A significant reduction in LysoTracker Red fluorescence in leelamine-treated cells compared to control cells indicates that leelamine is competing for accumulation in the acidic lysosomes.[6][12]
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with leelamine as required.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.
-
Quenching: Quench the fixation with 1.5 mg/mL glycine in PBS for 10 minutes.
-
Staining: Stain the cells with Filipin III (a fluorescent dye that binds to unesterified cholesterol) at a concentration of 50 µg/mL in PBS for 2 hours at room temperature, protected from light.
-
Imaging: Wash the cells extensively with PBS and mount the coverslips. Visualize the cholesterol accumulation using a fluorescence microscope with a UV filter. An increase in punctate perinuclear fluorescence indicates cholesterol accumulation in late endosomes/lysosomes.
Visualizations: Pathways and Workflows
Caption: Mechanism of Leelamine's lysosomotropic action and its cellular consequences.
Caption: Oncogenic signaling pathways inhibited downstream of leelamine action.
Caption: Experimental workflow for assessing inhibition of autophagic flux.
Conclusion
This compound exemplifies a potent anti-cancer agent whose efficacy is fundamentally rooted in its lysosomotropic properties. By accumulating in lysosomes, it initiates a cytotoxic cascade beginning with the inhibition of intracellular cholesterol transport via interaction with the NPC1 protein.[7][13] This primary action leads to the impairment of critical cellular processes, including autophagic flux and endocytosis, and culminates in the shutdown of major oncogenic signaling pathways such as PI3K/AKT/mTOR, STAT3, and MAPK.[2][7] The detailed understanding of this mechanism provides a strong rationale for the continued development of leelamine and other lysosomotropic compounds as potential therapeutics for treating advanced-stage cancers.[6][8][14]
References
- 1. This compound | 16496-99-4 | Benchchem [benchchem.com]
- 2. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosome - Wikipedia [en.wikipedia.org]
- 6. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Npc1 Acting in Neurons and Glia Is Essential for the Formation and Maintenance of CNS Myelin | PLOS Genetics [journals.plos.org]
- 11. A Brief Overview of the Antitumoral Actions of Leelamine [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. oncotarget.com [oncotarget.com]
- 14. pure.psu.edu [pure.psu.edu]
Leelamine Hydrochloride: A Technical Guide on its Chemical Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leelamine hydrochloride, a synthetically derived aminosteroid, has emerged as a compound of interest in oncological research. Its primary mechanism of action involves the disruption of intracellular cholesterol trafficking, leading to lysosomal dysfunction and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. Detailed experimental protocols for key assays and a summary of its effects on critical signaling pathways are presented to facilitate further research and drug development efforts.
Chemical Structure and Physicochemical Properties
Leelamine is a diterpene amine derived from dehydroabietylamine. The hydrochloride salt enhances its solubility for experimental use.
Chemical Name: (1R,4aS,10aR)-1,4a-dimethyl-7-(1-methylethyl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-methanamine hydrochloride
Molecular Formula: C₂₀H₃₂ClN
Molecular Weight: 321.93 g/mol
Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical State | Solid | N/A |
| Solubility | Soluble in DMSO and ethanol | N/A |
| pKa | ~9.9 |
Pharmacological Properties
This section details the known pharmacological effects of this compound, with quantitative data summarized in tables for clarity.
Mechanism of Action
This compound is a lysosomotropic agent. As a weakly basic amine, it freely crosses cellular membranes and accumulates in acidic organelles, primarily lysosomes.[1] This accumulation disrupts the normal function of lysosomes, leading to the inhibition of intracellular cholesterol transport.[2] It is believed that Leelamine binds to the Niemann-Pick C1 (NPC1) protein, which is crucial for the egress of cholesterol from lysosomes.[3] This blockade results in the accumulation of unesterified cholesterol within the lysosomes, triggering a cascade of cellular events that culminate in apoptosis.[2]
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines, while showing lower toxicity towards normal cells.
Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| UACC 903 | Melanoma | ~2.0 | [3] |
| 1205 Lu | Melanoma | ~2.0 | [3] |
| LNCaP | Prostate Cancer | Not specified | |
| C4-2B | Prostate Cancer | Not specified | |
| 22Rv1 | Prostate Cancer | Not specified | |
| Myc-CaP | Prostate Cancer | Not specified | |
| MDA-MB-231 | Breast Cancer | Not specified | |
| MCF-7 | Breast Cancer | Not specified | |
| SUM159 | Breast Cancer | Not specified |
Effects on Cannabinoid Receptors
Inhibition of Pyruvate Dehydrogenase Kinase (PDK)
Leelamine has been identified as an inhibitor of pyruvate dehydrogenase kinase (PDK).
Table 3: Inhibitory Activity of Leelamine against PDK
| Target | IC₅₀ (µM) | Reference |
| PDK | 9.5 | [4] |
Pharmacokinetics
A study in mice has provided initial pharmacokinetic data for Leelamine.
Table 4: Pharmacokinetic Parameters of Leelamine in Mice (Oral Administration)
| Parameter | Value | Reference |
| Bioavailability | 7.6% | |
| Cmax | Data not available | N/A |
| Tmax | Data not available | N/A |
Signaling Pathways Modulated by this compound
The disruption of cholesterol homeostasis by this compound leads to the downstream modulation of several critical signaling pathways that are often dysregulated in cancer.
Inhibition of PI3K/AKT, MAPK, and STAT3 Pathways
Leelamine treatment has been shown to inhibit the phosphorylation and activation of key components of the PI3K/AKT, MAPK (ERK), and STAT3 signaling cascades.[3] These pathways are crucial for cell survival, proliferation, and metastasis.
References
Leelamine Hydrochloride: A Technical Whitepaper on its Pine-Derived Origin, Extraction, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leelamine, a lipophilic diterpene amine derived from the bark of pine trees, has emerged as a promising small molecule with significant anticancer properties.[1][2] Its hydrochloride salt, Leelamine Hydrochloride, offers improved solubility and handling characteristics for research and development. This technical guide provides an in-depth overview of this compound, focusing on its natural origin, proposed methods for its extraction and synthesis from pine-derived precursors, and its well-documented mechanism of action. We will delve into its ability to disrupt intracellular cholesterol transport and the subsequent inhibition of key oncogenic signaling pathways, including PI3K/Akt, MAPK, and STAT3. This document consolidates quantitative data, presents detailed experimental protocols, and utilizes visualizations to elucidate complex biological processes, serving as a comprehensive resource for professionals in the field of drug discovery and development.
Introduction
Natural products have historically been a cornerstone of drug discovery, with a significant number of approved therapeutics originating from botanical sources.[1][3] Leelamine (dehydroabietylamine), a tricyclic diterpene amine, is a testament to this enduring paradigm.[1][2][4] Found in the bark of various Pinus species, this compound has garnered considerable attention for its potent and selective anticancer activities.[1][2][5] Leelamine's unique mechanism of action, which is independent of cannabinoid receptor agonism or pyruvate dehydrogenase kinase inhibition, sets it apart from many other natural product-derived anticancer agents.[4]
This whitepaper will provide a technical exploration of this compound, from its botanical source to its molecular targets.
Origin and Extraction from Pine Trees
Leelamine is a naturally occurring compound found in the oleoresin of pine trees, specifically concentrated in the bark.[1][2][6][7] It is a derivative of abietic acid, a primary resin acid in conifers. The industrial processing of crude tall oil, a byproduct of the Kraft pulping process of wood, is a major source of resin acids, including abietic acid and dehydroabietic acid, a direct precursor to Leelamine.
Proposed Extraction Protocol for Dehydroabietylamine from Pine Bark
While specific industrial protocols for Leelamine extraction are proprietary, a plausible laboratory-scale method can be extrapolated from general procedures for diterpene extraction from pine bark.
Objective: To extract and isolate dehydroabietylamine from dried pine bark.
Materials:
-
Dried and powdered pine bark (Pinus species)
-
Hexane
-
Acetone
-
Methanol
-
Dichloromethane
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Rotary evaporator
-
Soxhlet apparatus
-
Chromatography column (Silica gel)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Methodology:
-
Defatting: The powdered pine bark is first defatted by Soxhlet extraction with hexane for 8-12 hours to remove lipids and other non-polar compounds.
-
Diterpene Extraction: The defatted bark is then subjected to a second Soxhlet extraction with a mixture of acetone and water (e.g., 9:1 v/v) for 12-18 hours to extract the diterpenes, including dehydroabietylamine.
-
Solvent Evaporation: The resulting extract is concentrated under reduced pressure using a rotary evaporator.
-
Acid-Base Extraction for Amine Isolation:
-
The concentrated extract is redissolved in a suitable organic solvent like dichloromethane.
-
The organic solution is washed with an aqueous solution of sodium hydroxide (e.g., 1M NaOH) to remove acidic compounds like resin acids.
-
The organic layer, now enriched with the basic dehydroabietylamine, is then extracted with an aqueous solution of hydrochloric acid (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer as the hydrochloride salt.
-
The aqueous layer is collected and the pH is adjusted to be basic (pH > 10) with NaOH to deprotonate the amine, causing it to precipitate or partition back into an organic solvent.
-
The dehydroabietylamine is then extracted with dichloromethane.
-
-
Purification: The crude dehydroabietylamine is purified by column chromatography on silica gel, using a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate with a small percentage of triethylamine to prevent streaking). The fractions are monitored by TLC.
-
Characterization: The purified dehydroabietylamine is characterized by spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.
Synthesis of this compound
This compound can be synthesized from dehydroabietylamine. A plausible synthetic route starting from abietic acid, a more abundant pine tree derivative, is also presented.
Hypothetical Synthesis of Dehydroabietylamine from Abietic Acid
Reaction Scheme: Abietic Acid → Dehydroabietic Acid → Dehydroabietoyl Chloride → Dehydroabietamide → Dehydroabietylamine (Leelamine)
Protocol:
-
Dehydrogenation of Abietic Acid: Abietic acid is dehydrogenated to dehydroabietic acid. This can be achieved by heating with a catalyst such as palladium on carbon.
-
Formation of Dehydroabietoyl Chloride: Dehydroabietic acid is converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane.
-
Amidation: The dehydroabietoyl chloride is then reacted with ammonia to form dehydroabietamide.
-
Hofmann Rearrangement or Reduction: The amide is converted to the primary amine, dehydroabietylamine, through a Hofmann rearrangement or by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Synthesis of this compound from Dehydroabietylamine
Protocol:
-
Dissolution: Purified dehydroabietylamine is dissolved in a suitable anhydrous solvent such as diethyl ether or methanol.
-
Acidification: A solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) is added dropwise to the dehydroabietylamine solution with stirring at 0°C.
-
Precipitation and Isolation: this compound will precipitate out of the solution. The precipitate is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of Leelamine and its hydrochloride salt is provided in the table below.
| Property | Leelamine (Dehydroabietylamine) | This compound | Reference(s) |
| Molecular Formula | C₂₀H₃₁N | C₂₀H₃₂ClN | [6][8] |
| Molecular Weight | 285.48 g/mol | 321.94 g/mol | [6][8] |
| Appearance | - | Crystalline solid | [8] |
| pKa | 9.9 | - | [3] |
| Solubility | Soluble in organic solvents | Soluble in DMSO, DMF, and Ethanol | [8] |
Mechanism of Action: Disruption of Intracellular Cholesterol Transport
Leelamine's primary mechanism of anticancer activity stems from its lysosomotropic properties.[1][6][9] As a weakly basic amine, it can freely cross cell membranes and subsequently becomes protonated and trapped within the acidic environment of lysosomes.[1] This accumulation within lysosomes is the critical initiating event that leads to the disruption of intracellular cholesterol transport.[6][9]
Leelamine is believed to competitively inhibit the binding of cholesterol to the Niemann-Pick C1 (NPC1) protein, a key transporter responsible for the egress of cholesterol from lysosomes.[1] This blockade results in the accumulation of unesterified cholesterol within the late endosomes and lysosomes, a phenotype reminiscent of Niemann-Pick type C disease. The sequestration of cholesterol prevents its availability for various essential cellular processes, ultimately triggering cancer cell death.[6]
Inhibition of Oncogenic Signaling Pathways
The disruption of cholesterol homeostasis by Leelamine has profound downstream effects on several key oncogenic signaling pathways that are frequently dysregulated in cancer.
PI3K/Akt, MAPK, and STAT3 Pathways
The Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are critical for cancer cell proliferation, survival, and metastasis.[2][8] Leelamine has been shown to simultaneously inhibit the activity of these three major signaling cascades.[2][8] The inhibition of these pathways is a direct consequence of the depletion of available intracellular cholesterol, which is essential for the proper function of membrane-associated receptors and signaling proteins that initiate these cascades.
Experimental Protocol: Western Blot Analysis of Signaling Pathway Inhibition
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt, MAPK, and STAT3 signaling pathways in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., melanoma, breast, or prostate cancer cells)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-phospho-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment: Plate the cancer cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time course (e.g., 3, 6, 12, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples and run them on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of Leelamine.
Table 1: In Vitro Cytotoxicity of Leelamine
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| UACC 903 | Melanoma | ~2.1 | [6] |
| 1205 Lu | Melanoma | ~2.9 | [6] |
| MDA-MB-231 | Breast | Not specified | [1] |
| MCF-7 | Breast | Not specified | [1] |
| LNCaP | Prostate | Not specified | [1] |
| C4-2B | Prostate | Not specified | [1] |
Table 2: Inhibition of Signaling Pathways by Leelamine
| Pathway | Key Protein (Phosphorylated) | Cell Line(s) | Inhibition Time Course | Reference(s) |
| PI3K/Akt | p-Akt | UACC 903, 1205 Lu | 3-6 hours | [2] |
| MAPK | p-Erk | UACC 903, 1205 Lu | 3-6 hours | [2] |
| STAT3 | p-Stat3 | UACC 903, 1205 Lu | from 12 hours | [2] |
Conclusion
This compound is a compelling natural product-derived compound with a well-defined mechanism of action that makes it an attractive candidate for further preclinical and clinical development as an anticancer agent. Its origin from the renewable resource of pine trees, coupled with its potent and selective activity against cancer cells, underscores its potential. This technical guide has provided a comprehensive overview of this compound, from its source and synthesis to its molecular targets and biological effects. The detailed protocols and summarized data herein are intended to facilitate further research and development efforts by the scientific community. The unique ability of Leelamine to disrupt cholesterol homeostasis and consequently inhibit multiple oncogenic pathways represents a promising strategy to combat the complexity and adaptability of cancer.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Evolution of Conifer Diterpene Synthases: Diterpene Resin Acid Biosynthesis in Lodgepole Pine and Jack Pine Involves Monofunctional and Bifunctional Diterpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leelamine - Wikipedia [en.wikipedia.org]
- 5. Unravelling the Biological Potential of Pinus pinaster Bark Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|Dehydroabietylamine [dcchemicals.com]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. foreverest.net [foreverest.net]
- 9. researchgate.net [researchgate.net]
Leelamine Hydrochloride: A Technical Guide to its Impact on Intracellular Cholesterol Transport
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leelamine hydrochloride, a synthetic derivative of the natural diterpene leelamine, has emerged as a compound of significant interest in oncological research. Its potent anti-cancer properties are primarily attributed to its profound effects on intracellular cholesterol transport. As a lysosomotropic agent, this compound accumulates in lysosomes, leading to a cascade of cellular events initiated by the disruption of cholesterol homeostasis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a focus on its effects on intracellular cholesterol trafficking. It consolidates key findings on its interaction with lysosomal proteins, the consequential impact on autophagic processes, and the downstream modulation of critical oncogenic signaling pathways. Detailed experimental protocols and visual representations of the underlying molecular pathways are provided to facilitate further research and drug development efforts in this area.
Introduction
Cholesterol, an essential lipid for maintaining cellular structure and function, is tightly regulated within the cell. Dysregulation of cholesterol homeostasis is increasingly recognized as a hallmark of various cancers, where cancer cells often exhibit an increased demand for cholesterol to support rapid proliferation and membrane synthesis. This compound exploits this dependency by targeting a critical node in intracellular cholesterol trafficking – the lysosome.
Leelamine is a weakly basic amine, a chemical property that confers its lysosomotropic nature.[1][2] This allows it to freely cross cellular membranes and subsequently become protonated and trapped within the acidic environment of lysosomes.[3] This accumulation is the initiating event in its mechanism of action, leading to a disruption of cholesterol egress from the lysosome.[1][3][4]
Mechanism of Action: Inhibition of Lysosomal Cholesterol Egress
The primary molecular mechanism underlying this compound's activity is the inhibition of cholesterol transport out of the lysosome.[1][4][5] This leads to a significant accumulation of unesterified cholesterol within the late endosomal/lysosomal compartments, a phenotype reminiscent of Niemann-Pick type C (NPC) disease.[5]
Interaction with Niemann-Pick C1 (NPC1) Protein
In silico studies suggest that leelamine directly interacts with the Niemann-Pick C1 (NPC1) protein, a key transmembrane protein responsible for exporting cholesterol from the lysosome.[3][4] It is hypothesized that leelamine competes with cholesterol for binding to NPC1, thereby inhibiting its function.[3][4] This blockade of cholesterol export is a central tenet of leelamine's activity.
Quantitative Data Summary
The following table summarizes the observed effects of leelamine on various cellular processes. While specific quantitative data from a single comprehensive source is limited in the provided search results, the dose-dependent nature of these effects is consistently reported.
| Cellular Process | Parameter Measured | Observed Effect of Leelamine | Key Findings | Citations |
| Intracellular Cholesterol Accumulation | Filipin Staining Intensity | Dose-dependent increase | Leelamine treatment leads to a significant accumulation of cholesterol in lysosomal/endosomal compartments. | [1][5][6] |
| Autophagic Flux | LC3B and p62/SQSTM1 Protein Levels | Dose-dependent accumulation | Inhibition of autophagic flux is indicated by the accumulation of autophagosome markers. | [1][4][5] |
| Cell Viability | MTS Assay | Dose-dependent decrease | Leelamine induces cancer cell death. | [7] |
| Receptor-Mediated Endocytosis | Transferrin Uptake | Inhibition | Disruption of cholesterol homeostasis leads to impaired endocytosis. | [1][4] |
| Oncogenic Signaling | Phosphorylation of Akt, STAT3, ERK | Decrease | Leelamine treatment leads to the downregulation of key cancer-promoting signaling pathways. | [1][2][4][8] |
Downstream Cellular Consequences
The sequestration of cholesterol within lysosomes by this compound triggers a series of downstream cellular events that contribute to its anti-cancer efficacy.
Disruption of Autophagic Flux
Leelamine treatment leads to the accumulation of autophagosomes, as evidenced by increased levels of LC3B and p62 proteins.[1][4][5] This indicates a blockage in the autophagic flux, where the fusion of autophagosomes with lysosomes for degradation is impaired. This disruption of cellular recycling pathways contributes to cellular stress and eventual cell death.
Inhibition of Oncogenic Signaling Pathways
Cholesterol is a critical component of cellular membranes and is essential for the proper function of various membrane-associated proteins, including receptor tyrosine kinases (RTKs). By depleting the available pool of cellular cholesterol, leelamine indirectly inhibits the signaling cascades that are crucial for cancer cell survival and proliferation.[8] Specifically, leelamine has been shown to suppress the PI3K/AKT, STAT3, and MAPK signaling pathways.[1][2][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to study the effects of this compound.
Visualization of Intracellular Cholesterol
-
Method: Filipin Staining and Fluorescence Microscopy.[9]
-
Protocol:
-
Seed cells on glass coverslips and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound or vehicle control for the specified duration.
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Quench the fixation with 1.5 mg/mL glycine in PBS for 10 minutes.
-
Stain the cells with 50 µg/mL filipin III (from Streptomyces filipinensis) in PBS containing 10% fetal bovine serum for 2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope with a UV filter set. Cholesterol accumulation will be observed as bright punctate staining.
-
Assessment of Autophagic Flux
-
Method: Western Blotting for LC3B and p62/SQSTM1.
-
Protocol:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a polyacrylamide gel (e.g., 12-15% for LC3B).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the lipidated form of LC3 (LC3-II) and an accumulation of p62 are indicative of inhibited autophagic flux.
-
Cell Viability Assay
-
Method: MTS Assay.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add the MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
-
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the key molecular events initiated by this compound.
Caption: Mechanism of this compound action in disrupting lysosomal cholesterol egress.
Caption: Downstream cellular consequences of leelamine-induced cholesterol accumulation.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets a key metabolic vulnerability in cancer cells – their reliance on cholesterol. Its well-defined mechanism of action, centered on the lysosomotropic accumulation and subsequent inhibition of cholesterol transport, provides a strong rationale for its further development. The downstream consequences, including the disruption of autophagy and the suppression of major oncogenic signaling pathways, underscore its multi-faceted anti-cancer activity.
Future research should focus on elucidating the precise binding kinetics of leelamine with the NPC1 protein and exploring potential synergistic combinations with other anti-cancer agents. Furthermore, the development of nanoparticle-based delivery systems, such as the previously reported Nanolipolee-007, could enhance its therapeutic index and clinical applicability.[8] A deeper understanding of the structure-activity relationship of leelamine and its derivatives will be crucial for optimizing its efficacy and safety profile for the treatment of advanced-stage cancers.[4]
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 16496-99-4 | Benchchem [benchchem.com]
- 4. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Intracellular cholesterol transport [jci.org]
Leelamine Hydrochloride: A Technical Guide to its Foundational Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leelamine, a natural diterpene amine derived from pine bark, has emerged as a compound of significant interest in oncological research.[1][2] Its hydrochloride salt, Leelamine Hydrochloride, demonstrates potent anti-cancer properties rooted in a unique multi-faceted mechanism of action. This technical guide provides an in-depth exploration of the foundational research into this compound's biological activities, with a focus on its molecular targets, effects on critical signaling pathways, and the experimental methodologies used to elucidate these functions. Quantitative data are presented in structured tables for clarity, and key cellular processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
Core Mechanism of Action: Lysosomotropism and Cholesterol Transport Inhibition
Leelamine is characterized as a weakly basic and lipophilic amine, properties that are fundamental to its primary mechanism of action.[3] Its chemical nature allows it to readily diffuse across cellular membranes in an un-ionized state. Upon encountering the acidic environment of lysosomes, Leelamine becomes protonated, trapping it within these organelles.[3][4] This accumulation within lysosomes is a critical initiating event for its biological effects.[3][4]
Once sequestered in lysosomes, Leelamine disrupts intracellular cholesterol transport.[4][5][6] Research, including in silico modeling, suggests that Leelamine binds to the Niemann-Pick C1 (NPC1) protein, which is essential for the egress of cholesterol from lysosomes.[3][5][7] By competitively inhibiting cholesterol binding to NPC1, Leelamine effectively blockades its export, leading to a significant accumulation of unesterified cholesterol within the late endosomes and lysosomes.[3] This phenotype is reminiscent of Niemann-Pick type C disease.[3] The resulting depletion of available cholesterol for other cellular processes triggers a cascade of downstream effects that contribute to its anti-cancer activity.[4][8]
Modulation of Oncogenic Signaling Pathways
The disruption of cholesterol homeostasis by Leelamine has profound consequences on multiple oncogenic signaling pathways that are critical for cancer cell survival, proliferation, and metastasis.[4][9]
PI3K/AKT/mTOR Pathway
Leelamine treatment leads to the inhibition of the PI3K/AKT/mTOR signaling cascade.[3][4] This effect is linked to the disruption of intracellular cholesterol transport, as proper cholesterol homeostasis is essential for the function of membrane-associated receptor tyrosine kinases (RTKs) that activate this pathway.[3][10] By causing cholesterol to accumulate in lysosomes, Leelamine indirectly suppresses the activation of AKT and its downstream effector, mTOR.[3]
STAT3 Pathway
Signal transducer and activator of transcription 3 (STAT3) is another key oncogenic pathway inhibited by Leelamine.[4] The reduction in STAT3 activity following Leelamine treatment leads to a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3] This downregulation shifts the cellular balance towards apoptosis, or programmed cell death.[3]
MAPK/ERK Pathway
The MAPK/ERK pathway, which is frequently hyperactivated in melanoma and other cancers, is also suppressed by Leelamine.[1][4] Similar to the PI3K/AKT pathway, the inhibition of receptor-mediated endocytosis due to altered cholesterol availability is believed to be a primary contributor to the deactivation of this signaling cascade.[10]
Quantitative Biological Data
The anti-proliferative activity of Leelamine and its derivatives has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from key studies are summarized below.
| Compound | Cell Line | IC50 (µmol/L) | Reference |
| Leelamine | UACC 903 | ~1.2 | [4] |
| Leelamine | 1205 Lu | ~2.0 | [4] |
| Derivative 5a (Trifluoro acetyl) | UACC 903 | 1.2 | [4][8] |
| Derivative 5a (Trifluoro acetyl) | 1205 Lu | 2.0 | [4][8] |
| Derivative 5b (Tribromo acetyl) | UACC 903 | 1.0 | [4][8] |
| Derivative 5b (Tribromo acetyl) | 1205 Lu | 1.8 | [4][8] |
| Derivative 5c (Acetyl) | UACC 903 | 89.4 | [4][8] |
| Derivative 5c (Acetyl) | 1205 Lu | > 100 | [4][8] |
| Derivative 5d (Benzoyl) | UACC 903 | > 100 | [4][8] |
| Derivative 5d (Benzoyl) | 1205 Lu | > 100 | [4][8] |
| Derivative 5e (Benzylamine) | UACC 903 | 6.0 | [4][8] |
| Derivative 5e (Benzylamine) | 1205 Lu | 7.0 | [4][8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the foundational research on this compound.
Cell Viability Assay
-
Objective: To determine the cytotoxic effects of Leelamine and its derivatives on cancer cells.
-
Cell Lines: UACC 903 and 1205 Lu melanoma cells.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of Leelamine or its derivatives. A DMSO-treated group serves as a control.
-
For rescue experiments, cells can be co-treated with Bafilomycin A1 (10 nmol/L) to inhibit lysosomal acidification or with β-cyclodextrin to deplete cholesterol.[1][10]
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT or SRB assay.
-
Absorbance is read using a plate reader, and the data are normalized to the control group to calculate the percentage of viable cells.
-
IC50 values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To assess the effect of Leelamine on the activation state of proteins in key signaling pathways.
-
Procedure:
-
Cancer cells are treated with Leelamine at a specified concentration and for various time points.
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated (active) and total forms of proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the corresponding total protein levels.
-
Analysis of Autophagic Flux
-
Objective: To determine if Leelamine inhibits autophagic flux.
-
Procedure using Western Blotting:
-
Cells are treated with Leelamine in the presence or absence of a lysosomal inhibitor like Bafilomycin A1.
-
Protein lysates are prepared and subjected to Western blotting as described above.
-
The membrane is probed with antibodies against LC3B and p62/SQSTM1. An accumulation of both LC3B-II and p62 indicates a blockage of autophagic flux.[1]
-
-
Procedure using Fluorescence Microscopy:
-
Cells stably expressing GFP-LC3B are grown on coverslips.
-
Cells are treated with Leelamine or a control vehicle.
-
Cells are fixed, and the nuclei are counterstained with DAPI.
-
The subcellular localization of GFP-LC3B is visualized using a fluorescence microscope. An increase in the number of GFP-LC3B puncta per cell is indicative of autophagosome accumulation.[1]
-
Conclusion
The foundational research on this compound has established it as a promising anti-cancer agent with a distinct mechanism of action. Its ability to induce lysosomal dysfunction and inhibit intracellular cholesterol transport leads to the simultaneous suppression of multiple key oncogenic signaling pathways, including PI3K/AKT/mTOR, STAT3, and MAPK/ERK. This multi-targeted approach offers a potential strategy to overcome the resistance mechanisms that often plague therapies targeting single pathways. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of Leelamine and its derivatives as novel cancer therapeutics.
References
- 1. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leelamine - Wikipedia [en.wikipedia.org]
- 3. This compound | 16496-99-4 | Benchchem [benchchem.com]
- 4. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport. — NextBio article [accounts.public.ce.basespace.illumina.com]
- 7. pure.psu.edu [pure.psu.edu]
- 8. oncotarget.com [oncotarget.com]
- 9. mdpi.com [mdpi.com]
- 10. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Technical Guide to the Lysosomotropic Properties of Weakly Basic Amines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical phenomenon of lysosomotropism, the accumulation of weakly basic amines within the acidic environment of lysosomes. Understanding these properties is paramount in drug development, as lysosomal sequestration can profoundly impact a compound's efficacy, safety, and pharmacokinetic profile. This document provides a comprehensive overview of the underlying mechanisms, key physicochemical drivers, cellular consequences, and the experimental protocols used to characterize this behavior.
The Core Mechanism: Ion Trapping and Lysosomal Sequestration
Lysosomotropism is primarily a physicochemical process driven by the pH gradient between the relatively neutral cytosol (pH ≈ 7.2-7.4) and the acidic lumen of the lysosome (pH ≈ 4.5-5.0). Weakly basic amines, which can exist in both a neutral, lipophilic state and a protonated, hydrophilic state, are at the heart of this phenomenon.
The neutral form of a weakly basic amine can readily diffuse across the lysosomal membrane. Once inside the acidic lysosomal lumen, the compound becomes protonated. This charged form is significantly less membrane-permeable and is consequently "trapped" within the organelle.[1][2] This process, known as ion trapping, can lead to a substantial accumulation of the compound within lysosomes, with concentrations reaching several hundred-fold higher than in the cytosol.[1]
Physicochemical Determinants of Lysosomotropism
The propensity of a weakly basic amine to accumulate in lysosomes is governed by two key physicochemical properties: its basic dissociation constant (pKa) and its lipophilicity (logP).
-
pKa : The pKa of a compound determines the proportion of its ionized and non-ionized forms at a given pH. For significant lysosomal trapping to occur, a compound should have a basic pKa that allows it to be largely un-ionized at cytosolic pH (enabling membrane transit) and predominantly ionized at lysosomal pH (promoting trapping). Compounds with a basic pKa between 6.5 and 11 are often lysosomotropic.[3]
-
logP : The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A higher logP indicates greater lipid solubility, facilitating easier passage across the lysosomal membrane. A ClogP (calculated logP) greater than 2 is generally associated with lysosomotropic compounds.[3]
The interplay of these two factors is crucial. A compound may have an optimal pKa for trapping, but if it is not sufficiently lipophilic, its ability to cross the lysosomal membrane will be limited, thus reducing its accumulation potential.
Table 1: Physicochemical Properties of Known Lysosomotropic Compounds
| Compound | Therapeutic Class | Basic pKa | ClogP | Reference |
| Chloroquine | Antimalarial | 8.68 - 10.47 | 3.49 - 6.24 | [1] |
| Fluoxetine | Antidepressant | 8.68 - 10.47 | 3.49 - 6.24 | [1] |
| Imipramine | Antidepressant | 8.68 - 10.47 | 3.49 - 6.24 | [1] |
| Dimebon | Antihistamine | 8.68 - 10.47 | 3.49 - 6.24 | [1] |
| Tamoxifen | Anticancer | 8.68 - 10.47 | 3.49 - 6.24 | [1] |
| Chlorpromazine | Antipsychotic | 8.68 - 10.47 | 3.49 - 6.24 | [1] |
| Amitriptyline | Antidepressant | 8.68 - 10.47 | 3.49 - 6.24 | [1] |
| Verapamil | Antiarrhythmic | 8.68 - 10.47 | 3.49 - 6.24 | [1] |
| Gefitinib | Anticancer | 6.5 - 11 | >2 | [3] |
| Lapatinib | Anticancer | 6.5 - 11 | >2 | [3] |
| Dasatinib | Anticancer | 6.5 - 11 | >2 | [3] |
Cellular Consequences of Lysosomal Sequestration
The accumulation of weakly basic amines within lysosomes is not a benign event and can trigger a cascade of cellular responses and dysfunctions.
Alteration of Lysosomal pH and Enzyme Activity
A primary consequence of the accumulation of basic compounds is the neutralization of the acidic lysosomal pH.[1] This can have a profound impact on the activity of the more than 60 different acid hydrolases housed within the lysosome, which require a low pH for optimal function.[4] Impaired enzymatic activity can lead to the accumulation of undegraded substrates, a condition that mimics lysosomal storage disorders.[5]
Perturbation of Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, culminating in the fusion of autophagosomes with lysosomes. Lysosomotropic compounds can disrupt this process at several stages. By raising the lysosomal pH, they can inhibit the activity of lysosomal enzymes essential for the degradation of autophagic cargo.[6] Some compounds, like chloroquine, have been shown to block the fusion of autophagosomes with lysosomes.[6] This inhibition of autophagic flux leads to the accumulation of autophagosomes and autophagy substrates like SQSTM1/p62.[1][6]
Induction of Lysosomal Biogenesis and Stress Responses
Cells can respond to the stress induced by lysosomotropic compounds by activating compensatory mechanisms. One such response is the induction of lysosomal biogenesis, a process regulated by the transcription factor TFEB (Transcription Factor EB).[1] Under normal conditions, TFEB is phosphorylated by mTORC1 on the lysosomal surface, keeping it in the cytoplasm.[1] Lysosomal stress can lead to the dephosphorylation and nuclear translocation of TFEB, where it promotes the expression of genes involved in lysosome formation and function.[1]
Drug-Induced Phospholipidosis
Many lysosomotropic compounds are cationic amphiphilic drugs (CADs), meaning they possess both a hydrophobic ring structure and a hydrophilic side chain with a charged amine group. The accumulation of these CADs can interfere with the breakdown of phospholipids, leading to their accumulation within the lysosomes and the formation of lamellar bodies, a condition known as drug-induced phospholipidosis.[2]
Impact on Drug Efficacy and Toxicity
The sequestration of a drug within lysosomes can significantly reduce its concentration at its intended target site in the cytosol or nucleus, thereby diminishing its therapeutic efficacy.[7] Conversely, the high concentration of a drug within the lysosome can lead to organelle-specific toxicity. Furthermore, lysosomotropism can be a mechanism for drug-drug interactions, where the co-administration of two lysosomotropic compounds can lead to competition for lysosomal trapping and altered pharmacokinetic profiles.[8]
Experimental Protocols for Characterizing Lysosomotropism
Several in vitro methods are employed to identify and quantify the lysosomotropic potential of compounds.
LysoTracker Red Assay for Assessing Lysosomal Accumulation
This assay utilizes LysoTracker Red, a fluorescent dye that selectively accumulates in acidic organelles. A decrease in LysoTracker Red fluorescence in the presence of a test compound indicates that the compound is competing for accumulation within the lysosomes and is therefore lysosomotropic.
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., H9c2, ARPE-19) in a 96-well plate and culture until confluent.[1][3]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 30 minutes to 24 hours).[1][2]
-
LysoTracker Staining: In the final 30 minutes of compound treatment, add LysoTracker Red DND-99 to the culture medium at a final concentration of 50-100 nM.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove excess dye and compound.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a high-content imaging system.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that causes a 50% reduction in LysoTracker Red fluorescence.
Measurement of Autophagic Flux using SQSTM1/p62 ELISA
This assay quantifies the levels of the autophagy substrate p62. An increase in p62 levels in the presence of a test compound suggests an inhibition of autophagic flux.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the test compound as described above. Include positive (e.g., bafilomycin A1) and negative (e.g., rapamycin) controls for autophagy modulation.[6]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for SQSTM1/p62 according to the manufacturer's instructions.
-
Data Analysis: Normalize the p62 levels to the total protein concentration and compare the levels in treated cells to untreated controls.[6]
Immunofluorescence for TFEB Nuclear Translocation
This method visualizes the subcellular localization of the transcription factor TFEB. Nuclear translocation of TFEB indicates a cellular response to lysosomal stress.
Protocol:
-
Cell Culture on Coverslips: Grow cells on glass coverslips in a multi-well plate and treat with the test compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against TFEB, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence ratio of TFEB to determine the extent of nuclear translocation.[1]
Visualizing the Pathways and Processes
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Mechanism of ion trapping of a weakly basic amine in the lysosome.
References
- 1. Lysosomal adaptation: How cells respond to lysosomotropic compounds | PLOS One [journals.plos.org]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. A high content screening assay for identifying lysosomotropic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sub-cellular sequestration of alkaline drugs in lysosomes: new insights for pharmaceutical development of lysosomal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomotropic Drugs: Pharmacological Tools to Study Lysosomal Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Contribution of Lysosomotropism to Autophagy Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosomotropic Properties of Weakly Basic Anticancer Agents Promote Cancer Cell Selectivity In Vitro | PLOS One [journals.plos.org]
- 8. Drug-drug interactions involving lysosomes: mechanisms and potential clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Leelamine Hydrochloride: A Technical Guide on its Dual Impact on Autophagy and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leelamine hydrochloride, a synthetic derivative of the natural diterpene leelamine found in pine bark, has emerged as a promising anti-cancer agent with a unique mechanism of action. This technical guide provides an in-depth analysis of its profound effects on two critical cellular processes: autophagy and apoptosis. This compound's primary mode of action is its lysosomotropic nature, leading to its accumulation in acidic organelles and subsequent disruption of intracellular cholesterol transport. This initial event triggers a cascade of downstream effects, including the inhibition of autophagic flux and the induction of a distinct, primarily caspase-independent apoptotic cell death. Furthermore, this compound significantly modulates key oncogenic signaling pathways, including PI3K/Akt/mTOR, MAPK, and STAT3. This guide synthesizes the current understanding of this compound's molecular interactions, presents quantitative data on its efficacy, details relevant experimental methodologies, and provides visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.
Core Mechanism of Action: Lysosomotropism and Cholesterol Transport Inhibition
Leelamine, as a weakly basic amine, exhibits lysosomotropic properties, meaning it readily crosses cellular membranes and becomes protonated and trapped within the acidic environment of lysosomes.[1][2] This accumulation is a pivotal first step in its cytotoxic activity.[2]
Once sequestered within lysosomes, this compound disrupts the normal trafficking of cholesterol. It is believed to inhibit the function of the Niemann-Pick C1 (NPC1) protein, which is essential for the export of cholesterol from lysosomes to the cytoplasm.[1][2] This blockade results in a pathological accumulation of cholesterol within lysosomes and late endosomes.[1][3] The sequestration of cholesterol has far-reaching consequences, as it deprives the cancer cell of a critical component for various cellular functions, including the integrity and function of lipid rafts and receptor-mediated endocytosis.[4][5]
dot
Caption: this compound's entry into a cancer cell and its subsequent accumulation within the lysosome, leading to the inhibition of NPC1-mediated cholesterol egress.
Impact on Autophagy: Inhibition of Autophagic Flux
Autophagy is a cellular recycling process that is often upregulated in cancer cells to sustain their high metabolic demands and survive stress. This compound disrupts this critical survival mechanism by inhibiting autophagic flux.[2][6] The accumulation of cholesterol within lysosomes is a key contributor to this effect.[7]
The inhibition of autophagic flux by leelamine is evidenced by the accumulation of autophagosomes and the increased expression of autophagy markers such as LC3B-II and p62/SQSTM1.[6][8] While an increase in LC3B-II can indicate either autophagy induction or blockage of the final degradation step, the concurrent accumulation of p62, a protein that is itself degraded by autophagy, strongly points towards an inhibition of autophagic flux.[6] Electron microscopy of leelamine-treated cells reveals the buildup of autophagosomes, membrane whorls, and lipofuscin-like structures, further indicating a disruption of lysosomal degradative capacity.[7]
dot
Caption: this compound disrupts lysosomal function, thereby inhibiting the fusion of autophagosomes with lysosomes and blocking autophagic flux.
Induction of Apoptosis: A Multifaceted Approach
This compound induces programmed cell death in cancer cells through a mechanism that appears to be primarily caspase-independent, although caspase activation has also been observed in some contexts.[2][9] This unique mode of cell death is intricately linked to the initial disruption of cholesterol homeostasis.
Caspase-Independent Cell Death
Studies in melanoma cells have shown that leelamine-induced cell death is not rescued by the pan-caspase inhibitor zVAD-fmk, suggesting a caspase-independent mechanism.[7] This form of cell death is associated with a loss of mitochondrial membrane potential (ΔΨm) and is dependent on the accumulation of intracellular cholesterol, as depletion of cholesterol with β-cyclodextrin can attenuate cell death.[2][7]
Involvement of Bcl-2 Family Proteins and Caspase Activation
In other cancer cell types, such as breast cancer and chronic myelogenous leukemia (CML), leelamine has been shown to induce apoptosis through the intrinsic pathway.[5][9] This involves the activation of pro-apoptotic Bcl-2 family members Bax and Bak, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[5] In CML cells, leelamine treatment leads to the cleavage of PARP and caspases, providing clear evidence of apoptosis induction.[9]
Modulation of Key Signaling Pathways
The disruption of cholesterol transport and the integrity of the lysosomal compartment by this compound has profound downstream effects on several key oncogenic signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
PI3K/Akt/mTOR Pathway
This compound is a potent inhibitor of the PI3K/Akt/mTOR signaling cascade.[3][5] This pathway is frequently hyperactivated in a wide range of cancers and plays a central role in cell growth, proliferation, and survival. The inhibition of this pathway by leelamine is linked to the disruption of receptor-mediated endocytosis due to the unavailability of cholesterol, which affects the function of receptor tyrosine kinases (RTKs) that are upstream activators of PI3K.[4][5] Western blot analyses consistently show a dose-dependent decrease in the phosphorylation of Akt and downstream effectors like 4E-BP1 following leelamine treatment.[4]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, another critical regulator of cell proliferation and survival, is also inhibited by this compound.[3][5] Similar to the PI3K/Akt pathway, the disruption of RTK signaling due to impaired endocytosis is a likely mechanism for MAPK pathway inhibition.[4] Leelamine treatment leads to a reduction in the phosphorylation of Erk, a key component of the MAPK cascade.[4]
STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell survival and proliferation. This compound has been shown to inhibit the STAT3 signaling pathway by reducing the phosphorylation of STAT3.[2][10] The mechanism of STAT3 inhibition is also linked to the disruption of upstream signaling from RTKs.[4] In multiple myeloma cells, leelamine was found to attenuate the phosphorylation of STAT3 as well as its upstream activators JAK1, JAK2, and Src.[10]
dot
Caption: this compound inhibits key oncogenic signaling pathways (PI3K/Akt/mTOR, MAPK, and STAT3) primarily by disrupting cholesterol transport and upstream receptor tyrosine kinase function.
Quantitative Data Summary
The cytotoxic efficacy of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-cancer activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| UACC 903 | Melanoma | ~2.0 - 2.8 | [6] |
| 1205 Lu | Melanoma | ~2.1 | [6] |
| 22Rv1 | Prostate Cancer | Not specified | [5] |
| LNCaP | Prostate Cancer | Not specified | [5] |
| PC-3 | Prostate Cancer | Not specified | [3] |
| SUM159 | Breast Cancer | Not specified | [5] |
| MCF-7 | Breast Cancer | Not specified | [5] |
| MDA-MB-231 | Breast Cancer | Not specified | [5] |
| KBM5 | Chronic Myelogenous Leukemia | Not specified | [9] |
Note: Specific IC50 values for all cell lines were not consistently available in the reviewed literature. The provided values for melanoma cell lines are representative of the compound's potency.
In addition to cell viability, studies have reported quantitative effects on other cellular processes. For instance, in UACC 903 melanoma cells, 3 µmol/L leelamine treatment for 24 hours diminished the mitochondrial membrane potential in over 70% of cells.[2] The same concentration also decreased endocytosis-positive cells by 68%.[2]
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the effects of this compound on autophagy and apoptosis, based on methodologies described in the cited literature.
Western Blot Analysis for Signaling Pathway Proteins and Autophagy Markers
dot
References
- 1. This compound | 16496-99-4 | Benchchem [benchchem.com]
- 2. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leelamine is a Novel Lipogenesis Inhibitor in Prostate Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Leelamine Modulates STAT5 Pathway Causing Both Autophagy and Apoptosis in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blockage of the JAK/STAT3 signaling pathway in multiple myeloma by leelamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-stage research into Leelamine Hydrochloride's potential.
An In-depth Technical Guide on the Early-Stage Research of Leelamine Hydrochloride
Introduction
This compound is a derivative of the natural diterpene amine, leelamine (dehydroabietylamine), which is extracted from the bark of pine trees.[1][2] Initially recognized for its weak affinity for cannabinoid receptors and as an inhibitor of pyruvate dehydrogenase kinase, recent research has unveiled its potent anti-cancer properties, independent of these earlier observed activities.[3] This guide provides a technical overview of the early-stage research into this compound, focusing on its mechanism of action, quantitative data from preclinical studies, and the experimental methodologies used to elucidate its potential.
Mechanism of Action
Leelamine's primary anti-cancer mechanism is rooted in its physicochemical properties as a weakly basic and lipophilic amine.[1] This allows it to readily cross cellular membranes and accumulate in acidic organelles, particularly lysosomes, a characteristic known as lysosomotropism.[1][4][5] This accumulation is a critical initiating event that triggers a cascade of cellular disruptions.[1]
Disruption of Intracellular Cholesterol Transport
The sequestration of leelamine within lysosomes is the foundational step in its mechanism of action.[1] It is believed to competitively inhibit the Niemann-Pick C1 (NPC1) protein, which is essential for exporting cholesterol out of lysosomes.[1] This blockade leads to a significant accumulation of unesterified cholesterol within the late endosomes and lysosomes, mimicking the phenotype of Niemann-Pick type C disease.[1][4] The resulting depletion of available cholesterol for other cellular functions is a key contributor to leelamine's anti-cancer effects.[1][5]
Inhibition of Oncogenic Signaling Pathways
The disruption of cholesterol homeostasis has profound downstream effects on critical oncogenic signaling pathways that are often hyperactivated in cancer cells.[6] By impairing receptor-mediated endocytosis due to the lack of available cholesterol, leelamine inhibits key survival pathways, including:
Inhibition of these pathways curtails cancer cell proliferation and promotes programmed cell death (apoptosis).[1] Studies in melanoma cell lines have shown that leelamine treatment attenuates the phosphorylation of key proteins in these cascades, such as Akt, Erk, and Stat.[2][5]
Disruption of Autophagy and Endocytosis
Leelamine treatment leads to the inhibition of autophagic flux, the dynamic process of autophagy.[4][6] This is evidenced by the accumulation of autophagosomes and the autophagic flux marker p62/SQSTM1.[4] The disruption of the lysosomal/endosomal system also impairs receptor-mediated endocytosis, further contributing to the inhibition of cellular signaling.[1] Electron microscopy of cancer cells treated with leelamine reveals the accumulation of autophagosomes, membrane whorls, and lipofuscin-like structures, all indicative of a disrupted lysosomal system.[1][5]
Visualizing the Mechanism and Workflow
Signaling Pathway of Leelamine's Impact on Cholesterol and Oncogenic Pathways
References
- 1. This compound | 16496-99-4 | Benchchem [benchchem.com]
- 2. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leelamine - Wikipedia [en.wikipedia.org]
- 4. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Leelamine Hydrochloride in Melanoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Leelamine Hydrochloride in preclinical melanoma research. This document outlines the compound's mechanism of action, summarizes key quantitative data, and provides detailed protocols for essential in vitro assays.
Introduction
Leelamine, a diterpene amine derived from the bark of pine trees, has emerged as a promising agent for melanoma therapy.[1][2] It exhibits potent anti-cancer activity by disrupting critical cellular processes and inhibiting key oncogenic signaling pathways.[3][4] Notably, Leelamine is 4.5-fold more effective at inhibiting the survival of cultured melanoma cells compared to normal cells, with average IC50 values of 2 µM and 9.3 µM, respectively.[3][4] Its unique mechanism of action, which involves the inhibition of intracellular cholesterol transport, leads to the simultaneous suppression of the PI3K/Akt, MAPK, and STAT3 pathways, all of which are frequently hyperactivated in melanoma.[1][3][4]
Mechanism of Action
Leelamine's primary mechanism of action is its lysosomotropic nature. As a weakly basic compound, it accumulates in the acidic environment of lysosomes.[5][6] This accumulation disrupts intracellular cholesterol trafficking, leading to cholesterol buildup in lysosomes and a depletion of available cholesterol for other cellular functions.[5][6][7] The disruption of cholesterol homeostasis, in turn, inhibits multiple signaling pathways crucial for melanoma cell survival, proliferation, and metastasis.[3][4][5]
The key consequences of Leelamine treatment in melanoma cells include:
-
Inhibition of Oncogenic Signaling: Leelamine treatment leads to a decrease in the phosphorylation and activation of key proteins in the PI3K/Akt, MAPK, and STAT3 signaling cascades.[1][3][4]
-
Induction of Apoptosis: By downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL, Leelamine promotes programmed cell death in melanoma cells.[5] A 600% increase in apoptosis has been observed with prolonged exposure.[3][4]
-
Cell Cycle Arrest: The compound causes an arrest in the G0/G1 phase of the cell cycle, thereby reducing the population of cells in the S-phase and inhibiting proliferation.[1][3][8]
-
Inhibition of Proliferation: At a concentration of 2.5 µmol/L, Leelamine can inhibit cellular proliferation by 40-80%.[3][4]
Below is a diagram illustrating the proposed signaling pathway affected by this compound in melanoma cells.
Caption: this compound's impact on key signaling pathways in melanoma.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various melanoma cell lines.
Table 1: IC50 Values of this compound (72-hour exposure)
| Cell Line | Description | Average IC50 (µM) |
| Melanoma Cells (average) | Various Stages | 2.0[3][4] |
| Normal Cells (average) | Melanocytes, Keratinocytes, Fibroblasts | 9.3[3][4] |
Table 2: Effects of this compound on Cellular Processes in Melanoma Cell Lines (UACC 903 and 1205 Lu)
| Parameter | Concentration (µM) | Treatment Time (hours) | Observed Effect |
| Cell Proliferation | 2.5 | - | 40-80% inhibition[3][4] |
| Apoptosis | - | Longer exposure | 600% increase[3][4] |
| PI3K/Akt Pathway | 3 - 6 | 3 - 6 | Decreased pAkt levels[3] |
| MAPK Pathway | 3 - 6 | 3 - 6 | Decreased pErk levels[3] |
| STAT3 Pathway | 3 - 6 | 12 - 24 | Decreased pStat3 levels[3] |
| Cell Cycle | - | - | G0/G1 arrest, decrease in S-phase population[1][3][8] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on melanoma cell lines.
Cell Viability Assay (MTS Assay)
This protocol is for determining the IC50 value of this compound.
Caption: Workflow for the MTS cell viability assay.
Materials:
-
Melanoma cell lines (e.g., UACC 903, 1205 Lu)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Cell Seeding: Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.[3] Incubate for 24-48 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the induction of apoptosis by this compound.
Materials:
-
Melanoma cell lines
-
Complete cell culture medium
-
White-walled 96-well plates
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed 5 x 10³ cells per well in 100 µL of complete medium in a white-walled 96-well plate. Incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).[8]
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.
Western Blot Analysis
This protocol is for analyzing the effect of this compound on the phosphorylation status of key signaling proteins.
Caption: General workflow for Western blot analysis.
Materials:
-
Melanoma cell lines
-
6-well or 100 mm culture dishes
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pAkt, anti-pErk, anti-pStat3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate 1.5 x 10⁶ melanoma cells in 100 mm culture dishes.[3] After 48 hours, treat the cells with this compound (e.g., 3-6 µmol/L) for the desired time (e.g., 3 to 24 hours).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin or α-enolase).[3]
References
- 1. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting multiple key signaling pathways in melanoma using leelamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 16496-99-4 | Benchchem [benchchem.com]
- 6. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Leelamine Hydrochloride: Application Notes and Protocols for In Vitro Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Leelamine Hydrochloride in in vitro cancer research, including effective dosages, experimental protocols, and insights into its mechanism of action.
Introduction
Leelamine, a diterpene amine derived from the bark of pine trees, has emerged as a promising anti-cancer agent.[1][2][3] Its hydrochloride salt is often used in research due to its solubility. Leelamine exhibits a unique mechanism of action, primarily acting as a lysosomotropic agent that disrupts intracellular cholesterol transport.[1][3][4][5] This disruption leads to the inhibition of several key oncogenic signaling pathways, including the PI3K/AKT, MAPK, and STAT3 pathways, ultimately inducing cancer cell death.[2][4][6] Leelamine has demonstrated efficacy against various cancer types, including melanoma, prostate, and breast cancer.[2][4][7]
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following table summarizes the effective concentrations of this compound in various cancer cell lines as reported in the literature.
| Cancer Type | Cell Line | IC50 Value (µM) | Effective Concentration (µM) | Treatment Duration | Reference |
| Melanoma | UACC 903 | 2.1 | 3-6 (for signaling inhibition) | 3-24 hours (for signaling), Not Specified (for IC50) | [6] |
| 1205 Lu | 2.9 | 3-6 (for signaling inhibition) | 3-24 hours (for signaling), Not Specified (for IC50) | [6] | |
| Prostate Cancer | 22Rv1 | Not Specified | 0.5 - 5 (inhibits viability) | Not Specified | [8] |
| LNCaP | Not Specified | 0.5 - 5 (inhibits viability) | Not Specified | [8] | |
| PC-3 | Not Specified | Inhibition of fatty acid synthesis observed | Not Specified | [9] | |
| Myc-CaP | Not Specified | Inhibition of viability observed | Not Specified | [8] | |
| Breast Cancer | MDA-MB-231 | Not Specified | >90% viability at 1 µM | 24 hours | [4] |
| MCF-7 | Not Specified | >90% viability at 1 µM | 24 hours | [4] | |
| SK-BR-3 | Not Specified | >90% viability at 1 µM | 24 hours | [4] | |
| BT-474 | Not Specified | >90% viability at 1 µM | 24 hours | [4] | |
| SUM159 | Not Specified | Apoptosis induced in a dose-dependent manner | Not Specified | [7] | |
| Normal Cells | MCF-10A (Mammary Epithelial) | Resistant to apoptosis-inducing effects | Not Specified | Not Specified | [7] |
| PrSC (Prostate Stromal) | Not Specified | Not Specified | Not Specified | [8] | |
| RWPE-1 (Prostate Epithelial) | Not Specified | No decrease in neutral lipids/fatty acids | Not Specified | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cholesterol Accumulation Assay (Filipin Staining)
This fluorescence microscopy-based assay is used to visualize the accumulation of intracellular cholesterol, a key event in this compound's mechanism of action.
Materials:
-
Cancer cell lines
-
This compound
-
Coverslips or imaging plates
-
4% Paraformaldehyde (PFA) in PBS
-
Filipin stock solution (e.g., 25 mg/mL in DMSO)
-
Staining solution (e.g., 50 µg/mL filipin in PBS)
-
Fluorescence microscope with a UV filter
Procedure:
-
Seed cells on coverslips or in imaging plates and treat with this compound.
-
Wash the cells with PBS and fix with 4% PFA for 30-60 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the cells with the filipin staining solution for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips or image the plates immediately using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission ~385-470 nm). Increased fluorescence intensity indicates cholesterol accumulation.
Visualizations
Signaling Pathways Affected by this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro this compound Studies
Caption: A typical experimental workflow for in vitro studies.
References
- 1. Leelamine - Wikipedia [en.wikipedia.org]
- 2. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 16496-99-4 | Benchchem [benchchem.com]
- 5. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Brief Overview of the Antitumoral Actions of Leelamine [mdpi.com]
- 8. Therapeutic Potential of Leelamine, a Novel Inhibitor of Androgen Receptor and Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leelamine Is a Novel Lipogenesis Inhibitor in Prostate Cancer Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Leelamine Hydrochloride Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leelamine hydrochloride is a naturally derived diterpene amine with potent anti-cancer properties.[1][2] Its mechanism of action involves the disruption of intracellular cholesterol transport, leading to the inhibition of multiple oncogenic signaling pathways, including PI3K/Akt, MAPK, and STAT3.[1][3][4][5] Proper preparation of this compound stock solutions is critical for accurate and reproducible results in cell culture-based assays. These application notes provide detailed protocols for the solubilization, storage, and use of this compound in a research setting.
Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 321.9 g/mol | [6] |
| Appearance | Solid | N/A |
| Mechanism of Action | Lysosomotropic agent, inhibits intracellular cholesterol transport | [1][5][6][7][8][9][10] |
| Primary Cellular Effect | Accumulation in lysosomes, leading to disruption of cholesterol homeostasis | [1][5][6][7][8] |
Preparation of Stock Solutions
This compound exhibits limited solubility in aqueous solutions. Therefore, a stock solution in an organic solvent is required. Dimethyl sulfoxide (DMSO) is a commonly used solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol for a 10 mM Stock Solution:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 1 mL of 10 mM stock solution, you will need 3.219 mg of this compound (Molecular Weight = 321.9 g/mol ).
-
Solubilization:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration. For 3.219 mg, add 1 mL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
-
Complete Dissolution (if necessary): If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can aid in dissolution.[11] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes.[11][12]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[11][12] A stock solution stored at -20°C is typically stable for at least one month, while storage at -80°C can extend stability to six months.[11]
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing this compound stock solution.
Use in Cell Culture
Working Concentrations:
The effective concentration of this compound can vary depending on the cell line and the duration of treatment. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
| Cell Line | IC50 (µM) | Reference |
| UACC 903 (Melanoma) | ~2 | [3] |
| 1205 Lu (Melanoma) | ~2 | [3] |
Treatment with 3 to 6 µmol/L of leelamine for 3 to 24 hours has been shown to inhibit key signaling pathways in melanoma cell lines.[3]
Protocol for Treating Cells:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare the final working concentration by diluting the stock solution in fresh, pre-warmed cell culture medium. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same concentration of DMSO as the Leelamine-treated cells.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period as determined by your experimental design.
Mechanism of Action: Signaling Pathway Inhibition
Leelamine's primary mechanism of action is the disruption of intracellular cholesterol transport by accumulating in lysosomes.[1][5][7][8] This leads to a depletion of available cholesterol for cellular processes, which in turn inhibits the activity of several key oncogenic signaling pathways.[1][3][4][5]
Caption: Leelamine's mechanism of action on key signaling pathways.
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation in stock solution | Incomplete dissolution or solvent evaporation. | Gently warm and vortex the solution. If precipitation persists, prepare a fresh stock solution. |
| Precipitation upon dilution in media | High final concentration of Leelamine or insufficient mixing. | Ensure rapid and thorough mixing when diluting the stock solution in media. Prepare an intermediate dilution in a small volume of media before adding to the final culture volume. |
| Inconsistent experimental results | Degradation of Leelamine due to repeated freeze-thaw cycles. | Always use freshly thawed aliquots for each experiment. Avoid using a stock solution that has been thawed multiple times. |
| Cell death in vehicle control | High concentration of DMSO. | Ensure the final DMSO concentration in the cell culture medium does not exceed 0.1%. |
Safety Precautions
This compound is a research chemical. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions. For research use only. Not for human or veterinary use.[6]
References
- 1. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of in vitro and in vivo metabolism of leelamine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 16496-99-4 | Benchchem [benchchem.com]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport. — NextBio article [accounts.public.ce.basespace.illumina.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Leelamine Hydrochloride: A Promising Agent in Breast Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Leelamine hydrochloride, a natural compound derived from the bark of pine trees, has emerged as a molecule of interest in breast cancer research. Studies have demonstrated its potential to selectively induce cancer cell death, inhibit tumor growth, and target cancer stem cells. This document provides a comprehensive overview of the applications of this compound in breast cancer research, including its mechanisms of action, detailed experimental protocols, and quantitative data on its efficacy.
Mechanism of Action
This compound exhibits a multi-faceted approach to combating breast cancer. Its primary mechanisms include:
-
Induction of Apoptosis: this compound triggers programmed cell death in breast cancer cells by activating the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins Bax and Bak, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9.[1]
-
Disruption of Intracellular Cholesterol Transport: As a lysosomotropic agent, this compound accumulates in lysosomes and disrupts intracellular cholesterol trafficking.[2] This homeostatic imbalance affects key cellular processes that are vital for cancer cell survival and proliferation.
-
Inhibition of Oncogenic Signaling Pathways: The compound has been shown to inhibit several critical signaling pathways that drive breast cancer progression, including the JAK/STAT and epithelial-to-mesenchymal transition (EMT) pathways.[3][4] By downregulating these pathways, this compound can suppress cancer cell migration, invasion, and metastasis.[3]
-
Targeting Breast Cancer Stem Cells: this compound has been observed to suppress the self-renewal of breast cancer stem cells, which are thought to be responsible for tumor initiation, recurrence, and therapeutic resistance.[1]
Quantitative Data
The efficacy of this compound has been quantified in various breast cancer cell lines. The following table summarizes the key findings from in vitro and in vivo studies.
| Parameter | Cell Line | Value | Reference |
| In Vitro IC50 | MDA-MB-231 | Dose-dependent inhibition observed | [1] |
| MCF-7 | Dose-dependent inhibition observed | [1] | |
| SUM159 | Dose-dependent inhibition observed | [1] | |
| Effective In Vitro Concentration | Various | 0.5 - 2.5 µM | |
| In Vivo Dosage | SUM159 Xenograft | 7.5 mg/kg (intraperitoneal) | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in breast cancer research.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7, SUM159)
-
Complete growth medium (specific to cell line)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in protein expression in key signaling pathways affected by this compound.
Materials:
-
Breast cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bak, anti-caspase-9, anti-cytochrome c, anti-p-STAT3, anti-STAT3, anti-E-cadherin, anti-vimentin, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat breast cancer cells with desired concentrations of this compound for a specified time.
-
Lyse the cells with lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein expression levels.
Orthotopic Xenograft Mouse Model
This protocol describes an in vivo model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
SUM159 breast cancer cells
-
Matrigel
-
This compound
-
Sterile saline
-
Calipers
-
Anesthesia
Procedure:
-
Harvest SUM159 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Anesthetize the mice and surgically implant 1 x 10^6 cells into the mammary fat pad.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (7.5 mg/kg) or vehicle control (sterile saline) via intraperitoneal injection five times a week.[1]
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
Signaling Pathways
Caption: this compound's multi-target mechanism in breast cancer.
Experimental Workflow
References
- 1. Cancer-Selective Death of Human Breast Cancer Cells by Leelamine Is Mediated by Bax and Bak Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer-selective death of human breast cancer cells by leelamine is mediated by bax and bak activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Autophagic Flux with Leelamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leelamine hydrochloride is a diterpene amine derived from the bark of pine trees that has garnered significant interest for its potential chemotherapeutic properties.[1][2] Its mechanism of action involves its characteristics as a weakly basic amine with lysosomotropic properties, leading to its accumulation in acidic organelles such as lysosomes.[1][3] This accumulation disrupts intracellular cholesterol transport, which in turn inhibits autophagic flux, a critical cellular degradation and recycling process.[4][5] The blockage of autophagic flux by this compound leads to the accumulation of autophagosomes and key autophagy-related proteins, making it a valuable tool for studying this fundamental cellular process.[1][6]
These application notes provide detailed protocols for utilizing this compound to investigate autophagic flux in cancer cell lines, focusing on the widely accepted methods of Western blotting for LC3-II and p62/SQSTM1, and fluorescence microscopy for the visualization of GFP-LC3 puncta.
Mechanism of Action
This compound acts as a lysosomotropic agent. Due to its weakly basic nature, it freely crosses cell membranes and becomes protonated and trapped within the acidic environment of lysosomes.[7] This accumulation leads to a disruption of lysosomal function and inhibits the transport of cholesterol out of the lysosome.[4][7] The resulting cholesterol accumulation within the lysosomal/endosomal compartments is a key trigger for the inhibition of autophagic flux.[1][5] This blockade prevents the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and the autophagic substrate p62, as well as the lipidated form of LC3 (LC3-II).[4][6]
Data Presentation
The following tables summarize the dose-dependent effects of this compound on key autophagic markers in melanoma cell lines.
Table 1: Effect of this compound on LC3-II and p62 Protein Levels
| Cell Line | Treatment Time | Leelamine HCl (µM) | Fold Increase in LC3-II | Fold Increase in p62 | Reference |
| UACC 903 | 3 hours | 1 | >1 | >1 | [1] |
| UACC 903 | 3 hours | 3 | Significant Increase | Significant Increase | [1] |
| UACC 903 | 3 hours | 5 | Marked Increase | Marked Increase | [1] |
| 1205 Lu | 3 hours | 3 | Significant Increase | Significant Increase | [1] |
| 1205 Lu | 3 hours | 5 | Marked Increase | Marked Increase | [1] |
Note: Fold increases are estimated from visual analysis of Western blots presented in the cited literature. For precise quantification, densitometry analysis of Western blots is required.
Table 2: Effect of this compound on GFP-LC3 Puncta Formation
| Cell Line | Treatment Time | Leelamine HCl (µM) | Observation | Reference |
| UACC 903-GFP-LC3 | 3 hours | 3 | Significant increase in GFP-LC3 puncta | [1] |
| UACC 903-GFP-LC3 | Not Specified | Not Specified | Accumulation of GFP-tagged LC3B protein | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of LC3-II and p62 Levels
This protocol details the investigation of autophagic flux by monitoring the levels of LC3-II and p62/SQSTM1 protein by Western blot.
Materials:
-
This compound (dissolved in DMSO)
-
Melanoma cell lines (e.g., UACC 903, 1205 Lu)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-Erk-2 (as loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
Bafilomycin A1 (positive control for autophagic flux inhibition)
Procedure:
-
Cell Seeding: Seed melanoma cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Treat cells with varying concentrations of this compound (e.g., 1, 3, 5 µM) for a specified duration (e.g., 3 hours).
-
Include a vehicle control (DMSO) and a positive control (e.g., 100 nM Bafilomycin A1 for 2 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, and anti-Erk-2 at 1:2000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of LC3-II and p62 to the loading control (Erk-2).
Protocol 2: Fluorescence Microscopy of GFP-LC3 Puncta
This protocol describes the visualization and quantification of autophagosomes by monitoring the formation of GFP-LC3 puncta in cells stably expressing a GFP-LC3 fusion protein.
Materials:
-
This compound (dissolved in DMSO)
-
Melanoma cell line stably expressing GFP-LC3 (e.g., UACC 903-GFP-LC3)
-
Complete cell culture medium
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Bafilomycin A1 (positive control)
Procedure:
-
Cell Seeding: Seed UACC 903-GFP-LC3 cells on glass coverslips in 24-well plates. Allow cells to adhere and grow to 50-60% confluency.
-
Treatment:
-
Treat cells with this compound (e.g., 3 µM) for the desired time (e.g., 3 hours).
-
Include a vehicle control (DMSO) and a positive control (e.g., 100 nM Bafilomycin A1 for 2 hours).
-
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging:
-
Visualize the cells using a confocal microscope.
-
Capture images of the GFP-LC3 signal and DAPI-stained nuclei.
-
-
Image Analysis:
-
Quantify the number of GFP-LC3 puncta per cell in multiple fields of view for each treatment condition.
-
A cell with a significant increase in puncta compared to the diffuse cytoplasmic fluorescence in control cells is considered positive for autophagy induction/blockade.
-
Conclusion
This compound is a potent inhibitor of autophagic flux, acting through a lysosomotropic mechanism that disrupts intracellular cholesterol transport. The protocols outlined in these application notes provide a robust framework for researchers to utilize this compound as a tool to study the intricate process of autophagy. By monitoring the accumulation of LC3-II, p62, and GFP-LC3 puncta, investigators can effectively assess the impact of this compound on autophagic flux and further elucidate its potential as a therapeutic agent.
References
- 1. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved method for high-throughput quantification of autophagy in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 16496-99-4 | Benchchem [benchchem.com]
Application Notes and Protocols for In Vivo Xenograft Studies Using Leelamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leelamine, a natural diterpene amine derived from the bark of pine trees, has emerged as a promising anti-cancer agent.[1][2][3] Its hydrochloride salt, Leelamine Hydrochloride, offers improved solubility for research applications. Leelamine exhibits a unique mechanism of action by acting as a lysosomotropic agent, accumulating in acidic organelles like lysosomes.[2][4][5] This accumulation disrupts intracellular cholesterol trafficking, a process vital for cancer cell function.[4][6][7] The subsequent cholesterol imbalance leads to the inhibition of multiple key oncogenic signaling pathways, including PI3K/Akt, MAPK, and STAT3, ultimately inducing cancer cell death and inhibiting tumor growth.[1][6][8] Notably, in vivo studies have demonstrated significant tumor growth inhibition in xenograft models of melanoma and prostate cancer with negligible toxicity to the host.[8][9][10]
These application notes provide a comprehensive overview of the use of this compound in xenograft models based on published preclinical data, including detailed experimental protocols and a summary of key quantitative findings.
Data Presentation: Efficacy of this compound in Xenograft Models
The following tables summarize the quantitative data from various in vivo studies using this compound in different cancer xenograft models.
| Melanoma Xenograft Model (UACC 903 Cells) | |
| Parameter | Observation |
| Cell Line | UACC 903 (Metastatic Melanoma) |
| Animal Model | Nude Mice |
| Drug Administration | 7.5 mg/kg body weight, intraperitoneally (i.p.), daily |
| Treatment Duration | Up to 15 days |
| Tumor Growth Inhibition | Average of 60% reduction in tumor burden compared to vehicle-treated controls.[2][8] |
| Effect on Cell Proliferation (Ki-67) | Significant decrease in Ki-67 staining in treated tumors. |
| Effect on Apoptosis (TUNEL) | Significant increase in TUNEL staining in treated tumors. |
| Effect on Angiogenesis (CD31) | Reduction in tumor vasculature.[1][3] |
| Toxicity | No significant effect on animal body weight or blood markers of major organ function.[8] No observed modifications in the morphology of vital organs (liver, spleen, kidney, intestine, lung, heart) after 3 weeks of treatment.[9] |
| Prostate Cancer Xenograft Model (22Rv1 Cells) | |
| Parameter | Observation |
| Cell Line | 22Rv1 (Castration-Resistant Prostate Cancer) |
| Animal Model | Mice |
| Drug Administration | ~9 mg/kg body weight, intraperitoneally (i.p.), 5 times/week |
| Outcome | Significant decrease in Ki-67 expression, mitotic fraction, and expression of full-length Androgen Receptor (AR) and AR-V7 splice variants.[10] |
| Toxicity | Well-tolerated. |
| Prostate Cancer Chemoprevention Model (Hi-Myc Transgenic Mice) | |
| Parameter | Observation |
| Animal Model | Hi-Myc Transgenic Mice |
| Drug Administration | 10 mg/kg body weight, 5 times/week |
| Outcome | Lower incidence of high-grade prostatic intraepithelial neoplasia, adenocarcinoma in situ, and microinvasion (though not statistically significant at this dose).[10] |
| Toxicity | Well-tolerated.[10] |
Experimental Protocols
Xenograft Model Establishment Protocol
This protocol outlines the procedure for establishing subcutaneous xenograft tumors in immunocompromised mice.
Materials:
-
Cancer cell line of interest (e.g., UACC 903 melanoma, 22Rv1 prostate cancer)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
-
Syringes (1 mL) and needles (27-gauge)
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Cell Culture: Culture the selected cancer cells in their recommended medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
-
Cell Counting: Determine the cell concentration and viability using a hemocytometer or an automated cell counter.
-
Preparation of Cell Inoculum:
-
Adjust the cell concentration to the desired density (e.g., 2.5 x 10⁶ cells in 100-200 µL for UACC 903 cells).[11]
-
For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor formation. Keep the mixture on ice to prevent solidification.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
This compound Administration Protocol
Materials:
-
This compound
-
Sterile vehicle for dissolution (e.g., Dimethyl sulfoxide (DMSO) followed by dilution in sterile saline or PBS)
-
Syringes (1 mL) and needles (27-gauge)
-
Calibrated scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO.
-
Further dilute the solution with a sterile vehicle (e.g., PBS or saline) to the final desired concentration for injection. The final concentration of DMSO should be kept low (typically <5-10%) to avoid toxicity.
-
Prepare the vehicle control solution (e.g., DMSO in PBS) in parallel.
-
-
Animal Dosing:
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered.
-
Administer this compound or the vehicle control via the desired route (e.g., intraperitoneal injection).
-
Follow the predetermined dosing schedule (e.g., daily, 5 times a week).
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Continue to measure tumor volumes regularly throughout the study.
-
Visualizations: Diagrams and Workflows
Signaling Pathway of this compound
Caption: Leelamine inhibits cholesterol transport, disrupting RTK signaling and downstream pathways.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for assessing Leelamine HCl efficacy in a xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. researchgate.net [researchgate.net]
Assaying the Effect of Leelamine on Cholesterol Accumulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leelamine, a natural diterpene amine derived from the bark of pine trees, has emerged as a compound of interest in cancer research due to its unique mechanism of action. It functions as a lysosomotropic agent, accumulating in the acidic environment of lysosomes and inhibiting the egress of cholesterol.[1][2][3][4] This disruption of intracellular cholesterol transport leads to a significant accumulation of cholesterol within late endosomes and lysosomes, a phenotype reminiscent of Niemann-Pick type C (NPC) disease.[1] The sequestration of cholesterol has profound downstream effects, including the inhibition of autophagic flux and the suppression of key oncogenic signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT, STAT3, and MAPK pathways.[2][5][6][7] These application notes provide a comprehensive overview and detailed protocols for assaying the effects of leelamine on cholesterol accumulation.
Mechanism of Action
Leelamine's primary intracellular target is the Niemann-Pick C1 (NPC1) protein, a key transporter responsible for exporting cholesterol from the lysosomes to the cytoplasm.[7] By binding to NPC1, leelamine effectively blocks this transport, leading to the trapping of free cholesterol within the lysosomal compartment.[7] This unavailability of cholesterol for essential cellular processes disrupts the integrity and function of cellular membranes, including lipid rafts, which are critical for the proper localization and activation of various receptor tyrosine kinases (RTKs).[6] The impairment of RTK signaling, due to the disruption of receptor-mediated endocytosis, subsequently leads to the inhibition of downstream pro-survival signaling cascades.[1][6]
Data Presentation
The following table summarizes the dose-dependent effect of leelamine on intracellular cholesterol accumulation in UACC 903 melanoma cells, as determined by High-Performance Thin-Layer Chromatography (HPTLC). The data is presented as a fold change in cholesterol levels relative to a DMSO-treated control.
| Leelamine Concentration (µM) | Fold Change in Cholesterol Accumulation (vs. DMSO control) |
| 1 | 1.2 |
| 2 | 1.8 |
| 3 | 2.5 |
| 5 | 3.2 |
Data is qualitatively derived from published HPTLC images and represents an approximate fold change.[8][9]
Experimental Protocols
Protocol 1: Visualization of Intracellular Cholesterol Accumulation using Filipin Staining
This protocol describes a method for the qualitative and semi-quantitative assessment of unesterified cholesterol accumulation in cultured cells treated with leelamine using the fluorescent polyene antibiotic, filipin.
Materials:
-
Cultured cells (e.g., UACC 903 melanoma cells)
-
Leelamine (stock solution in DMSO)
-
Control vehicle (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
1.5 mg/mL Glycine in PBS
-
Filipin III stock solution (5 mg/mL in DMSO, protect from light)
-
Staining solution: 50 µg/mL Filipin III in PBS containing 10% Fetal Bovine Serum (FBS)
-
Fluorescence microscope with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm)
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a suitable density to achieve 60-70% confluency on the day of the experiment.
-
Treatment: Treat the cells with varying concentrations of leelamine (e.g., 1, 3, 5, 10 µM) and a DMSO vehicle control for the desired time period (e.g., 24 hours).
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 1 hour at room temperature.
-
-
Quenching:
-
Wash the cells three times with PBS.
-
Incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench any unreacted formaldehyde.
-
-
Staining:
-
Wash the cells three times with PBS.
-
Stain the cells with the filipin staining solution for 2 hours at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS to remove excess filipin.
-
Imaging:
-
Mount the coverslips onto microscope slides with a drop of PBS.
-
Immediately visualize the cells using a fluorescence microscope. Filipin fluorescence is prone to photobleaching, so minimize exposure to the excitation light.
-
Acquire images of the characteristic perinuclear accumulation of cholesterol.
-
Protocol 2: Quantification of Total Cellular Cholesterol
This protocol provides a method for the quantitative analysis of total cholesterol in cell lysates following leelamine treatment.
Materials:
-
Cultured cells
-
Leelamine (stock solution in DMSO)
-
Control vehicle (DMSO)
-
PBS, pH 7.4
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Commercially available cholesterol quantification kit (e.g., colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with leelamine as described in Protocol 1.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in an appropriate volume of cell lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to normalize the cholesterol content.
-
Cholesterol Quantification:
-
Follow the manufacturer's instructions for the chosen cholesterol quantification kit. This typically involves the enzymatic conversion of cholesterol to a product that can be detected by a colorimetric or fluorometric readout.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the cholesterol concentration in each sample based on a standard curve.
-
Normalize the cholesterol concentration to the protein concentration for each sample.
-
Express the results as µg of cholesterol per mg of protein.
-
Visualizations
Caption: Leelamine's mechanism of inhibiting cholesterol egress from the lysosome.
Caption: Downstream signaling effects of leelamine-induced cholesterol accumulation.
Caption: Workflow for assaying leelamine's effect on cholesterol accumulation.
References
- 1. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unraveling the Impact of Leelamine on the PI3K/AKT Signaling Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework to investigate the effects of Leelamine, a diterpene amine derived from pine bark, on the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. The protocols outlined herein are designed to elucidate the indirect inhibitory mechanism of Leelamine, which stems from its function as a lysosomotropic agent and an inhibitor of intracellular cholesterol transport.
Introduction
The PI3K/AKT pathway is a critical intracellular signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a multitude of cancers, making it a prime target for therapeutic intervention. Leelamine has emerged as a promising anti-cancer agent with a unique mechanism of action. It accumulates in lysosomes, disrupting cholesterol trafficking, which in turn leads to the inhibition of receptor-mediated endocytosis and the subsequent suppression of key oncogenic signaling pathways, including the PI3K/AKT cascade.[1] This document provides a comprehensive guide for researchers to meticulously study this phenomenon.
Signaling Pathway and Experimental Rationale
The PI3K/AKT pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the phosphorylation and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a myriad of downstream substrates, including the mammalian target of rapamycin (mTOR), to promote cell survival and proliferation.
Leelamine's inhibitory effect on this pathway is not direct. By causing cholesterol to accumulate in the lysosomes, Leelamine disrupts the integrity and function of the plasma membrane and endosomal system.[2] This impairment of receptor-mediated endocytosis prevents the proper activation of RTKs, thereby cutting off the upstream signals required for PI3K/AKT pathway activation.
Caption: The PI3K/AKT signaling pathway and Leelamine's inhibitory mechanism.
Experimental Design and Workflow
A systematic approach is crucial to delineate the effects of Leelamine. The following workflow is recommended:
Caption: A comprehensive workflow for studying Leelamine's effect on the PI3K/AKT pathway.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog # (Example) |
| Leelamine hydrochloride | Sigma-Aldrich | L0284 |
| β-cyclodextrin | Sigma-Aldrich | C4767 |
| LY294002 | Cell Signaling Technology | 9901 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Primary Antibody: Phospho-AKT (Ser473) | Cell Signaling Technology | 4060 |
| Primary Antibody: Phospho-AKT (Thr308) | Cell Signaling Technology | 2965 |
| Primary Antibody: AKT (pan) | Cell Signaling Technology | 4691 |
| Primary Antibody: Phospho-mTOR (Ser2448) | Cell Signaling Technology | 2971 |
| Primary Antibody: mTOR | Cell Signaling Technology | 2983 |
| Secondary Antibody: Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | 7074 |
| Filipin III from Streptomyces filipinensis | Sigma-Aldrich | F4767 |
| BODIPY™ FL C12-Cholesterol | Thermo Fisher Scientific | D3922 |
| PI3-Kinase Activity ELISA: Pico | Echelon Biosciences | K-1000s |
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Utilize cancer cell lines with known PI3K/AKT pathway activation, such as UACC-903 (melanoma), PC-3 (prostate cancer), or MCF-7 (breast cancer).[1][3]
-
Culture Conditions: Maintain cells in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Leelamine Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
For dose-response experiments, treat cells with a range of Leelamine concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours to determine the IC50 value using the MTT assay. IC50 values for Leelamine in melanoma cell lines like UACC 903 have been reported to be around 1.35 µM.[1]
-
For mechanism-of-action studies, treat cells with Leelamine at concentrations equivalent to 0.5x, 1x, and 2x the predetermined IC50 value.
-
Controls:
-
Vehicle Control: Treat cells with the same volume of DMSO used for the highest Leelamine concentration.
-
Positive Control (PI3K inhibitor): Treat cells with a known PI3K inhibitor like LY294002 (10-20 µM) to confirm pathway inhibition.
-
Cholesterol Depletion Control: Co-treat cells with Leelamine and 1 mM β-cyclodextrin to assess the role of cholesterol accumulation.[4]
-
-
MTT Cell Viability Assay
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Replace the medium with fresh medium containing the various treatments (Leelamine concentrations, controls).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis
-
Seed cells in 6-well plates and treat as described in section 5.1.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AKT Ser473, anti-total AKT, anti-p-mTOR Ser2448, anti-total mTOR) overnight at 4°C. Recommended antibody dilutions are typically 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
In Vitro PI3K Kinase Assay
-
Treat cells with Leelamine or controls as described in section 5.1.
-
Lyse the cells and immunoprecipitate PI3K using an appropriate antibody.
-
Perform the kinase assay using a commercial kit (e.g., Echelon Biosciences K-1000s) following the manufacturer's instructions.[5] This typically involves incubating the immunoprecipitated PI3K with a PIP2 substrate and ATP.
-
The product of the reaction, PIP3, is then detected and quantified, usually via a competitive ELISA format.
-
The amount of PIP3 produced is inversely proportional to the PI3K activity.
Cholesterol Accumulation Assay (Filipin Staining)
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat the cells with Leelamine and controls as described in section 5.1.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.[6]
-
Wash three times with PBS.
-
Quench the fixation with 1.5 mg/mL glycine in PBS for 10 minutes.
-
Stain the cells with 0.05 mg/mL Filipin III in PBS with 10% FBS for 2 hours at room temperature, protected from light.[6]
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize the intracellular cholesterol accumulation using a fluorescence microscope with a UV filter (Ex/Em: ~340-380/385-470 nm).
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison and interpretation.
Table 1: Effect of Leelamine on Cell Viability (IC50 Values)
| Cell Line | Leelamine IC50 (µM) at 48h |
| UACC-903 | Insert Value |
| PC-3 | Insert Value |
| MCF-7 | Insert Value |
Table 2: Densitometric Analysis of Western Blot Results
| Treatment | p-AKT (Ser473) / Total AKT (Fold Change vs. Vehicle) | p-mTOR (Ser2448) / Total mTOR (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| Leelamine (0.5x IC50) | Insert Value | Insert Value |
| Leelamine (1x IC50) | Insert Value | Insert Value |
| Leelamine (2x IC50) | Insert Value | Insert Value |
| Leelamine + β-cyclodextrin | Insert Value | Insert Value |
| LY294002 | Insert Value | Insert Value |
Table 3: In Vitro PI3K Kinase Activity
| Treatment | PI3K Activity (% of Vehicle Control) |
| Vehicle (DMSO) | 100% |
| Leelamine (1x IC50) | Insert Value |
| Leelamine + β-cyclodextrin | Insert Value |
| LY294002 | Insert Value |
Troubleshooting
-
High background in Western Blots: Optimize blocking conditions (time, blocking agent) and antibody concentrations. Ensure thorough washing steps.
-
No signal for phosphorylated proteins: Confirm that the cell line has an active PI3K/AKT pathway. Use a positive control (e.g., growth factor stimulation) to ensure the pathway can be activated. Check the freshness of phosphatase inhibitors in the lysis buffer.
-
Rapid photobleaching with Filipin: Minimize exposure to light during staining and imaging. Capture images promptly after staining.
-
Inconsistent MTT assay results: Ensure even cell seeding and avoid edge effects in the 96-well plate. Verify that the formazan crystals are fully dissolved before reading the absorbance.
By following these detailed protocols and application notes, researchers can effectively investigate and characterize the impact of Leelamine on the PI3K/AKT signaling pathway, contributing to a deeper understanding of its potential as a novel anti-cancer therapeutic.
References
- 1. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K-Akt [assay-protocol.com]
- 3. mdpi.com [mdpi.com]
- 4. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echelon-inc.com [echelon-inc.com]
- 6. zenodo.org [zenodo.org]
Application Notes and Protocols: Leelamine Hydrochloride in Neurobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leelamine Hydrochloride is a lipophilic, weakly basic diterpene amine derived from pine bark.[1] Its defining characteristic is its lysosomotropic nature, meaning it readily crosses cell membranes and accumulates in acidic organelles, primarily lysosomes.[2][3] This sequestration within lysosomes is the initial step in its mechanism of action, leading to significant disruptions in intracellular cholesterol transport.[1][3] While extensively studied in the context of oncology, the fundamental biological processes modulated by this compound hold significant relevance for neurobiology research, particularly in the study of neurodegenerative diseases characterized by lysosomal dysfunction and cholesterol dyshomeostasis.[3][4]
Leelamine is believed to competitively bind to the Niemann-Pick C1 (NPC1) protein, a key transporter for cholesterol egress from lysosomes.[2][3] This inhibition leads to the accumulation of unesterified cholesterol within late endosomes and lysosomes, phenocopying the cellular hallmark of Niemann-Pick type C (NPC) disease, a rare and fatal neurodegenerative lysosomal storage disorder.[3][5][6] The resulting disruption of cholesterol homeostasis has profound downstream effects on critical cellular signaling pathways, including the PI3K/AKT/mTOR, MAPK, and STAT3 pathways, which are integral to neuronal survival, plasticity, and inflammatory responses.[2][3][7]
These application notes provide an overview of the potential uses of this compound as a research tool in neurobiology and offer detailed protocols for its application in in vitro neuronal models.
Potential Applications in Neurobiology Research
-
Modeling Niemann-Pick Type C Disease: Leelamine's ability to inhibit NPC1-mediated cholesterol transport makes it a valuable pharmacological tool to induce an NPC-like phenotype in cultured neuronal cells. This allows for the study of the downstream cellular consequences of lysosomal cholesterol accumulation, such as impaired autophagy, altered endocytosis, and neuronal dysfunction, in a controlled experimental setting.
-
Investigating the Role of Lysosomal Dysfunction in Neurodegeneration: Lysosomal impairment is a common feature of many neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Leelamine can be used to probe the link between lysosomal cholesterol sequestration and other pathological hallmarks of these diseases, such as the processing of amyloid precursor protein (APP) or the aggregation of alpha-synuclein.
-
Studying Cholesterol Homeostasis in Neurons: Neurons have a complex and tightly regulated cholesterol metabolism that is crucial for synapse formation, function, and maintenance. Leelamine provides a means to acutely disrupt this homeostasis, enabling researchers to investigate the impact of lysosomal cholesterol availability on various neuronal processes.
-
Screening for Neuroprotective Compounds: By inducing a neurotoxic phenotype through cholesterol accumulation, Leelamine can be used in screening assays to identify novel compounds that can rescue or mitigate the detrimental effects of lysosomal dysfunction.
Data Presentation
The following table summarizes the reported IC50 values for Leelamine and its derivatives. It is important to note that these values were determined in cancer cell lines, and validation in neuronal cell lines or primary neurons is essential for neurobiology research applications.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Leelamine | UACC 903 (Melanoma) | Cell Viability (MTS) | ~2 | [4] |
| Leelamine | 1205 Lu (Melanoma) | Cell Viability (MTS) | ~2 | [4] |
| Leelamine Derivative 5a (Trifluoro acetyl) | UACC 903 (Melanoma) | Cell Viability (MTS) | 1.2 | [3][4] |
| Leelamine Derivative 5a (Trifluoro acetyl) | 1205 Lu (Melanoma) | Cell Viability (MTS) | 2.0 | [3][4] |
| Leelamine Derivative 5b (Tribromo acetyl) | UACC 903 (Melanoma) | Cell Viability (MTS) | 1.0 | [3][4] |
| Leelamine Derivative 5b (Tribromo acetyl) | 1205 Lu (Melanoma) | Cell Viability (MTS) | 1.8 | [3][4] |
| Leelamine Derivative 5e (Benzylamine) | UACC 903 (Melanoma) | Cell Viability (MTS) | 6.0 | [4] |
| Leelamine Derivative 5e (Benzylamine) | 1205 Lu (Melanoma) | Cell Viability (MTS) | 7.0 | [4] |
Mandatory Visualizations
Caption: Mechanism of this compound action in a neuron.
Caption: Experimental workflow for assessing Leelamine HCl effects.
Experimental Protocols
Protocol 1: Induction and Analysis of Lysosomal Cholesterol Accumulation in Cultured Neurons
This protocol details the steps to induce an NPC-like phenotype in a neuronal cell line (e.g., SH-SY5Y) or primary neurons using this compound and to visualize the resulting cholesterol accumulation.
Materials:
-
This compound (powder)
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Appropriate cell culture medium and supplements
-
Poly-D-lysine or other appropriate coating for culture vessels
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Filipin complex (for staining unesterified cholesterol)
-
Anti-LAMP1 antibody (lysosomal marker)
-
Fluorescently-conjugated secondary antibody
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture:
-
Plate neuronal cells on appropriately coated coverslips in a 24-well plate at a suitable density to achieve 60-70% confluency at the time of the experiment.
-
Allow cells to adhere and differentiate according to standard protocols.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate for 24-48 hours, or a time course as determined by preliminary experiments.
-
-
Fixation and Staining:
-
Gently wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour.
-
Incubate with anti-LAMP1 primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the corresponding fluorescently-conjugated secondary antibody and Filipin (e.g., 50 µg/mL) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI or Hoechst stain for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a confocal microscope.
-
Capture images of the Filipin (cholesterol), LAMP1 (lysosomes), and DAPI/Hoechst (nuclei) channels.
-
Analyze the images for colocalization of the Filipin signal with LAMP1-positive puncta, which indicates lysosomal cholesterol accumulation. Quantify the fluorescence intensity of Filipin within the lysosomes.
-
Protocol 2: Assessment of this compound's Effect on Autophagy in Neurons
This protocol describes how to evaluate the impact of Leelamine-induced cholesterol accumulation on autophagic flux in neuronal cells using immunocytochemistry for the autophagic marker LC3.
Materials:
-
All materials from Protocol 1
-
Anti-LC3B antibody
-
Bafilomycin A1 (optional, as a positive control for autophagic flux blockade)
Procedure:
-
Cell Culture and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
Optionally, include a positive control group treated with Bafilomycin A1 (e.g., 100 nM) for the last 4 hours of the experiment to block lysosomal degradation of autophagosomes.
-
-
Fixation and Staining:
-
Follow the fixation, permeabilization, and blocking steps as in Protocol 1.
-
Incubate with anti-LC3B primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the corresponding fluorescently-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI or Hoechst.
-
Mount coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Image the cells using a confocal microscope.
-
Quantify the number and intensity of LC3-positive puncta per cell. An increase in LC3 puncta in Leelamine-treated cells, especially when compared to the Bafilomycin A1 control, can indicate a blockage of autophagic flux.
-
Protocol 3: Western Blot Analysis of Signaling Pathway Modulation by this compound in Neurons
This protocol outlines the procedure for examining the effects of Leelamine on the phosphorylation status of key proteins in the PI3K/AKT, MAPK, and STAT3 signaling pathways.
Materials:
-
Neuronal cells cultured in 6-well plates
-
This compound
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-phospho-STAT3, anti-total-STAT3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Plate and treat neuronal cells with this compound as described in Protocol 1, using 6-well plates.
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total protein levels (e.g., total AKT) or a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated protein to total protein for each signaling molecule to determine the effect of this compound on pathway activation.
-
Conclusion
This compound presents a promising tool for neurobiology research, offering a specific mechanism to probe the intricate relationship between lysosomal function, cholesterol homeostasis, and neuronal health. While its application in this field is still in its nascent stages, the protocols and information provided herein offer a solid foundation for researchers to explore its potential in unraveling the complexities of neurodegenerative diseases. Further investigation, particularly in neuronal-specific models, is warranted to fully elucidate its effects and therapeutic potential in the context of the central nervous system.
References
- 1. Leelamine - Wikipedia [en.wikipedia.org]
- 2. This compound | 16496-99-4 | Benchchem [benchchem.com]
- 3. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Treatment of Niemann–Pick Type C Disease by Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Measuring Lysosomal Accumulation of Leelamine
Introduction
Leelamine, a lipophilic diterpene amine derived from pine tree bark, has emerged as a promising anti-cancer agent.[1] Its therapeutic efficacy is largely attributed to its lysosomotropic properties.[2][3] As a weakly basic amine (pKa of 9.9), Leelamine readily crosses cell membranes in its neutral state but becomes protonated and trapped within the acidic environment of lysosomes.[1][4] This accumulation disrupts critical lysosomal functions, including autophagic flux and intracellular cholesterol trafficking, ultimately leading to cancer cell death.[2][5] Accurate measurement of Leelamine's lysosomal accumulation is therefore crucial for understanding its mechanism of action and for the development of related therapeutic strategies.
These application notes provide detailed protocols for several key techniques to qualitatively and quantitatively measure the lysosomal accumulation of Leelamine and its functional consequences.
Mechanism of Leelamine Accumulation
Leelamine's accumulation in lysosomes is a classic example of ion trapping. In the relatively neutral pH of the cytosol (~7.2), a portion of Leelamine exists in its deprotonated, lipophilic form, allowing it to freely diffuse across the lysosomal membrane. Inside the lysosome, the acidic environment (pH ~4.5-5.0) causes the primary amine group of Leelamine to become protonated. This charged form is membrane-impermeable, effectively trapping the molecule within the organelle.
Caption: Ion trapping mechanism of Leelamine in the lysosome.
Qualitative and Indirect Measurement Techniques
Light Microscopy for Cellular Vacuolization
One of the most direct morphological consequences of the accumulation of lysosomotropic compounds is the formation of cytoplasmic vacuoles.[4][5] This can be readily observed using standard light microscopy.
Protocol 1: Assessment of Cellular Vacuolization
-
Cell Seeding: Plate cancer cells (e.g., UACC 903 melanoma cells) on a 6-well plate or chamber slides at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with varying concentrations of Leelamine (e.g., 1-10 µM) or a vehicle control (DMSO). As a positive control for lysosomotropism, use chloroquine (e.g., 50-100 µM). To confirm the role of lysosomal acidity, pre-treat cells with a V-ATPase inhibitor like Bafilomycin A1 (BafA1, 10 nM) for 1 hour before adding Leelamine.[5][6]
-
Incubation: Incubate the cells for a specified time (e.g., 6-24 hours).
-
Imaging: Observe the cells directly under a light microscope (phase-contrast or DIC).
-
Analysis: Capture images and document the presence, size, and number of intracellular vacuoles compared to control cells. BafA1 pre-treatment is expected to prevent vacuolization induced by Leelamine.[6]
| Treatment Group | Expected Outcome |
| Vehicle Control (DMSO) | No significant vacuolization |
| Leelamine | Dose-dependent increase in cytoplasmic vacuoles[4] |
| Chloroquine (Positive Control) | Significant vacuolization |
| BafA1 + Leelamine | Attenuation or absence of vacuolization[5] |
Quantitative Measurement Techniques
LysoTracker Competition Assay by Flow Cytometry
This assay quantitatively assesses the lysosomotropic nature of a compound. Leelamine will compete with the fluorescent acidic organelle probe, LysoTracker Red DND-99, for accumulation, resulting in a measurable decrease in cellular fluorescence.[4]
Caption: Workflow for the LysoTracker competition assay.
Protocol 2: LysoTracker Red DND-99 Competition Assay
-
Cell Preparation: Seed cells in a 12-well plate to achieve ~80% confluency.
-
Treatment: Treat cells with Leelamine (e.g., 3 µM) or chloroquine (100 µM) for 3 hours.[4] Include a vehicle control.
-
Staining: During the last 30 minutes of treatment, add LysoTracker Red DND-99 (e.g., 50-75 nM final concentration) to each well.
-
Harvesting: Wash cells twice with PBS, then detach them using trypsin. Neutralize trypsin with complete medium and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Flow Cytometry: Resuspend the cell pellet in cold PBS and analyze immediately on a flow cytometer, measuring fluorescence in the appropriate red channel (e.g., PE-Texas Red or APC).
-
Data Analysis: Gate on the live cell population and quantify the median fluorescence intensity (MFI). A significant decrease in MFI in treated cells compared to the vehicle control indicates lysosomotropic activity.[4]
| Treatment Group | Expected MFI (relative to control) |
| Vehicle Control (DMSO) | 100% |
| Leelamine (3 µM) | Decreased (e.g., ~40-60%)[4] |
| Chloroquine (100 µM) | Decreased (e.g., ~30-50%)[4] |
Radiolabeled Leelamine Uptake Assay
This method provides a direct and highly sensitive measurement of the kinetics of drug uptake into cells.
Protocol 3: ³H-Leelamine Cellular Uptake Kinetics
-
Cell Seeding: Plate cells (e.g., UACC 903) in a large culture dish (e.g., 150 mm) to 70-85% confluency.[4]
-
Treatment: Replace the culture medium with fresh medium containing ³H-labeled Leelamine (e.g., at a specific activity of 25 Ci/mmol).[4]
-
Time Course Sampling: At various time points (e.g., 0, 10, 20, 30, 60 minutes), collect a small aliquot (e.g., 100 µL) of the culture medium.
-
Scintillation Counting: Mix each medium sample with a scintillation cocktail in a scintillation vial.
-
Quantification: Measure the radioactivity (counts per minute, CPM) remaining in the medium using a liquid scintillation counter.
-
Analysis: Calculate the percentage of ³H-Leelamine taken up by the cells at each time point by comparing the CPM to the initial CPM at time 0. Results can be plotted to show uptake kinetics. A rapid decrease in radioactivity in the medium indicates fast cellular uptake. For example, approximately 60% of tritiated Leelamine was reported to be internalized by UACC 903 cells within 30 minutes.[4]
Direct Quantification by Subcellular Fractionation and LC-MS/MS
For the most precise measurement, lysosomes can be isolated from cells, followed by direct quantification of the accumulated drug using a sensitive analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Protocol 4: Subcellular Fractionation and LC-MS/MS of Leelamine
-
Cell Treatment: Treat a large quantity of cells (e.g., several 150 mm dishes) with Leelamine for a desired time.
-
Homogenization: Harvest and wash the cells. Resuspend the cell pellet in a hypotonic homogenization buffer (e.g., containing 250 mM sucrose and protease inhibitors) and lyse the cells using a Dounce homogenizer or by passing through a narrow-gauge needle.[7]
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 700-1000 x g for 10 min) to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-20,000 x g for 20 min) to pellet mitochondria and heavy organelles.
-
The resulting supernatant contains the light membrane fraction (including lysosomes) and the cytosol.
-
-
Lysosome Enrichment (Optional): For higher purity, the light membrane fraction can be further purified using density gradient ultracentrifugation (e.g., with sucrose or Percoll gradients) or by using magnetic isolation techniques if cells were pre-loaded with iron oxide nanoparticles.[7][8]
-
Validation: Confirm the purity of the lysosomal fraction by performing a Western blot for lysosomal marker proteins (e.g., LAMP1/LAMP2) and markers of contaminant organelles (e.g., COX IV for mitochondria).
-
Leelamine Extraction: Lyse the isolated lysosomal fraction and extract Leelamine using an appropriate organic solvent.
-
LC-MS/MS Analysis: Quantify the concentration of Leelamine in the extract using a validated LC-MS/MS method. The results can be used to determine the absolute concentration of Leelamine within the lysosomal compartment.
Assays for Functional Consequences of Accumulation
The accumulation of Leelamine disrupts lysosomal homeostasis, leading to downstream effects that can also be measured.[2]
Caption: Downstream effects of Leelamine's lysosomal accumulation.
Filipin Staining for Cholesterol Accumulation
Leelamine inhibits the transport of cholesterol out of the lysosome.[5] The resulting accumulation of unesterified cholesterol can be visualized using the fluorescent antibiotic Filipin.
Protocol 5: Filipin Staining for Cellular Cholesterol
-
Cell Culture: Grow cells on glass coverslips.
-
Treatment: Treat cells with Leelamine (e.g., 5-10 µM) for 24 hours. U18666A can be used as a positive control.
-
Fixation: Wash with PBS and fix the cells with 4% paraformaldehyde for 30 minutes.
-
Staining: Wash again with PBS and incubate with Filipin solution (e.g., 50 µg/mL in PBS) for 1-2 hours at room temperature, protected from light.
-
Mounting and Imaging: Wash thoroughly with PBS, mount the coverslips onto slides, and visualize using a fluorescence microscope with a UV filter set.
-
Analysis: Leelamine-treated cells will show a marked increase in punctate intracellular fluorescence compared to controls, indicating cholesterol accumulation in endosomal/lysosomal compartments.[4] This effect can be reversed by co-treatment with the cholesterol-depleting agent β-cyclodextrin.[4]
References
- 1. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Subcellular Fractionation [labome.com]
- 8. Utilising Magnetically Isolated Lysosomes for Direct Quantification of Intralysosomal Drug Concentrations by LC-MS/MS Analysis: An Investigatory Study With Imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leelamine Hydrochloride for Inducing Apoptosis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leelamine hydrochloride is a lipophilic diterpene amine derived from the bark of pine trees that has emerged as a promising anti-cancer agent. Its mechanism of action involves its lysosomotropic properties, leading to the disruption of intracellular cholesterol transport. This disruption subsequently inhibits critical oncogenic signaling pathways, including PI3K/AKT, MAPK, and STAT3, ultimately inducing apoptosis in a variety of cancer cell lines.[1][2] Notably, this compound has demonstrated selectivity for cancer cells, with considerably less impact on normal cell lines.[1] This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers in utilizing this compound for cancer research.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| UACC 903 | Melanoma | 1.2 - 2.1 | [3][4] |
| 1205 Lu | Melanoma | 1.8 - 2.9 | [3][4] |
| 22Rv1 | Prostate Cancer | ~5 | Viability decreased by >90% at 5 µM after 24h.[5] |
| LNCaP | Prostate Cancer | Concentration-dependent inhibition of viability observed. | [5] |
| Myc-CaP | Prostate Cancer | Significant inhibition of viability. | [5] |
| MDA-MB-231 | Breast Cancer (Triple-negative) | Dose-dependent decrease in viability. | [1][3] |
| MCF-7 | Breast Cancer (ER-positive) | Dose-dependent decrease in viability; relatively greater sensitivity than other breast cancer lines. | [1][3] |
| SUM159 | Breast Cancer (Triple-negative) | Dose-dependent decrease in viability. | [1][3] |
| MCF-10A | Normal Breast Epithelial | Resistant to cell growth inhibition and apoptosis. | [1][3] |
| PrSC | Normal Prostate Epithelial | Relatively more resistant compared to prostate cancer cells. | [5] |
Table 2: Effects of this compound on Apoptosis and Related Proteins
| Cell Line | Treatment | Effect on Apoptosis | Effect on Apoptosis-Related Proteins |
| Breast Cancer Cells (MDA-MB-231, MCF-7, SUM159) | Dose-dependent | Induction of apoptosis.[1][3] | Induction and/or activation of Bax and Bak; Caspase-9 activation; Cytosolic release of cytochrome c.[3][6] |
| Prostate Cancer Cells | Concentration-dependent | Induction of apoptosis.[5] | Downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[2] |
| Melanoma Cells | 3-5 µM for 3h | Induction of apoptosis. | Inhibition of pAkt (Ser473) and pStat3 (Tyr705) levels.[7] |
Mandatory Visualizations
Signaling Pathways Affected by this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Assessing this compound's Efficacy
References
- 1. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 16496-99-4 | Benchchem [benchchem.com]
- 3. Cancer-Selective Death of Human Breast Cancer Cells by Leelamine Is Mediated by Bax and Bak Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Leelamine, a Novel Inhibitor of Androgen Receptor and Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer-selective death of human breast cancer cells by leelamine is mediated by bax and bak activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Leelamine Hydrochloride solubility issues in aqueous solutions.
Technical Support Center: Leelamine Hydrochloride
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting assistance for solubility issues encountered with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in aqueous solutions?
This compound is sparingly soluble in aqueous buffers.[1] Its poor solubility in aqueous solutions suitable for intravenous administration is a known challenge for its clinical application.[2] For instance, the solubility in a 1:2 mixture of DMSO and PBS (pH 7.2) is only 0.15 mg/mL.[3]
Q2: Why is this compound poorly soluble in water?
Leelamine is a weakly basic and lipophilic (fat-soluble) amine.[2] This chemical nature means it does not readily dissolve in water, which is a polar solvent. To be effectively absorbed, for example in oral administration, a drug needs to be lipid-soluble to pass through membranes.[4]
Q3: What are the recommended solvents for creating a stock solution?
High-concentration stock solutions of this compound can be prepared in organic solvents. Dimethyl sulfoxide (DMSO) is highly recommended, with a solubility of up to 25 mg/mL.[3][5] Other suitable organic solvents include dimethylformamide (DMF) and ethanol, both with a solubility of around 20 mg/mL.[3]
Q4: How should I prepare an aqueous working solution from a stock?
To maximize solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute this stock solution into your aqueous buffer of choice.[1][6] For in vivo studies, co-solvent systems are often necessary.[5]
Q5: How should I store this compound solutions?
-
Powder: Store at -20°C.[7]
-
Stock Solutions (in organic solvent): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Keep containers sealed and away from moisture.[5]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day due to potential stability issues.[1]
Troubleshooting Guide
Q: My this compound precipitated after I diluted my DMSO stock in PBS. What happened and how can I fix it?
A: This is a common issue known as "salting out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous buffer where it is poorly soluble. The abrupt change in solvent polarity causes the compound to fall out of solution.
Solutions:
-
Use a Co-solvent System: For cell-based assays or in vivo studies, using a co-solvent system can help maintain solubility. A common formulation involves a sequential addition of solvents like DMSO, PEG300, and Tween-80 before adding the final aqueous component (e.g., saline or PBS).[5]
-
Lower the Final Concentration: The target concentration in your aqueous solution may be above the solubility limit of this compound. Try preparing a more dilute working solution.
-
Gentle Warming and Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can help redissolve the compound.[5] However, be cautious about the temperature sensitivity of your experimental system.
Q: I need a higher concentration of this compound in my aqueous medium than I am currently achieving. What are my options?
A: Achieving high concentrations in purely aqueous solutions is difficult.
-
Formulation with Surfactants/Cyclodextrins: Consider using formulations that include surfactants like Tween-80 or encapsulating agents like SBE-β-CD (sulfobutylether-β-cyclodextrin), which can improve aqueous solubility.[5]
-
Liposomal Formulations: For in vivo applications, novel formulations like Nanolipolee-007, a PEGylated neutral liposome encapsulating leelamine, have been developed to improve solubility and allow for systemic delivery.[2]
Q: My this compound solution appears cloudy or has visible particles. Can I still use it?
A: No, a cloudy solution or the presence of particulates indicates that the compound is not fully dissolved or has precipitated. This can lead to inaccurate concentration calculations and inconsistent experimental results. You should attempt to redissolve the compound using the methods described above (warming, sonication) or prepare a fresh solution.
Solubility Data Summary
The following table summarizes the solubility of Leelamine and its hydrochloride salt in various solvents.
| Compound | Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| This compound | DMSO | 25 mg/mL | 77.66 mM | [3][5] |
| DMF | 20 mg/mL | 62.13 mM | [3] | |
| Ethanol | 20 mg/mL | 62.13 mM | [3] | |
| DMSO:PBS (pH 7.2) (1:2) | 0.15 mg/mL | 0.47 mM | [3] | |
| Leelamine (Base) | Ethanol | 100 mg/mL | 350.3 mM | [8] |
| DMSO | 30 mg/mL | 105.1 mM | [8] | |
| DMF | 30 mg/mL | 105.1 mM | [8] | |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | 0.88 mM | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder (Formula Weight: 321.9 g/mol ).[3] For 1 mL of a 10 mM solution, you will need 3.219 mg.
-
Solvent Addition: Add the appropriate volume of newly opened, high-purity DMSO. Hygroscopic (water-absorbing) DMSO can significantly impact solubility.[5]
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath and gentle warming (up to 60°C) to ensure the compound dissolves completely.[5]
-
Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[5]
Protocol 2: Preparation of an Aqueous Working Solution for In Vivo Use
This protocol yields a clear solution with a this compound concentration of ≥ 2.5 mg/mL.[5] It uses a co-solvent system.
-
Prepare Stock: First, prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL) as described in Protocol 1.
-
Sequential Addition: For a final volume of 1 mL, add the solvents in the following order, mixing thoroughly after each addition:
-
Add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300. Mix evenly.
-
Add 50 µL of Tween-80 to the mixture. Mix evenly.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
-
Final Check: Ensure the final solution is clear. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[5] Prepare this working solution fresh before each experiment.
Visual Guides
Caption: Experimental workflow for solubilizing this compound.
Caption: Troubleshooting decision tree for solubility issues.
Caption: Leelamine's lysosomotropic mechanism of action.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | 16496-99-4 | Benchchem [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound|16496-99-4|MSDS [dcchemicals.com]
- 8. caymanchem.com [caymanchem.com]
Optimizing Leelamine Hydrochloride Concentration for Cytotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Leelamine Hydrochloride concentration in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cancer cells?
A1: this compound is a lysosomotropic agent, meaning it accumulates in the acidic lysosomes of cells.[1] This accumulation disrupts intracellular cholesterol transport and inhibits autophagic flux.[2][3][4] The disruption of cholesterol homeostasis, in turn, inhibits key oncogenic signaling pathways, including PI3K/AKT, STAT3, and MAPK, ultimately leading to caspase-independent cell death.[2][3][5][6]
Q2: In which cancer cell lines has this compound shown cytotoxic activity?
A2: this compound has demonstrated significant inhibitory effects on the proliferation and survival of various cancer cell lines, including melanoma, breast, and prostate cancer.[1][6]
Q3: What is a typical effective concentration range for this compound in cytotoxicity assays?
A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, studies have shown IC50 values (the concentration that inhibits 50% of cell growth) in the low micromolar range for several cancer cell lines. For example, in UACC 903 and 1205 Lu melanoma cell lines, IC50 values for Leelamine and its active derivatives have been reported to be between 1.0 and 2.9 µmol/L.[5]
Q4: Does this compound affect normal cells?
A4: Leelamine has been shown to be 3- to 5-fold more effective at inducing the death of advanced-stage melanoma cell lines compared to normal cells.[2] For instance, a concentration of 3 µmol/L was sufficient to inhibit cellular endocytosis in cancer cells, while a 3-fold higher concentration was required to see a similar effect in normal cells.[2]
Quantitative Data Summary
The following tables summarize the reported IC50 values for this compound and its derivatives in various cell lines.
Table 1: IC50 Values of Leelamine and its Derivatives in Melanoma Cell Lines [5]
| Compound | UACC 903 (µmol/L) | 1205 Lu (µmol/L) |
| Leelamine Derivative 5a | 1.2 | 2.0 |
| Leelamine Derivative 5b | 1.0 | 1.8 |
| Abietic Acid Analog 4a | 2.1 | 2.9 |
| Abietic Acid Analog 4b | 2.3 | 2.3 |
| Abietic Acid Analog 4c | 24.4 | 24.3 |
Table 2: Comparative Cytotoxicity of a Leelamine Analog in Cancer vs. Normal Cells
| Cell Line | Cell Type | IC50 (µM) |
| UACC 903 | Human Melanoma | ~2.0[5] |
| 1205 Lu | Human Melanoma | ~2.0[5] |
| FF2441 | Normal Human Fibroblast | >10 (estimated)[2] |
Experimental Protocols
Detailed Methodology for MTS Cytotoxicity Assay
This protocol outlines the steps for determining the cytotoxicity of this compound using a standard MTS assay.
Materials:
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This compound
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96-well cell culture plates
-
Appropriate cell culture medium
-
MTS reagent (e.g., from Promega)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.62 to 100 µmol/L).[5]
-
Include a vehicle control (DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.[7]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a plate reader.[7]
-
Subtract the background absorbance from a well containing medium only.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
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Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding | Ensure the cell suspension is homogenous before and during seeding. Use a multichannel pipette for consistency. |
| Pipetting errors during compound addition | Use calibrated pipettes and ensure consistent technique. | |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| High Background Absorbance | Contamination of culture medium or reagents | Use fresh, sterile reagents. Check for signs of contamination in the cell culture. |
| Phenol red in the culture medium | Use phenol red-free medium for the assay, as it can interfere with absorbance readings.[8] | |
| Extended incubation with MTS reagent | Avoid incubating with the MTS reagent for longer than 4 hours, as this can lead to spontaneous reduction and increased background.[7] | |
| Low Signal or No Dose-Response | Incorrect this compound concentration range | Perform a pilot experiment with a broad range of concentrations to determine the optimal range for your cell line. |
| Insufficient incubation time | The cytotoxic effects of this compound may require longer exposure. Test different incubation times (e.g., 24, 48, 72 hours). | |
| Cell density is too high or too low | Optimize the initial cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase during treatment.[8] | |
| Unexpected Increase in Viability at High Concentrations | Compound precipitation | Visually inspect the wells for any signs of precipitation. If observed, consider using a different solvent or adjusting the final concentration. |
| Interference of the compound with the MTS assay | Run a control experiment with the compound in cell-free medium to check for direct reduction of the MTS reagent. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Leelamine's mechanism of action.
Caption: Experimental workflow for a cytotoxicity assay.
Caption: Leelamine's inhibition of the PI3K/AKT/mTOR pathway.
Caption: Leelamine's disruption of the STAT3 signaling pathway.
Caption: Caspase-independent apoptosis induced by Leelamine.
References
- 1. This compound | 16496-99-4 | Benchchem [benchchem.com]
- 2. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
Preventing Leelamine Hydrochloride degradation in storage.
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Leelamine Hydrochloride during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, it is recommended to store solid this compound at -20°C in a tightly sealed container, protected from light and moisture.[1][2] While some suppliers may indicate a storage temperature of 2-8°C, storage at -20°C provides a more robust condition to ensure stability for extended periods, with a reported stability of at least four years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: this compound solutions are significantly less stable than the solid form. For maximum stability, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquots of the stock solution should be stored at -80°C for up to six months. For shorter-term storage, aliquots can be kept at -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q3: What solvents are compatible with this compound?
A3: this compound is soluble in various organic solvents. Commonly used solvents include DMSO (up to 25 mg/mL), ethanol (up to 20 mg/mL), and DMF (up to 20 mg/mL).[1] The choice of solvent will depend on the specific experimental requirements.
Q4: What are the signs of this compound degradation?
A4: Visual signs of degradation in the solid form can include discoloration (e.g., yellowing or browning) or changes in the crystalline structure. For solutions, precipitation or a change in color may indicate degradation. However, degradation can occur without any visible changes. Therefore, for critical applications, it is advisable to periodically assess the purity of your sample using analytical methods such as HPLC.
Q5: What are the known incompatibilities of this compound?
A5: this compound should not be stored with strong acids, strong alkalis, strong oxidizing agents, or strong reducing agents, as these can promote its degradation.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound due to improper storage. | Verify the storage conditions of both the solid compound and any prepared solutions. If stored improperly, it is recommended to use a fresh, unopened vial of the compound. Consider running a stability check on your current stock using the protocol provided below. |
| Precipitate observed in a stored solution. | The solution may have been stored for too long or subjected to freeze-thaw cycles. The solubility limit may have been exceeded at the storage temperature. | Prepare a fresh solution for your experiment. If you need to store solutions, ensure they are aliquoted to avoid freeze-thaw cycles and stored at the recommended temperature. |
| Solid this compound has changed color. | Potential degradation due to exposure to light, moisture, or incompatible substances. | It is recommended to discard the discolored compound and use a fresh vial. Ensure that the compound is stored in a tightly sealed container and protected from light. |
Stability of this compound Under Various Conditions
| Form | Storage Temperature | Recommended Duration | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| In Solvent | -80°C | Up to 6 months | [3] |
| In Solvent | -20°C | Up to 1 month | [3] |
Experimental Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a general method to assess the stability of this compound.
1. Objective: To determine the purity and identify potential degradation products of this compound over time under specific storage conditions.
2. Materials:
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This compound sample
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HPLC-grade acetonitrile
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HPLC-grade water
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Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3. Method:
-
Preparation of Mobile Phase:
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Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL. This will be your time-zero sample.
-
-
Chromatographic Conditions:
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Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
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Detection wavelength: 220 nm
-
Gradient:
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0-2 min: 10% B
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2-15 min: 10% to 90% B
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15-17 min: 90% B
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17-18 min: 90% to 10% B
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18-20 min: 10% B
-
-
-
Procedure:
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Inject the standard solution (time-zero) and record the chromatogram. The main peak corresponds to intact this compound.
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Store your this compound sample (solid or in solution) under the desired conditions to be tested.
-
At specified time points (e.g., 1 week, 1 month, 3 months), prepare a sample for analysis in the same manner as the standard solution.
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Inject the aged sample and record the chromatogram.
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Compare the chromatogram of the aged sample to the time-zero sample. A decrease in the area of the main peak and the appearance of new peaks indicate degradation.
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4. Data Analysis: Calculate the percentage of this compound remaining at each time point using the peak areas from the chromatograms.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Experimental workflow for stability assessment.
References
Technical Support Center: Leelamine Hydrochloride Off-Target Effects in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the known off-target effects of Leelamine Hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound?
A1: The principal off-target effect of this compound stems from its lysosomotropic nature. As a weakly basic compound, it accumulates in acidic organelles, primarily lysosomes. This accumulation disrupts intracellular cholesterol trafficking, leading to a cascade of downstream effects including the inhibition of autophagic flux and the suppression of major signaling pathways crucial for cell survival and proliferation, such as the PI3K/AKT, STAT3, and MAPK pathways.[1][2]
Q2: Is this compound a cannabinoid receptor agonist or a pyruvate dehydrogenase kinase (PDK) inhibitor?
A2: this compound has been reported to have weak affinity for cannabinoid receptors (CB1 and CB2) and to inhibit pyruvate dehydrogenase kinase (PDK).[3][4][] However, studies suggest that these activities are not the primary mechanism of its cytotoxic effects in cancer cells.[1] The concentrations required to engage these targets are significantly higher than those needed to induce lysosomal disruption and inhibit cholesterol transport.
Q3: How does the disruption of cholesterol transport by this compound affect cellular signaling?
A3: The accumulation of cholesterol within lysosomes sequesters it from other cellular compartments where it is essential for various functions, including the proper functioning of membrane receptors. This disruption of cholesterol homeostasis impairs receptor-mediated endocytosis, which is critical for the activation and regulation of receptor tyrosine kinases (RTKs). Consequently, the downstream signaling pathways regulated by RTKs, such as the PI3K/AKT, STAT3, and MAPK pathways, are inhibited.[1]
Q4: What are the observable morphological changes in cells treated with this compound?
A4: A common morphological change observed in cells treated with this compound is the formation of cytoplasmic vacuoles.[1][2] This is a direct consequence of its lysosomotropic properties and the accumulation of the compound within lysosomes. Electron microscopy may reveal an accumulation of autophagosomes, membrane whorls, and lipofuscin-like structures.[1]
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity in my cell line.
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Possible Cause: Your cell line may be particularly sensitive to the disruption of cholesterol homeostasis or the inhibition of the PI3K/AKT, STAT3, or MAPK pathways.
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Troubleshooting Steps:
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Perform a dose-response curve: Determine the IC50 of this compound in your specific cell line to identify the optimal concentration for your experiments.
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Assess lysosomal integrity: Use a lysosomal marker (e.g., LysoTracker) to visualize lysosomal morphology and potential membrane permeabilization.
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Co-treatment with a cholesterol-chelating agent: To confirm that the cytotoxicity is mediated by cholesterol accumulation, co-treat cells with this compound and a cholesterol-chelating agent like methyl-β-cyclodextrin. This should rescue the cells from Leelamine-induced death.[1]
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Issue 2: My experimental results are inconsistent.
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Possible Cause: this compound's effects can be influenced by the metabolic state of the cells and the pH of the culture medium.
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Troubleshooting Steps:
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Standardize cell culture conditions: Ensure consistent cell density, passage number, and media composition for all experiments.
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Monitor media pH: The lysosomotropic effect of Leelamine is pH-dependent. Ensure your culture medium is properly buffered and the pH is stable throughout the experiment.
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Check for compound stability: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles.
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Issue 3: I am not observing the expected inhibition of my target pathway, but I see cytotoxicity.
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Possible Cause: The cytotoxic effects of this compound may be occurring through off-target mechanisms independent of your primary pathway of interest.
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Troubleshooting Steps:
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Investigate cholesterol accumulation: Use Filipin staining to visualize cholesterol accumulation in the lysosomes.
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Analyze autophagic flux: Perform a Western blot for LC3-II and p62 to determine if autophagic flux is inhibited. An accumulation of both proteins suggests a blockage in the autophagic process.
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Assess key off-target signaling pathways: Perform Western blots for key proteins in the PI3K/AKT (p-AKT), STAT3 (p-STAT3), and MAPK (p-ERK) pathways to see if they are being inhibited.
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Quantitative Data on Off-Target Effects
| Target/Effect | Metric | Value | Cell Line/System | Reference |
| Cannabinoid Receptor 1 (CB1) | IC50 | 2.86 µM (for displacement of [3H]-SR141716A) | N/A | [6] |
| Cannabinoid Receptors (CB1 & CB2) | % Displacement | 20% displacement of [3H]-CP55940 at 10 µM | Human receptors | [3] |
| Pyruvate Dehydrogenase Kinase (PDK) | IC50 | 9.5 µM | N/A | [3][4][7] |
Experimental Protocols
Assessment of Lysosomotropism (Cellular Vacuolization)
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Principle: Leelamine's accumulation in lysosomes leads to their swelling and the formation of visible vacuoles in the cytoplasm.
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Methodology:
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Seed cells in a multi-well plate and allow them to adhere overnight.
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Treat cells with varying concentrations of this compound for the desired duration.
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Observe the cells under a light microscope.
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To confirm that vacuolization is due to lysosomotropism, pre-treat cells with a V-ATPase inhibitor like Bafilomycin A1 (100 nM for 1 hour) before adding Leelamine. Bafilomycin A1 will prevent lysosomal acidification and should reduce Leelamine-induced vacuolization.[8]
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Detection of Intracellular Cholesterol Accumulation (Filipin Staining)
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Principle: Filipin is a fluorescent compound that binds specifically to unesterified cholesterol, allowing for its visualization within the cell.
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Methodology:
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Grow cells on glass coverslips in a multi-well plate.
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Treat cells with this compound. A positive control such as U18666A can be used.[1]
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Wash cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
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Wash again with PBS and quench the fixation with 1.5 mg/mL glycine in PBS for 10 minutes.
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Stain with Filipin III solution (e.g., 0.05 mg/mL in PBS with 10% FBS) for 2 hours at room temperature, protected from light.[9][10]
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Wash with PBS and mount the coverslips on microscope slides.
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Visualize using a fluorescence microscope with a UV filter (Excitation: ~340-380 nm, Emission: ~385-470 nm).[9][10][11] An accumulation of punctate fluorescence, often in the perinuclear region, indicates cholesterol accumulation in late endosomes/lysosomes.[1]
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Analysis of Autophagic Flux (LC3-II and p62 Western Blot)
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Principle: Inhibition of autophagic flux by Leelamine leads to the accumulation of both the autophagosome marker LC3-II and the autophagy substrate p62/SQSTM1.
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Methodology:
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Treat cells with this compound for the desired time points. Include a negative control (vehicle) and a positive control for autophagy inhibition (e.g., Bafilomycin A1 or Chloroquine).
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine protein concentration using a BCA assay.
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Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate with primary antibodies against LC3 and p62 overnight at 4°C. Also probe for a loading control like β-actin or GAPDH.
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Wash and incubate with HRP-conjugated secondary antibodies.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. An increase in the levels of both LC3-II and p62 is indicative of inhibited autophagic flux.[12][13][14]
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Assessment of Signaling Pathway Inhibition (Western Blot for Phospho-proteins)
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Principle: The activity of signaling pathways like PI3K/AKT, STAT3, and MAPK is often assessed by measuring the phosphorylation status of key proteins in the cascade.
-
Methodology:
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Treat cells with this compound for various durations.
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Lyse cells as described in the autophagic flux protocol.
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Perform SDS-PAGE and Western blotting as described above.
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Probe membranes with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., p-AKT, p-STAT3, p-ERK) and their total protein counterparts.
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Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
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Visualizations
Caption: Leelamine's primary off-target signaling cascade.
References
- 1. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | 16496-99-4 | Benchchem [benchchem.com]
- 6. This compound | CAS 16496-99-4 | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tabaslab.com [tabaslab.com]
- 10. zenodo.org [zenodo.org]
- 11. abcam.cn [abcam.cn]
- 12. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Cytotoxicity of Leelamine Hydrochloride in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cytotoxic effects of Leelamine Hydrochloride in non-cancerous cell lines. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address potential issues encountered during experimentation.
Quick Links
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound's cytotoxicity?
A1: this compound is a lysosomotropic agent, meaning it accumulates in the acidic environment of lysosomes.[1] This accumulation disrupts intracellular cholesterol transport, leading to a cascade of downstream effects.[2][3] By inhibiting the export of cholesterol from lysosomes, Leelamine effectively starves cells of this essential lipid, which in turn inhibits critical oncogenic signaling pathways such as PI3K/Akt, MAPK, and STAT3.[4][5] This disruption of cholesterol homeostasis ultimately leads to cell death.[3][6]
Q2: Is this compound selectively toxic to cancer cells?
A2: Yes, studies have shown that this compound exhibits selective cytotoxicity towards cancer cells over non-cancerous cells. For instance, it has been reported to be 3 to 5 times more effective at inducing cell death in advanced-stage melanoma cell lines compared to normal cells.[2] Furthermore, the normal mammary epithelial cell line, MCF-10A, has been found to be completely resistant to the apoptotic and cell growth-inhibiting effects of Leelamine.[7] Another study demonstrated that at concentrations where Leelamine affects cancer cells, the viability of MCF-10A cells remains above 90%.[8]
Q3: What is the expected IC50 value of this compound in non-cancerous cell lines?
A3: The IC50 value can vary depending on the specific non-cancerous cell line. For normal human fibroblasts (FF2441), the IC50 has been reported to be greater than 100 μmol/L for some derivatives, while Leelamine itself has an average IC50 of 9.3 µmol/L in normal cells compared to 2 µmol/L in melanoma cells.[4][9] It is always recommended to perform a dose-response experiment to determine the precise IC50 for your specific non-cancerous cell line of interest.
Q4: Are there any known methods to mitigate the cytotoxicity of this compound in non-cancerous cells?
A4: Yes, co-treatment with β-cyclodextrin, a cholesterol-depleting agent, has been shown to attenuate the cell death mediated by Leelamine.[2][3] β-cyclodextrin works by removing cholesterol from the cells, thereby counteracting the effects of cholesterol accumulation caused by Leelamine.[9] Detailed protocols for this co-treatment are provided in the --INVALID-LINK-- section.
Q5: How does this compound affect key signaling pathways?
A5: Leelamine's disruption of cholesterol transport leads to the inhibition of several key signaling pathways that are crucial for cell survival and proliferation. These include the PI3K/Akt, MAPK, and STAT3 pathways.[4][10] The inhibition of these pathways is a downstream consequence of the altered cholesterol homeostasis within the cells.[1] Visual representations of these pathways are available in the --INVALID-LINK-- section.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in non-cancerous control cell line. | 1. This compound concentration is too high. 2. The specific non-cancerous cell line is unexpectedly sensitive. 3. Incorrect solvent or final solvent concentration. | 1. Perform a dose-response curve to determine the IC50 for your specific non-cancerous cell line. Start with a lower concentration range. 2. Consider using a different, less sensitive non-cancerous cell line as a control if possible. 3. Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). Run a solvent-only control. |
| Inconsistent results between experiments. | 1. Variation in cell seeding density. 2. Inconsistent drug treatment duration. 3. Cell line instability or high passage number. | 1. Ensure consistent cell seeding density across all wells and experiments. 2. Adhere strictly to the planned drug incubation times. 3. Use cells with a low passage number and regularly check for mycoplasma contamination. |
| β-cyclodextrin co-treatment is not reducing cytotoxicity. | 1. Suboptimal concentration of β-cyclodextrin. 2. Incorrect timing of co-treatment. 3. The observed cytotoxicity is independent of cholesterol accumulation in this specific cell line. | 1. Titrate the concentration of β-cyclodextrin. A concentration of 1 mM has been shown to be effective.[9] 2. Ensure that β-cyclodextrin is co-administered with this compound as described in the protocol. 3. Investigate alternative mechanisms of cytotoxicity for your specific cell line. |
| Difficulty dissolving this compound. | This compound has specific solubility properties. | This compound is soluble in DMSO and ethanol.[11] Prepare a concentrated stock solution in one of these solvents and then dilute it in your cell culture medium to the final desired concentration. |
Quantitative Data Summary
The following tables summarize the available quantitative data on the cytotoxicity of this compound and its derivatives in non-cancerous versus cancerous cell lines.
Table 1: IC50 Values of Leelamine and its Derivatives in Human Cell Lines
| Compound | Non-Cancerous Cell Line (IC50 in µM) | Cancerous Cell Lines (IC50 in µM) | Reference(s) |
| Leelamine | FF2441 (Normal Human Fibroblasts): > 100 (for some derivatives) | UACC 903 (Melanoma): ~2.0 1205 Lu (Melanoma): ~2.0 | [4][9] |
| Derivative 5a | Not Reported | UACC 903 (Melanoma): 1.2 1205 Lu (Melanoma): 2.0 | [9] |
| Derivative 5b | Not Reported | UACC 903 (Melanoma): 1.0 1205 Lu (Melanoma): 1.8 | [9] |
| Abietic Acid (inactive analog) | Not Reported | UACC 903 & 1205 Lu (Melanoma): > 100 | [9] |
Table 2: Qualitative Cytotoxicity Data for this compound
| Non-Cancerous Cell Line | Observation | Reference(s) |
| MCF-10A (Normal Mammary Epithelial) | Completely resistant to apoptotic and cell growth-inhibiting effects. | [7] |
| MCF-10A (Normal Mammary Epithelial) | >90% viability at concentrations up to 1 µM. | [8] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Non-Cancerous Cell Line
Objective: To determine the concentration of this compound that inhibits 50% of cell viability in a specific non-cancerous cell line.
Materials:
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Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
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Cell viability reagent (e.g., MTT, PrestoBlue)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the non-cancerous cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Drug Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
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Incubation: Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Mitigating this compound Cytotoxicity with β-Cyclodextrin
Objective: To reduce the cytotoxic effects of this compound on non-cancerous cells using β-cyclodextrin.
Materials:
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Non-cancerous cell line
-
Complete cell culture medium
-
This compound
-
β-Cyclodextrin
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the non-cancerous cells in a 96-well plate and allow them to adhere overnight.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of β-cyclodextrin in water or PBS. A final concentration of 1 mM β-cyclodextrin is a good starting point.[9]
-
Prepare the following treatment media:
-
Vehicle control (medium + DMSO)
-
This compound at a cytotoxic concentration (e.g., 2x IC50)
-
β-Cyclodextrin alone (e.g., 1 mM)
-
This compound + β-cyclodextrin
-
-
-
Treatment: Remove the old medium and add 100 µL of the prepared treatment media to the respective wells.
-
Incubation: Incubate the plate for the desired duration.
-
Cell Viability Assay and Data Analysis: Follow steps 5-7 from Protocol 1 to assess the protective effect of β-cyclodextrin.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for assessing its cytotoxicity.
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: Leelamine's inhibition of the PI3K/Akt signaling pathway.
Caption: Leelamine's inhibition of the MAPK signaling pathway.
Caption: Leelamine's inhibition of the STAT3 signaling pathway.
References
- 1. This compound | 16496-99-4 | Benchchem [benchchem.com]
- 2. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. pure.psu.edu [pure.psu.edu]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. precisionnanomedicine.com [precisionnanomedicine.com]
Technical Support Center: Leelamine Hydrochloride in Cancer Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leelamine Hydrochloride. The information is designed to address specific issues that may be encountered during experiments aimed at understanding and overcoming resistance to this compound in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a lysosomotropic agent, meaning it is a weakly basic amine that accumulates in acidic organelles, primarily lysosomes.[1][2] This accumulation disrupts intracellular cholesterol transport, leading to a buildup of cholesterol within the lysosomes.[1][2] The disruption of cholesterol homeostasis, in turn, inhibits key oncogenic signaling pathways, including PI3K/AKT, MAPK, and STAT3, ultimately leading to cancer cell death.[3]
Q2: Why are cancer cells more sensitive to this compound than normal cells?
A2: Leelamine has been shown to be 3- to 5-fold more effective at inducing cell death in melanoma cell lines compared to normal cells.[4] This selectivity is attributed to the reliance of many cancer cells on cholesterol for maintaining the integrity of lipid rafts, which are crucial for the activity of various oncogenic signaling pathways.[1] By disrupting cholesterol availability, Leelamine preferentially affects cancer cells that are highly dependent on these pathways for survival and proliferation.[1][3]
Q3: What are the known downstream effects of Leelamine-induced cholesterol disruption?
A3: The inhibition of intracellular cholesterol transport by Leelamine leads to several downstream effects, including:
-
Inhibition of Autophagic Flux: Leelamine causes an accumulation of autophagosomes, indicating a blockage in the autophagy process.[5][6]
-
Alteration of Signaling Pathways: It leads to the downregulation of key survival pathways such as PI3K/Akt, MAPK, and STAT3.[3]
-
Induction of Apoptosis: In various cancer cell lines, including breast cancer, Leelamine has been shown to induce programmed cell death.[3][7]
-
Suppression of cMyc: Leelamine has been found to downregulate the expression of the oncoprotein cMyc in prostate cancer cells.[8]
Q4: Can this compound be used in combination with other therapies?
A4: The unique mechanism of action of Leelamine suggests a strong rationale for its use in combination therapies.[1] By disrupting cholesterol homeostasis, Leelamine may sensitize cancer cells to other anticancer agents.[1] For instance, combining Leelamine with BRAF inhibitors in melanoma or with androgen receptor antagonists in prostate cancer is a potential area for future research to overcome drug resistance.[1]
Troubleshooting Guides
Issue 1: Reduced or No Cytotoxicity of this compound in Cancer Cell Lines
| Possible Cause | Suggested Solution |
| Incorrect Drug Concentration | Verify the calculated IC50 values for your specific cell line. Perform a dose-response experiment to determine the optimal concentration. |
| Cell Line Insensitivity | Some cell lines may be intrinsically resistant. Test Leelamine on a panel of different cancer cell lines to identify sensitive models. Normal cell lines, like MCF-10A, have shown resistance to Leelamine's effects.[3] |
| Drug Degradation | Ensure proper storage of this compound solution. Prepare fresh dilutions for each experiment. |
| High Cell Seeding Density | Overly confluent cells can exhibit altered drug sensitivity. Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. |
| Serum Component Interference | Components in the serum of the cell culture medium may interfere with Leelamine's activity. Consider reducing the serum concentration or using serum-free medium for the duration of the treatment, if compatible with your cell line. |
Issue 2: Development of Acquired Resistance to this compound
| Possible Cause | Suggested Solution |
| Lysosomal Sequestration | Cancer cells can develop resistance to lysosomotropic drugs by enhancing their sequestration within lysosomes, preventing the drug from reaching its target.[7][9][10] Consider co-treatment with a lysosome alkalinizing agent like chloroquine to inhibit this process.[7] |
| Upregulation of Efflux Pumps | Overexpression of ABC transporters, such as P-glycoprotein, on the lysosomal membrane can actively pump Leelamine out of the cytoplasm and into the lysosome for expulsion.[9] Investigate the expression of these transporters in resistant cells and consider using P-glycoprotein inhibitors. |
| Activation of Compensatory Signaling Pathways | Resistant cells may bypass the effects of Leelamine by upregulating alternative survival pathways.[5] Perform a phosphoproteomic screen or Western blot analysis for key signaling molecules to identify these pathways. Combination therapy targeting the identified compensatory pathway may be effective. |
| Altered Cholesterol Metabolism | Cells might adapt their cholesterol metabolism to become less dependent on the transport pathway inhibited by Leelamine.[11][12] Analyze the expression of key enzymes in cholesterol biosynthesis and consider co-treatment with statins.[13] |
Data Presentation
Table 1: IC50 Values of Leelamine and Its Derivatives in Melanoma Cell Lines
| Compound | UACC 903 (µM) | 1205 Lu (µM) |
| Leelamine | 2.1 | 2.9 |
| Derivative 4a | 2.3 | 2.3 |
| Derivative 4b | 24.4 | 24.3 |
| Derivative 5a | 1.2 | 2.0 |
| Derivative 5b | 1.0 | 1.8 |
Source: Adapted from research on the structure-activity relationship of Leelamine.[14]
Table 2: Effect of Leelamine on Tumor Growth in a Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 15 | Percentage Inhibition |
| DMSO (Vehicle) | ~1200 | N/A |
| Leelamine (7.5 mg/kg) | ~500 | ~60% |
Source: Adapted from a study on targeting multiple signaling pathways in melanoma using Leelamine.[4][15]
Experimental Protocols
Cholesterol Depletion Assay using Methyl-β-cyclodextrin (MβCD)
This protocol is used to experimentally mimic the cholesterol-depleting effect of Leelamine to study its role in cell death and signaling.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Methyl-β-cyclodextrin (MβCD) solution in PBS
-
Cell lysis buffer
-
Amplex Red Cholesterol Assay Kit
Procedure:
-
Culture cells to 70-80% confluency.
-
Prepare varying concentrations of MβCD in serum-free medium.
-
Wash the cells twice with PBS.
-
Treat the cells with the MβCD solutions for 30 minutes at 37°C.[16]
-
Wash the cells three times with PBS to remove the MβCD.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the cholesterol content in the cell lysates using the Amplex Red Cholesterol Assay Kit according to the manufacturer's instructions.
-
For comparison, run parallel experiments treating cells with this compound to correlate its effects with specific levels of cholesterol depletion.
Autophagy Flux Analysis by Western Blot for LC3-II and p62
This protocol assesses whether Leelamine inhibits autophagic flux. An increase in both LC3-II and p62 levels suggests a blockage in autophagy.
Materials:
-
Cancer cell lines
-
This compound
-
Bafilomycin A1 (lysosomal inhibitor)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed cells and allow them to attach overnight.
-
Treat cells with this compound at the desired concentration for various time points (e.g., 6, 12, 24 hours).
-
For a positive control for autophagy blockage, treat a set of cells with Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the experiment.[17]
-
Harvest cells and prepare whole-cell lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel to resolve LC3-I and LC3-II bands.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin). An accumulation of both LC3-II and p62 upon Leelamine treatment indicates inhibition of autophagic flux.[18][19]
Cell Viability (MTT) Assay
This protocol determines the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include untreated control wells.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
References
- 1. Resistance to lysosomotropic drugs used to treat kidney and breast cancers involves autophagy and inflammation and converges in inducing CXCL5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 16496-99-4 | Benchchem [benchchem.com]
- 3. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to lysosomotropic drugs used to treat kidney and breast cancers involves autophagy and inflammation and converges in inducing CXCL5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 9. sciencexcel.com [sciencexcel.com]
- 10. mdpi.com [mdpi.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Lipid Metabolism and Resistance to Anticancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cholesterol depletion and enrichment [bio-protocol.org]
- 17. stressmarq.com [stressmarq.com]
- 18. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Navigating Leelamine Hydrochloride Experiments: A Technical Support Guide for Improved Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining protocols involving Leelamine Hydrochloride. By addressing common challenges and providing detailed methodologies, this guide aims to enhance experimental reproducibility and accelerate research outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
| Issue/Question | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent cell viability results (High variability between replicates). | - Poor solubility of this compound: The compound may not be fully dissolved, leading to inaccurate concentrations. - Precipitation during experiment: Changes in temperature or media composition can cause the compound to precipitate. - Cell density variation: Inconsistent seeding of cells across wells. | - Ensure complete dissolution: Prepare stock solutions in DMSO or ethanol at a concentration of approximately 30 mg/ml.[1][2] For aqueous buffers, dilute the stock solution, but be aware that solubility is limited (e.g., 0.25 mg/ml in a 1:3 ethanol:PBS solution).[1] Use sonication or gentle heating to aid dissolution if necessary.[3] - Maintain solution stability: Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[3] Store stock solutions at -20°C or -80°C for long-term stability.[1][3][4] - Standardize cell seeding: Use a cell counter to ensure accurate and consistent cell numbers per well. |
| Lower than expected efficacy or no observable effect. | - Incorrect dosage: The concentration of this compound may be too low for the specific cell line. - Degradation of the compound: Improper storage or handling can lead to loss of activity. - Cell line resistance: The target cells may not be sensitive to Leelamine's mechanism of action. | - Perform a dose-response curve: Determine the IC50 value for your specific cell line. Published IC50 values for melanoma cell lines like UACC 903 and 1205 Lu are around 2 µmol/L.[5] - Verify compound integrity: Use a fresh batch of this compound and follow proper storage protocols.[1][3][4] - Confirm the mechanism in your cell line: Leelamine's primary action is disrupting cholesterol transport.[6][7][8] Consider cell lines where PI3K/AKT, MAPK, and STAT3 signaling pathways are active, as these are downstream targets.[5][6][7] |
| High toxicity observed in control or non-cancerous cells. | - Leelamine's lysosomotropic nature: As a weak base, it can accumulate in the acidic lysosomes of all cells, potentially causing off-target toxicity at high concentrations.[6][7][9] | - Titrate the concentration: Determine the optimal therapeutic window where toxicity to cancer cells is maximized while minimizing effects on normal cells. Leelamine has been shown to be more effective at inhibiting melanoma cell survival than normal cells.[5] - Use appropriate controls: Include a non-cancerous cell line in your assays to assess off-target cytotoxicity. |
| Difficulty reproducing Western blot results for downstream signaling pathways. | - Timing of cell lysis: The inhibition of different signaling pathways can occur at different time points. - Suboptimal antibody concentrations or incubation times. - Variability in protein extraction and quantification. | - Optimize treatment duration: Inhibition of PI3K and MAPK pathways can be observed as early as 3 to 6 hours, while STAT3 inhibition may take 12 hours or longer.[5] Perform a time-course experiment to determine the optimal time point for your target. - Validate antibodies: Ensure your primary and secondary antibodies are validated for the specific application and use them at the recommended dilutions. - Standardize protein assays: Use a reliable protein quantification method (e.g., BCA assay) and ensure equal protein loading in each lane. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
Leelamine is a weakly basic amine with lysosomotropic properties, meaning it accumulates in acidic organelles like lysosomes.[6][7][9] This accumulation disrupts intracellular cholesterol transport, leading to a deficiency of free cholesterol within the cell.[6][7][8] The lack of available cholesterol subsequently inhibits key oncogenic signaling pathways, including PI3K/AKT, MAPK, and STAT3, which are crucial for cancer cell survival and proliferation.[5][6][7]
2. How should I prepare and store this compound solutions?
For stock solutions, dissolve this compound in DMSO or ethanol to a concentration of approximately 30 mg/ml.[1][2] These stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation.[3] For cell culture experiments, dilute the stock solution in the appropriate aqueous buffer or cell culture medium. Be aware that the aqueous solubility is limited.[1] It is recommended to prepare fresh dilutions for each experiment and to avoid repeated freeze-thaw cycles.[3]
3. What are the key signaling pathways affected by this compound?
Leelamine has been shown to inhibit three major signaling pathways that are often constitutively activated in cancers like melanoma:[5]
The inhibition of these pathways leads to decreased cell proliferation and increased apoptosis.[5][10]
4. Are there any known resistance mechanisms to this compound?
While specific resistance mechanisms are not extensively detailed in the provided search results, resistance could theoretically arise from alterations in lysosomal pH, changes in cholesterol metabolism, or mutations in the downstream signaling pathways that circumvent their inhibition.
5. What are some key experimental controls to include when working with this compound?
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO, ethanol) used to dissolve the this compound.
-
Positive Control: Use a known inhibitor of the signaling pathway you are investigating to confirm your assay is working correctly.
-
Non-cancerous Cell Line: Include a "normal" cell line to assess the selectivity and potential off-target toxicity of the compound.
-
Untreated Control: Cells that are not exposed to any treatment to establish a baseline for viability and signaling activity.
Quantitative Data Summary
| Parameter | Cell Line(s) | Value | Reference(s) |
| IC50 (Melanoma) | UACC 903, 1205 Lu | ~2 µmol/L | [5] |
| IC50 (Normal Cells) | - | ~9.3 µmol/L | [5] |
| Inhibition of Cellular Proliferation | - | 40-80% at 2.5 µmol/L | [5] |
| Increase in Apoptosis | - | 600% with longer exposure | [5] |
| Tumor Growth Inhibition (Xenograft) | - | ~60% | [5] |
| Leelamine Concentration for Signaling Inhibition | UACC 903, 1205 Lu | 3 to 6 µmol/L | [5] |
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
2. Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: Leelamine's mechanism of action and its impact on key oncogenic signaling pathways.
Caption: A generalized experimental workflow for studying the effects of this compound.
Caption: A logical troubleshooting guide for common issues in this compound experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leelamine - Wikipedia [en.wikipedia.org]
- 9. This compound | 16496-99-4 | Benchchem [benchchem.com]
- 10. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Leelamine Hydrochloride in Fluorescence Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Leelamine Hydrochloride in fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a diterpene amine derived from the bark of pine trees.[1][2] Its primary mechanism of action is the disruption of intracellular cholesterol transport.[3][4] As a weakly basic and lipophilic compound, it is lysosomotropic, meaning it accumulates in acidic organelles such as lysosomes.[3][4][5] This accumulation inhibits the export of cholesterol from lysosomes, leading to its buildup within these organelles and late endosomes.[3][4]
Q2: How does this compound affect cellular signaling pathways?
By sequestering cholesterol, this compound indirectly affects multiple signaling pathways that are dependent on cholesterol homeostasis. This includes the inhibition of the PI3K/Akt, MAPK, and STAT3 pathways.[3] The disruption of cholesterol availability also impairs receptor-mediated endocytosis, further impacting receptor tyrosine kinase (RTK) signaling.[4][5]
Q3: What are the observed cellular effects of this compound treatment?
Treatment of cells with this compound can lead to several observable cellular changes, including:
-
Inhibition of autophagic flux: Leelamine disrupts the cellular recycling process of autophagy.[3][4][5]
-
Induction of apoptosis: It can promote programmed cell death in cancer cells.[3]
-
Suppression of cell proliferation and migration. [3]
-
Formation of lipofuscin-like structures: Electron microscopy has revealed the accumulation of these structures, which are known to be autofluorescent.[4][5]
Q4: Is this compound itself fluorescent?
Currently, there is a lack of specific published data on the intrinsic fluorescence and the precise excitation and emission spectra of this compound. While some aromatic amines are known to be fluorescent, specific spectral properties for Leelamine have not been characterized in the reviewed literature. Therefore, it is crucial to run appropriate controls to determine if the compound itself contributes to any fluorescence signal in your specific experimental setup.
Troubleshooting Guide: Avoiding Artifacts
Issue 1: Unexpected Autofluorescence
Users may observe diffuse or punctate fluorescence in untreated or Leelamine-treated cells that is not attributable to their specific fluorescent probe.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Lipofuscin-like Structures | Leelamine treatment can induce the formation of lipofuscin-like structures, which are autofluorescent across a broad spectrum of wavelengths.[4][5] To mitigate this, select fluorophores that emit in the red to far-red region (e.g., Alexa Fluor 647, Cy5) to minimize spectral overlap with the typically blue-green autofluorescence of lipofuscin. |
| Intrinsic Autofluorescence | Many cell types exhibit natural autofluorescence from endogenous molecules like NADH and riboflavin. Always include an unstained, Leelamine-treated control group to assess the baseline autofluorescence. |
| Leelamine Fluorescence | Although not definitively reported, Leelamine itself may possess some intrinsic fluorescence. To test for this, image a solution of this compound in your imaging medium at the working concentration. |
Issue 2: Altered Localization of Fluorescent Probes
Fluorescent probes targeted to specific organelles, particularly lysosomes or endosomes, may show aberrant localization or signal intensity after Leelamine treatment.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Disrupted Lysosomal pH | Leelamine is a lysosomotropic agent and can alter the pH of lysosomes.[3] This can affect the fluorescence of pH-sensitive probes like LysoTracker and LysoSensor. Use pH-insensitive lysosomal stains or confirm pH changes with a ratiometric pH indicator. |
| Impaired Endocytosis | Leelamine inhibits receptor-mediated endocytosis.[4][5] This can prevent the uptake and delivery of fluorescently labeled ligands (e.g., transferrin, EGF) to endosomes. Confirm the inhibition of endocytosis using a functional assay (see Experimental Protocols). |
| Altered Membrane Composition | The accumulation of cholesterol in lysosomal and endosomal membranes can alter their biophysical properties, potentially affecting the partitioning of membrane-staining dyes. |
Issue 3: Cytotoxicity and Morphological Changes
This compound can induce cytotoxicity and alter cell morphology, which may be misinterpreted as experimental results.
Recommended Working Concentrations (IC50 Values from Literature):
| Cell Line | IC50 (µM) | Reference |
| UACC 903 (Melanoma) | ~10 | [3] |
| 1205 Lu (Melanoma) | ~10 | [3] |
| MDA-MB-231 (Breast Cancer) | Not specified, but effective | [3] |
| SUM159 (Breast Cancer) | Not specified, but effective | [3] |
Solutions:
-
Dose-Response and Time-Course Studies: Perform a thorough dose-response and time-course experiment to determine the optimal concentration and duration of Leelamine treatment that elicits the desired biological effect without causing excessive cell death or morphological artifacts.
-
Cell Viability Assays: Always run a parallel cell viability assay (e.g., MTT, Trypan Blue exclusion) to correlate your fluorescence microscopy findings with the health of the cells.
-
Phase-Contrast Imaging: Acquire phase-contrast or DIC images alongside your fluorescence images to monitor for changes in cell morphology, such as vacuolization, which is a known effect of Leelamine treatment.[5]
Experimental Protocols
Protocol 1: Filipin Staining for Intracellular Cholesterol Accumulation
This protocol allows for the visualization of unesterified cholesterol, which accumulates in lysosomes upon Leelamine treatment.
Materials:
-
This compound
-
Filipin complex (e.g., from Sigma-Aldrich)
-
4% Paraformaldehyde (PFA) in PBS
-
1.5 mg/mL Glycine in PBS
-
Phosphate-Buffered Saline (PBS)
-
DMSO
Procedure:
-
Seed cells on coverslips and treat with the desired concentration of this compound for the appropriate duration.
-
Wash cells three times with PBS.
-
Fix the cells with 4% PFA for 1 hour at room temperature.
-
Wash cells three times with PBS.
-
Quench the PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.
-
Prepare a working solution of 50 µg/mL Filipin in PBS.
-
Stain the cells with the Filipin working solution for 2 hours at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Mount the coverslips and image immediately using a fluorescence microscope with a UV filter set (Excitation: ~340-380 nm, Emission: >420 nm). Note that Filipin is highly susceptible to photobleaching.
Protocol 2: LysoTracker Staining for Lysosomal Visualization
This protocol is for staining acidic organelles. Be aware of the potential for Leelamine to alter lysosomal pH, which may affect the probe's signal.
Materials:
-
This compound
-
LysoTracker probe (e.g., LysoTracker Red DND-99)
-
Live-cell imaging medium
Procedure:
-
Seed cells on glass-bottom dishes suitable for live-cell imaging.
-
Treat cells with the desired concentration of this compound.
-
During the last 30 minutes of the Leelamine treatment, add the LysoTracker probe to the medium at the manufacturer's recommended concentration (typically 50-75 nM).
-
Replace the medium with fresh, pre-warmed imaging medium.
-
Image the live cells using the appropriate filter set for the chosen LysoTracker probe (e.g., LysoTracker Red: Ex/Em ~577/590 nm).
Protocol 3: Monitoring Autophagic Flux with LC3-II Analysis
Leelamine inhibits autophagic flux. This can be monitored by observing the accumulation of the lipidated form of LC3 (LC3-II).
Materials:
-
This compound
-
Bafilomycin A1 (positive control for autophagic flux inhibition)
-
Cell lysis buffer
-
Antibodies: anti-LC3B, anti-GAPDH (loading control)
Procedure:
-
Culture cells and treat with this compound for the desired time. Include a control group treated with Bafilomycin A1 (e.g., 100 nM for 4 hours).
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting.
-
Probe the membrane with primary antibodies against LC3B and a loading control.
-
After incubation with the appropriate secondary antibodies, visualize the bands. An accumulation of the lower band (LC3-II) relative to the untreated control indicates an inhibition of autophagic flux.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for Filipin staining.
References
- 1. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 16496-99-4 | Benchchem [benchchem.com]
- 4. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Leelamine Hydrochloride's effect on cell morphology.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leelamine Hydrochloride. The information is designed to address specific issues that may be encountered during in vitro cell-based experiments.
Troubleshooting Guides
This section provides solutions to common problems observed when treating cells with this compound.
Issue 1: Extensive Cytoplasmic Vacuolization Observed Shortly After Treatment.
Question: Soon after adding this compound to my cell culture, I observed the rapid formation of numerous large vacuoles in the cytoplasm. Is this expected, and what is the underlying cause?
Answer: Yes, the appearance of widespread cytoplasmic vacuolization is a characteristic and expected morphological change induced by this compound.[1][2] This phenomenon is a direct consequence of the compound's lysosomotropic properties.[1][3][4][5][6] Leelamine, being a weakly basic amine, readily crosses the cell membrane and accumulates in the acidic environment of lysosomes.[1][3][4][7] This accumulation leads to lysosomal swelling and the formation of the observed vacuoles.
Troubleshooting Steps:
-
Confirm Drug Concentration: Ensure the concentration of this compound used is within the reported effective range for your cell line. High concentrations can lead to rapid and excessive vacuolization, potentially masking other morphological changes or leading to premature cell death.
-
Time-Course Experiment: Perform a time-course experiment to observe the dynamics of vacuole formation. This can help distinguish between the initial lysosomotropic effect and downstream cytotoxic effects.
-
Lysosomal Staining: To confirm the origin of the vacuoles, you can co-stain the cells with a lysosomal marker, such as LysoTracker Red DND-99.[1] The vacuoles should show co-localization with the lysosomal stain.
Issue 2: Cells are Rounding Up and Detaching, but Apoptosis Markers are Negative.
Question: My cells are exhibiting morphological changes suggestive of cell death, such as rounding and detachment, after this compound treatment. However, when I assay for caspase activity, the results are negative. Why is this happening?
Answer: this compound can induce a form of caspase-independent cell death, particularly in the early stages of treatment.[1][6] The primary mechanism of cell death is triggered by the massive accumulation of intracellular cholesterol due to the blockage of its transport out of the lysosomes.[1][4][6] This disruption of cholesterol homeostasis is a key event that precedes the activation of classical apoptotic pathways. Therefore, it is possible to observe significant morphological changes and cell death without the involvement of caspases.
Troubleshooting Steps:
-
Assess Cholesterol Accumulation: Use a fluorescent cholesterol stain, such as Filipin, to visualize the accumulation of unesterified cholesterol in the late endosomes/lysosomes. This will confirm the on-target effect of Leelamine.
-
Alternative Cell Death Assays: Employ assays for other forms of cell death, such as measuring mitochondrial membrane potential or assessing lysosomal membrane permeabilization.
-
Cholesterol Depletion Rescue: To confirm that the observed cell death is due to cholesterol accumulation, you can attempt to rescue the cells by co-treatment with a cholesterol-depleting agent like β-cyclodextrin.[1][6]
Issue 3: Inconsistent or Weak Inhibition of Downstream Signaling Pathways (e.g., Akt, MAPK, STAT3).
Question: I am not observing the expected potent inhibition of PI3K/Akt, MAPK, or STAT3 signaling pathways after treating my cells with this compound. What could be the reason?
Answer: The inhibition of these oncogenic signaling pathways by Leelamine is an indirect effect resulting from the disruption of intracellular cholesterol transport and subsequent impairment of receptor-mediated endocytosis.[1][3][4][8] The availability of cholesterol is crucial for the proper function of many receptor tyrosine kinases (RTKs) that activate these downstream pathways.[3]
Troubleshooting Steps:
-
Verify Inhibition of Endocytosis: Assess the impact of your Leelamine treatment on receptor-mediated endocytosis. This can be done by measuring the uptake of fluorescently labeled transferrin.[1][4] A significant reduction in transferrin uptake would indicate that the upstream mechanism is active.
-
Optimize Treatment Duration: The inhibition of signaling pathways may have a delayed onset compared to the initial morphological changes. Conduct a time-course experiment to determine the optimal treatment duration for observing significant pathway inhibition. For instance, inhibition of PI3K and MAPK pathways has been observed at 3 to 6 hours, while STAT3 inhibition occurred from 12 hours of treatment.[8]
-
Cell Line Specificity: The dependence of specific RTKs on cholesterol for their function can vary between cell lines. Ensure that the signaling pathways in your chosen cell line are known to be sensitive to disruptions in cholesterol homeostasis.
Frequently Asked Questions (FAQs)
Q1: What are the typical morphological changes induced by this compound?
A1: Treatment with this compound typically induces a series of distinct morphological changes, which can be observed using light and electron microscopy. These include:
-
Rapid and widespread vacuolization of the cytoplasm. [1]
-
Membrane blebbing. [1]
-
Cell shrinkage and rounding. [1]
-
Accumulation of lipofuscin-like material (undegraded lysosomal waste). [1]
-
Formation of web-like membrane whorls. [1]
-
Increased number of autophagosomes. [1]
Q2: What is the primary mechanism of action of this compound that leads to these morphological changes?
A2: The primary mechanism is its lysosomotropic property .[1][3][5][7] As a weakly basic compound, Leelamine accumulates in the acidic lysosomes.[1][3][4] This accumulation disrupts lysosomal function and, most importantly, inhibits the transport of cholesterol out of the lysosomes.[1][3][4][6] The resulting cholesterol accumulation in the late endosomes/lysosomes is the central event that triggers downstream effects, including the observed morphological changes and inhibition of key signaling pathways.[1][4][6]
Q3: Does this compound induce autophagy?
A3: this compound does not induce autophagy; rather, it inhibits autophagic flux .[1][4] This means that while autophagosomes may form and accumulate, their fusion with lysosomes and the subsequent degradation of their contents are blocked. This is evidenced by the accumulation of proteins like LC3B and p62 upon Leelamine treatment.[4]
Q4: Are the effects of this compound reversible?
A4: The early effects, such as vacuolization and inhibition of cholesterol transport, may be reversible if the compound is removed from the culture medium, provided the cells have not progressed too far into the cell death process. The attenuation of cell death by co-treatment with the cholesterol-depleting agent β-cyclodextrin suggests that reversing the primary insult (cholesterol accumulation) can rescue the cells.[1][6]
Q5: What are the key signaling pathways affected by this compound?
A5: this compound has been shown to inhibit several key oncogenic signaling pathways, primarily as a downstream consequence of disrupted cholesterol transport and endocytosis. These pathways include:
Data Presentation
Table 1: Summary of this compound's Effects on Cell Morphology and Function
| Cellular Process | Effect of this compound | Consequence |
| Lysosomal Function | Accumulation within lysosomes due to its lysosomotropic properties.[3] | Disruption of normal lysosomal activities.[3] |
| Cholesterol Transport | Inhibition of cholesterol trafficking from lysosomes to the cytoplasm.[3][4] | Accumulation of cholesterol in lysosomes and late endosomes.[1][3] |
| Cell Morphology | Widespread vacuolization, membrane blebbing, cell shrinkage, and rounding.[1] | Visual indicators of cellular stress and cytotoxicity. |
| Autophagy | Inhibition of autophagic flux.[1][4] | Accumulation of autophagosomes and autophagic substrates.[1] |
| Receptor-Mediated Endocytosis | Impairment due to lack of available cholesterol.[1][3] | Dysregulation of receptor tyrosine kinase signaling.[3] |
| Oncogenic Signaling | Inhibition of PI3K/Akt, MAPK, and STAT3 pathways.[3][8] | Decreased cell proliferation and induction of apoptosis.[3][8] |
Experimental Protocols
Protocol 1: Assessment of Cell Morphology Changes Induced by this compound
Objective: To observe and document the morphological changes in cells treated with this compound using phase-contrast microscopy.
Materials:
-
Cell line of interest cultured in appropriate medium.
-
This compound stock solution (e.g., in DMSO).
-
6-well or 12-well cell culture plates.
-
Phase-contrast microscope with imaging capabilities.
Methodology:
-
Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest drug treatment.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Place the plate back in the incubator (37°C, 5% CO2).
-
At various time points (e.g., 1, 3, 6, 12, 24 hours), examine the cells under a phase-contrast microscope.
-
Capture images of the cells in each treatment group, paying close attention to changes in cell shape, adherence, and the appearance of intracellular vacuoles.
-
Document any observed morphological changes, such as cell rounding, membrane blebbing, and the extent of vacuolization.
Protocol 2: Analysis of Autophagic Flux using Western Blotting
Objective: To determine if this compound inhibits autophagic flux by measuring the levels of LC3B and p62 proteins.
Materials:
-
Cell line of interest.
-
This compound.
-
Bafilomycin A1 (positive control for autophagic flux inhibition).
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies: anti-LC3B, anti-p62, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagent.
Methodology:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the determined time. Include a vehicle control and a positive control (Bafilomycin A1).
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B, p62, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
An accumulation of both the lipidated form of LC3 (LC3-II) and p62 in Leelamine-treated cells compared to the control indicates an inhibition of autophagic flux.
Mandatory Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 16496-99-4 | Benchchem [benchchem.com]
- 4. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Leelamine Hydrochloride in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Leelamine Hydrochloride in animal models. The information is designed to address common challenges and provide standardized protocols to enhance experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in animal models?
A1: this compound has been successfully administered in animal models, primarily mice, via oral (PO), intraperitoneal (IP), and intravenous (IV) routes. The choice of administration route depends on the experimental objective. Oral administration is suitable for studying bioavailability and effects after gastrointestinal absorption, while intravenous injection of a suitable formulation provides immediate systemic exposure.[1][2] Intraperitoneal injection is another common route for systemic delivery in preclinical studies.
Q2: How can the poor aqueous solubility of this compound be overcome for in vivo studies?
A2: Due to its low water solubility, this compound requires a specific formulation for effective delivery in animal models. For intravenous administration, a nanoliposomal formulation called Nanolipolee-007 has been developed to improve solubility and bioavailability.[1][3][4] For oral gavage, a vehicle containing a solubilizing agent such as polyethylene glycol (PEG) has been used.[2] It is crucial to prepare a stable and homogenous formulation to ensure consistent dosing.
Q3: What is the oral bioavailability of this compound in mice?
A3: Studies have shown that the oral bioavailability of Leelamine in mice is approximately 7.6%.[5] This low bioavailability is a critical factor to consider when designing oral dosing regimens to achieve therapeutic plasma concentrations.
Q4: Are there any known toxicities associated with this compound administration in animal models?
A4: At therapeutic doses, this compound and its nanoliposomal formulation, Nanolipolee-007, have been reported to have negligible systemic toxicity in mice.[1][2] Key indicators such as body weight and blood parameters for organ function have been monitored without showing significant adverse effects.[2] However, higher doses may lead to toxicity, and it is essential to conduct dose-escalation studies to determine the maximum tolerated dose in your specific model.[2]
Q5: How can this compound concentrations be quantified in biological samples?
A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a validated method for quantifying Leelamine concentrations in mouse plasma.[5] This technique offers high sensitivity and specificity for pharmacokinetic studies.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in the dosing vehicle. | Poor solubility of the compound in the chosen vehicle. | - For oral formulations, ensure thorough mixing and consider gentle heating or sonication to aid dissolution. - Prepare fresh formulations before each use. - For intravenous administration, the use of a validated nanoliposomal formulation like Nanolipolee-007 is strongly recommended to avoid precipitation in aqueous solutions.[1][3] |
| High variability in experimental results between animals. | - Inconsistent dosing due to improper administration technique (e.g., incomplete oral gavage). - Instability of the formulation. - Variable absorption after oral administration. | - Ensure all personnel are properly trained in the administration technique being used (e.g., oral gavage, intraperitoneal injection). - Prepare fresh dosing solutions and ensure they are homogenous before administration. - For oral studies, be aware of the low bioavailability and consider this variability in the experimental design and statistical analysis. |
| Low or undetectable plasma concentrations of Leelamine after oral administration. | - Poor absorption from the gastrointestinal tract. - Rapid metabolism (first-pass effect). - Issues with the formulation leading to poor dissolution. | - Confirm the accuracy of the dosing and the stability of the formulation. - Due to the known low oral bioavailability (7.6%), higher oral doses may be necessary to achieve therapeutic plasma levels.[5] - Consider alternative administration routes like intraperitoneal or intravenous injection if consistent systemic exposure is critical. |
| Adverse events or toxicity observed in animals. | - Dose is too high. - Vehicle-related toxicity. - Improper injection technique (e.g., accidental administration into an organ during IP injection). | - Perform a dose-response study to determine the optimal therapeutic dose with minimal toxicity. - Include a vehicle-only control group to rule out any adverse effects from the formulation components. - Ensure proper restraint and use of correct anatomical landmarks for injections. |
Experimental Protocols
Oral Administration (Gavage) Protocol
This protocol is based on methods reported for the oral delivery of Leelamine in mice.[2]
1. Formulation Preparation (10% PEG Vehicle):
-
Vehicle Composition: 10% Polyethylene glycol (PEG) in a suitable aqueous buffer (e.g., sterile water or phosphate-buffered saline).
-
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile container, dissolve the this compound in the 10% PEG solution.
-
Vortex and/or gently sonicate until the compound is fully dissolved and the solution is clear.
-
Prepare the formulation fresh on the day of dosing.
-
2. Dosing Procedure:
-
Dose: An oral dose of 80 mg/kg body weight has been reported.[2]
-
Procedure:
-
Weigh the mouse to determine the exact volume to be administered.
-
Use a proper-sized, soft gavage tube to minimize stress and injury.
-
Gently restrain the mouse and administer the formulation directly into the stomach.
-
Monitor the animal for a short period post-administration to ensure no immediate adverse reactions.
-
Intravenous Administration of Nanolipolee-007
This protocol is based on the administration of the nanoliposomal formulation of Leelamine.[3][4]
1. Formulation:
-
Nanolipolee-007 is a liposomal formulation of Leelamine. The preparation of this nanoparticle involves combining specific lipids like L-α-Phosphatidylcholine and 1,2-Dipalmitoyl-sn-Glycero-3-Phosphoethanolamine-N-[Methoxy(Polyethylene glycol)-2000] with this compound, followed by sonication and extrusion.[4] For researchers not equipped to produce this, it serves as a reference for a stable IV formulation.
2. Dosing Procedure:
-
Dose: A daily intravenous dose of 30 mg/kg body weight has been used in xenograft mouse models.[3][4]
-
Procedure:
-
Warm the Nanolipolee-007 solution to room temperature.
-
Restrain the mouse and locate the lateral tail vein.
-
Administer the formulation slowly via the tail vein using an appropriate gauge needle (e.g., 27-30G).
-
Monitor the animal for any signs of distress during and after the injection.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Leelamine in Mice
| Parameter | Value | Administration Route | Reference |
| Oral Bioavailability | 7.6% | Oral | [5] |
| Linear Concentration Range for Quantification | 10-3000 ng/mL | N/A | [5] |
| Lower Limit of Quantification (LLOQ) in Plasma | 10 ng/mL | N/A | [5] |
Visualizations
Caption: Mechanism of action of Leelamine leading to cancer cell death.
Caption: General experimental workflow for in vivo studies with Leelamine HCl.
Caption: Troubleshooting logic for Leelamine HCl in vivo delivery issues.
References
- 1. Nanolipolee-007, a novel nanoparticle-based drug containing leelamine for the treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanolipolee-007, a novel nanoparticle based drug containing leelamine for the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of leelamine in mouse plasma by LC-MS/MS and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for the lysosomotropic effects of Leelamine in experiments.
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving Leelamine, focusing on how to control for its lysosomotropic effects.
Frequently Asked Questions (FAQs)
Q1: What is Leelamine and what are its primary cellular effects?
Leelamine is a natural tricyclic diterpene amine derived from the bark of pine trees.[1][2] It is characterized as a weakly basic amine with potent lysosomotropic properties, meaning it readily accumulates in acidic cellular compartments, primarily lysosomes.[1][3][4] This accumulation is a key driver of its biological activity, leading to a cascade of downstream effects including:
-
Inhibition of Autophagic Flux : Leelamine disrupts the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vesicles.[2][3]
-
Disruption of Intracellular Cholesterol Trafficking : The primary mechanism of Leelamine's anti-cancer activity stems from its ability to inhibit the export of cholesterol from lysosomes.[5][6][7] This leads to a buildup of cholesterol within the lysosome and a depletion of available cholesterol for other cellular processes.[5]
-
Inhibition of Endocytosis : The lack of available cholesterol impairs receptor-mediated endocytosis.[2][3]
-
Downregulation of Oncogenic Signaling : By disrupting cholesterol homeostasis and endocytosis, Leelamine indirectly causes the shutdown of key survival signaling pathways, including the RTK-AKT, STAT3, and MAPK cascades.[3][5]
Q2: How can I determine if the observed effects of Leelamine in my experiment are due to its lysosomotropic properties?
To confirm that the cellular response to Leelamine is a direct result of its accumulation in lysosomes, you should perform co-treatment experiments with agents that neutralize lysosomal pH. The most common approach is to use a vacuolar H+-ATPase (V-ATPase) inhibitor.
-
Rationale : V-ATPase inhibitors, such as Bafilomycin A1 (BafA1) or Concanamycin A (Conc-A), prevent the acidification of lysosomes.[2][8] By neutralizing the lysosomal pH, you prevent the protonation and subsequent trapping of the weakly basic Leelamine, thereby blocking its primary mechanism of action.
-
Expected Outcome : If the effects of Leelamine (e.g., cell death, vacuolization, inhibition of a signaling pathway) are attenuated or completely blocked in the presence of a V-ATPase inhibitor, it strongly indicates that these effects are dependent on its lysosomotropic nature.[2][5][8]
Q3: Leelamine is described as an intracellular cholesterol transport inhibitor. How can I specifically test the involvement of cholesterol accumulation in my observations?
A key consequence of Leelamine's lysosomal accumulation is the inhibition of cholesterol transport.[3] To isolate and confirm the role of this specific downstream effect, you can use a cholesterol-depleting agent.
-
Rationale : Agents like methyl-β-cyclodextrin (MβCD or β-cyclodextrin) are used to extract cholesterol from cellular membranes, effectively depleting cellular cholesterol levels.[2][3]
-
Expected Outcome : If co-treatment with β-cyclodextrin rescues the cells from Leelamine-induced phenotypes (such as cell death or morphological changes), it demonstrates that these effects are dependent on the accumulation of intracellular cholesterol.[2][4]
Yes, an excellent negative control is to use a structural analog of Leelamine that lacks the functional group responsible for lysosomotropism.
-
Rationale : Abietic acid is structurally very similar to Leelamine but lacks the primary amino group.[2][5] This amino group is what confers the weakly basic and therefore lysosomotropic property to Leelamine.[5]
-
Expected Outcome : Abietic acid should fail to induce the characteristic effects of Leelamine, such as cellular vacuolization or cell death, even at high concentrations.[2] This comparison helps to demonstrate that the activity of Leelamine is not due to its core diterpene structure but specifically to its ability to accumulate in lysosomes.
Troubleshooting Guide
Issue 1: I'm not observing the expected cellular vacuolization after Leelamine treatment.
-
Check Cell Type : Vacuolization is a common but not universal response. The prominence of vacuoles can be cell-line dependent. It is readily observed in cell lines like UACC 903 melanoma cells.[2][8]
-
Confirm Compound Integrity : Ensure the Leelamine stock is correctly prepared and has not degraded.
-
Optimize Concentration and Time : Perform a dose-response and time-course experiment. Vacuolization is a rapid process, often visible by light microscopy within a few hours of treatment.[2]
-
Examine Lysosomal pH : Ensure your cell culture conditions are not inadvertently buffering lysosomal pH, which would prevent Leelamine accumulation.
Issue 2: My V-ATPase inhibitor control (Bafilomycin A1) is not rescuing the Leelamine-induced cell death.
-
Inhibitor Concentration : Ensure you are using an effective concentration of BafA1. A concentration of 10 nmol/L is reported to be effective.[5][8]
-
Pre-treatment vs. Co-treatment : For optimal effect, pre-treating the cells with the V-ATPase inhibitor for a short period (e.g., 1-3 hours) before adding Leelamine can be more effective than simultaneous co-treatment.[5]
-
Toxicity of Inhibitor : BafA1 itself can be toxic, especially over long incubation periods. Run a control with BafA1 alone to ensure the concentration and duration are not causing significant cell death on their own.
-
Alternative Mechanisms : While lysosomotropism is the primary mechanism, consider the possibility of secondary or off-target effects at very high concentrations of Leelamine. Analyze your results in the context of a dose-response curve.
Quantitative Data Summary
The following table summarizes typical concentrations used in control experiments for Leelamine.
| Compound | Purpose | Cell Line Example | Typical Concentration | Reference(s) |
| Leelamine | Primary Treatment | UACC 903, 1205 Lu | 3 - 10 µmol/L | [2] |
| Bafilomycin A1 (BafA1) | Lysosomotropism Control (V-ATPase Inhibitor) | UACC 903 | 10 nmol/L | [5][8] |
| Concanamycin A (Conc-A) | Lysosomotropism Control (V-ATPase Inhibitor) | UACC 903 | 10 nmol/L | [2] |
| β-cyclodextrin | Cholesterol Depletion Control | UACC 903, 1205 Lu | 1 mmol/L | [2][5] |
| Chloroquine | Positive Control for Lysosomotropism | UACC 903 | 100 µmol/L | [2] |
| Abietic Acid | Negative Structural Analog Control | UACC 903 | Up to 30 µmol/L | [2] |
Experimental Protocols
Protocol 1: Validating the Lysosomotropic-Dependent Activity of Leelamine
This protocol determines if a cellular effect (e.g., cell viability) caused by Leelamine is dependent on lysosomal acidification.
-
Cell Plating : Plate cells in a 96-well plate at a density appropriate for a 24-48 hour viability assay. Allow cells to adhere overnight.
-
Pre-treatment (Control Group) : Pre-treat a subset of wells with 10 nM Bafilomycin A1 (BafA1) for 3 hours.[5]
-
Leelamine Treatment :
-
Add Leelamine at the desired final concentration (e.g., IC50 value) to wells with and without BafA1 pre-treatment.
-
Include control wells: Vehicle (DMSO) only, Leelamine only, and BafA1 only.
-
-
Incubation : Incubate the plate for the desired experimental duration (e.g., 24 hours).
-
Viability Assessment : Measure cell viability using a standard method such as an MTS assay.[5]
-
Data Analysis : Compare the viability of cells treated with Leelamine alone to those co-treated with BafA1. A significant increase in viability in the co-treated group indicates the effect is lysosomotropic-dependent.
Protocol 2: Assessing the Role of Cholesterol Accumulation in Leelamine's Effects
This protocol tests whether Leelamine's activity is mediated by the disruption of cholesterol transport.
-
Cell Plating : Plate cells as described in Protocol 1.
-
Co-treatment : Treat cells with the following conditions:
-
Vehicle (DMSO) only
-
Leelamine only
-
1 mM β-cyclodextrin only
-
Leelamine + 1 mM β-cyclodextrin (added simultaneously)[5]
-
-
Incubation : Incubate for the desired experimental duration (e.g., 24 hours).
-
Viability Assessment : Measure cell viability using a standard method.
-
Data Analysis : Compare the viability of cells treated with Leelamine alone to those co-treated with β-cyclodextrin. A rescue from Leelamine-induced cell death by β-cyclodextrin points to a cholesterol-dependent mechanism.[2][5]
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of Leelamine action and points of experimental control.
Experimental Workflow Diagram
Caption: Logical workflow for testing the lysosomotropic dependency of Leelamine's effects.
References
- 1. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Leelamine Hydrochloride and Bafilomycin A1 in Cellular Research
An Objective Guide for Researchers in Drug Development and Cellular Biology
In the realm of cellular biology and drug development, the precise modulation of lysosomal function and autophagic processes is critical for investigating and treating a variety of diseases, including cancer and neurodegenerative disorders. Among the chemical tools available, Leelamine Hydrochloride and Bafilomycin A1 have emerged as potent agents that disrupt these pathways, albeit through distinct mechanisms. This guide provides a comprehensive comparison of their efficacy, supported by experimental data and detailed protocols to assist researchers in selecting the appropriate compound for their studies.
I. Mechanisms of Action: A Tale of Two Lysosomal Disruptors
This compound: The Cholesterol Trafficking Inhibitor
This compound is a diterpene amine derived from pine bark that acts as a lysosomotropic agent.[1][2] Its weakly basic nature allows it to readily cross cellular membranes and accumulate in acidic organelles, primarily lysosomes.[1] The core mechanism of Leelamine's action is the disruption of intracellular cholesterol transport.[3] It is believed to bind to the Niemann-Pick C1 (NPC1) protein, a key transporter for cholesterol egress from lysosomes.[3] This inhibition leads to the accumulation of unesterified cholesterol within late endosomes and lysosomes, effectively sequestering it from cellular processes that depend on cholesterol homeostasis.[3]
The consequences of this cholesterol sequestration are far-reaching, leading to the inhibition of autophagic flux and the disruption of several critical oncogenic signaling pathways, including the PI3K/AKT/mTOR, MAPK, and STAT3 pathways.[1][3][4][5] By hindering these pathways, Leelamine can induce apoptosis and suppress cell proliferation and migration in cancer cells.[1][2]
Bafilomycin A1: The V-ATPase Blocker
Bafilomycin A1 is a macrolide antibiotic produced by Streptomyces griseus and is a highly specific and potent inhibitor of vacuolar H+-ATPase (V-ATPase).[6][7] V-ATPase is a proton pump responsible for acidifying intracellular compartments, including lysosomes and endosomes.[6] By directly inhibiting V-ATPase, Bafilomycin A1 prevents the acidification of these organelles, leading to an increase in their luminal pH.[8]
This de-acidification has two major consequences on the autophagic process. Firstly, it inhibits the activity of pH-dependent lysosomal hydrolases, which are essential for the degradation of autophagic cargo. Secondly, and more critically, it blocks the fusion of autophagosomes with lysosomes, a crucial final step in the autophagic pathway.[9][10] This leads to an accumulation of autophagosomes. Interestingly, at low concentrations (e.g., 1 nM), Bafilomycin A1 has also been shown to inhibit autophagy at an early stage by activating mTOR signaling.[9][11]
II. Quantitative Efficacy and Cytotoxicity
The following table summarizes the effective concentrations and cytotoxic effects of this compound and Bafilomycin A1 in various cancer cell lines. These values are indicative and can vary depending on the cell line and experimental conditions.
| Compound | Cell Line | Assay | Endpoint | Concentration | Citation |
| Leelamine HCl | UACC 903 (Melanoma) | MTS Assay | IC50 | ~2 µM | [5] |
| 1205 Lu (Melanoma) | MTS Assay | IC50 | ~2 µM | [3] | |
| Normal Melanocytes | MTS Assay | IC50 | ~9.3 µM | [5] | |
| UACC 903 (Melanoma) | Endocytosis Assay | Inhibition | 3 µM (68% inhibition) | [12] | |
| Bafilomycin A1 | Capan-1 (Pancreatic) | MTT Assay | IC50 (72h) | 5 nM | [13] |
| Pediatric B-ALL | Viability Assay | Inhibition | 1 nM | [9] | |
| BEL-7402 (Hepatocellular) | Growth Inhibition | Effective Conc. | 400 nM | [14] | |
| HO-8910 (Ovarian) | Growth Inhibition | Effective Conc. | 400 nM | [14] | |
| Various Cell Lines | Growth Inhibition | IC50 | 10 - 50 nM | [15] | |
| Rat Hepatoma H-4-II-E | Autophagy Inhibition | Fusion Block | 100 nM (1h) | [10] | |
| A431 Cells | Lysosomal pH | pH increase to ~6.3 | 1 µM | [8] |
III. Experimental Protocols
A. Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound or Bafilomycin A1 for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[16][17]
-
Formazan Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.[16][17]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
B. Assessment of Autophagic Flux: LC3 Western Blotting
This method quantifies the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An accumulation of LC3-II upon treatment with a lysosomal inhibitor indicates an active autophagic flux.
-
Cell Treatment: Treat cells with this compound or Bafilomycin A1 for the desired time. For flux measurements, include a condition where cells are co-treated with the compound and a lysosomal inhibitor like Bafilomycin A1 (for Leelamine experiments) or chloroquine in the last few hours of the experiment.[18]
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[19][20]
-
Immunoblotting: Probe the membrane with a primary antibody against LC3, followed by an HRP-conjugated secondary antibody. Also, probe for a loading control like GAPDH or β-actin.[20]
-
Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. An increase in the LC3-II/LC3-I ratio or LC3-II levels (normalized to the loading control) indicates an accumulation of autophagosomes.
C. Lysosomal pH Measurement: LysoTracker Staining
LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic compartments.
-
Cell Culture: Grow cells on glass coverslips or in imaging-compatible plates.
-
Compound Treatment: Treat cells with this compound or Bafilomycin A1 for the desired duration.
-
LysoTracker Staining: Add LysoTracker Red or Green (typically 50-75 nM) to the culture medium and incubate for 15-30 minutes at 37°C.[21]
-
Washing: Gently wash the cells with fresh, pre-warmed medium to remove excess dye.
-
Imaging: Immediately visualize the stained lysosomes using a fluorescence microscope with the appropriate filter sets. A decrease in fluorescence intensity of pH-sensitive probes can indicate an increase in lysosomal pH.
D. Cholesterol Accumulation Assessment: Filipin Staining
Filipin is a fluorescent polyene antibiotic that binds specifically to unesterified cholesterol.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) for 30-60 minutes at room temperature.[22][23]
-
Quenching: Quench the PFA with a glycine solution.[22]
-
Filipin Staining: Incubate the cells with a working solution of Filipin (e.g., 0.05 mg/mL) for 1-2 hours at room temperature, protected from light.[22][23]
-
Washing: Wash the cells multiple times with PBS.
-
Imaging: Mount the coverslips and visualize the cholesterol accumulation using a fluorescence microscope with a UV filter set.[22]
IV. Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the molecular consequences of this compound and Bafilomycin A1 treatment, the following diagrams illustrate their effects on key cellular signaling pathways and a typical experimental workflow for their comparison.
Caption: Leelamine's mechanism of action.
Caption: Bafilomycin A1's dual inhibitory mechanism.
Caption: Comparative experimental workflow.
V. Conclusion
This compound and Bafilomycin A1 are both powerful tools for studying lysosomal function and autophagy, yet their distinct mechanisms of action make them suitable for different experimental questions. Leelamine offers a unique approach by targeting cholesterol homeostasis, which has profound effects on multiple signaling pathways, making it a promising candidate for cancer research. Bafilomycin A1, with its direct and potent inhibition of V-ATPase, provides a more targeted method to study the consequences of lysosomal de-acidification and the blockade of autophagosome-lysosome fusion. By understanding their differential efficacies and employing the appropriate experimental protocols, researchers can effectively harness these compounds to advance our understanding of cellular degradation pathways and their role in disease.
References
- 1. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 16496-99-4 | Benchchem [benchchem.com]
- 3. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Multiple Key Signaling Pathways in Melanoma using Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bafilomycin - Wikipedia [en.wikipedia.org]
- 11. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 12. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bafilomycin A1 induces apoptosis in the human pancreatic cancer cell line Capan-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bafilomycin A1 inhibits the growth and metastatic potential of the BEL-7402 liver cancer and HO-8910 ovarian cancer cell lines and induces alterations in their microRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. interchim.fr [interchim.fr]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. broadpharm.com [broadpharm.com]
- 18. blog.abclonal.com [blog.abclonal.com]
- 19. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. proteolysis.jp [proteolysis.jp]
- 21. LysoTracker | AAT Bioquest [aatbio.com]
- 22. tabaslab.com [tabaslab.com]
- 23. Filipin Fluorescence Staining of Free Cholesterol [bio-protocol.org]
A Comparative Analysis of Leelamine Hydrochloride and Other Lysosomotropic Drugs for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of leelamine hydrochloride with other prominent lysosomotropic agents, namely chloroquine and bafilomycin A1. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies in cancer biology and drug development.
Introduction to Lysosomotropic Agents
Lysosomotropic drugs are weakly basic compounds that can permeate cell membranes and subsequently accumulate in acidic organelles, primarily lysosomes. This sequestration is due to the protonation of the drug in the low pH environment of the lysosome, which traps the charged molecule within the organelle. The accumulation of these agents disrupts lysosomal function, including autophagic flux and enzymatic degradation, making them valuable tools for cancer research and potential therapeutic agents.
Mechanism of Action: A Comparative Overview
This compound: A diterpene amine derived from pine bark, this compound exhibits its anticancer effects through a unique lysosomotropic mechanism.[1][2] It accumulates in lysosomes and disrupts intracellular cholesterol transport, leading to a cascade of events that inhibit cancer cell survival and proliferation.[3] This is thought to occur through its interaction with the Niemann-Pick C1 (NPC1) protein, which is crucial for the egress of cholesterol from lysosomes.[4] The resulting lysosomal cholesterol accumulation impacts key oncogenic signaling pathways, including PI3K/AKT and MAPK, and induces apoptosis.[4][5]
Chloroquine: A well-established antimalarial drug, chloroquine is also widely used as a lysosomotropic agent in cancer research. As a weak base, it increases the lysosomal pH, thereby inhibiting the activity of acid-dependent lysosomal hydrolases and blocking the fusion of autophagosomes with lysosomes.[6][7] This disruption of autophagy is its primary mechanism of anticancer activity, as many cancer cells rely on autophagy for survival under stress.
Bafilomycin A1: This macrolide antibiotic is a potent and specific inhibitor of the vacuolar H+-ATPase (V-ATPase).[2][8] The V-ATPase is responsible for pumping protons into the lysosome, maintaining its acidic environment. By inhibiting this pump, bafilomycin A1 directly prevents lysosomal acidification, leading to a complete blockade of autophagic degradation.[1][9] It is considered one of the most potent inhibitors of late-stage autophagy.
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound, chloroquine, and bafilomycin A1 in various cancer cell lines. It is important to note that these values are highly dependent on the cell line and experimental conditions.
| Drug | Cell Line | Assay | IC50 | Citation(s) |
| Leelamine HCl | UACC 903 (Melanoma) | MTS | ~3 µM | [10] |
| 1205 Lu (Melanoma) | MTS | ~5 µM | [10] | |
| Chloroquine | SCC25 (OSCC) | MTT | 29.95 µM (48h) | [11] |
| CAL27 (OSCC) | MTT | 17.27 µM (48h) | [11] | |
| HCT116 (Colon) | MTT | 2.27 µM (72h) | [3] | |
| Bafilomycin A1 | Capan-1 (Pancreatic) | MTT | 5 nM (72h) | [12] |
| Various Cell Lines | Growth Inhibition | 10-50 nM | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility.
Filipin Staining for Intracellular Cholesterol
This protocol is used to visualize the accumulation of unesterified cholesterol in lysosomes, a key indicator of leelamine's activity.
-
Cell Culture: Plate cells on glass coverslips in a 24-well plate and treat with the desired concentrations of this compound or control vehicle for the appropriate duration.
-
Fixation: Wash cells twice with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 30 minutes at room temperature.
-
Quenching: Wash three times with PBS and quench the fixation reaction by incubating with 1.5 mg/mL glycine in PBS for 10 minutes.
-
Staining: Wash with PBS and stain with 50 µg/mL Filipin III complex in PBS containing 10% fetal bovine serum for 2 hours at room temperature in the dark.
-
Imaging: Wash three times with PBS and mount the coverslips on glass slides. Visualize cholesterol accumulation using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission >385 nm).
LysoTracker Assay for Lysosomal Mass/pH
This assay measures the accumulation of the fluorescent dye LysoTracker in acidic compartments, which can be used to assess the lysosomotropic properties of a compound.
-
Cell Culture: Plate cells in a 96-well plate and treat with this compound, chloroquine, or a vehicle control.
-
Dye Loading: Add LysoTracker Red DND-99 to the culture medium at a final concentration of 50-100 nM and incubate for 30 minutes at 37°C.
-
Analysis: After incubation, wash the cells with PBS. The fluorescence intensity can be quantified using a fluorescence plate reader or visualized by fluorescence microscopy. A decrease in LysoTracker signal in the presence of a compound suggests it is competing for accumulation in the lysosome.
Western Blot for Autophagy Markers (LC3B and p62)
This method is used to assess the impact of the drugs on autophagic flux. An accumulation of LC3B-II and p62 indicates a blockage in autophagic degradation.
-
Protein Extraction: After drug treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against LC3B and p62 overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows discussed.
Caption: Mechanism of action for this compound.
Caption: Comparative mechanisms of lysosomotropic agents.
Caption: General experimental workflow for comparison.
Off-Target Effects and Toxicity
A crucial consideration in drug development is the potential for off-target effects and toxicity.
-
This compound: While showing selectivity for cancer cells over normal cells in some studies, further research is needed to fully characterize its long-term toxicity profile in vivo.[10] Its effects on cholesterol homeostasis suggest that potential impacts on non-cancerous cells with high cholesterol turnover should be considered.
-
Chloroquine: Known to have a range of side effects, including retinopathy with long-term use.[4] It can also cause cardiac issues, such as QT interval prolongation, and neuropsychiatric effects.[4][13][14][15]
-
Bafilomycin A1: Exhibits significant cytotoxicity, which has limited its clinical development.[8] Its potent inhibition of the ubiquitous V-ATPase can lead to off-target effects in various tissues.[16] However, some studies suggest that at low concentrations, it can selectively target cancer cells.[12]
Conclusion
This compound presents a distinct mechanism of action compared to other lysosomotropic agents like chloroquine and bafilomycin A1. Its ability to disrupt cholesterol transport offers a novel therapeutic avenue for cancers dependent on this metabolic pathway. While chloroquine and bafilomycin A1 are potent inhibitors of autophagy, their broader effects on lysosomal pH and cellular processes, along with their known toxicities, should be carefully considered. The choice of agent will ultimately depend on the specific research question and the cancer model being investigated. This guide provides a foundational comparison to aid in this decision-making process.
References
- 1. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. m.youtube.com [m.youtube.com]
- 4. dovepress.com [dovepress.com]
- 5. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 10. Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Widely available lysosome targeting agents should be considered as potential therapy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-label use of chloroquine, hydroxychloroquine, azithromycin and lopinavir/ritonavir in COVID-19 risks prolonging the QT interval by targeting the hERG channel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-label use of chloroquine, hydroxychloroquine, azithromycin and lopinavir/ritonavir in COVID-19 risks prolonging the QT interval by targeting the hERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. poison.org [poison.org]
- 16. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Leelamine and its Precursor Abietic Acid in Cancer Research
A comprehensive guide for researchers, scientists, and drug development professionals on the contrasting biological activities and underlying mechanisms of the diterpene amine Leelamine and its precursor, Abietic Acid.
This guide provides a detailed comparison of Leelamine and Abietic Acid, focusing on their efficacy as potential anticancer agents. Experimental data is presented to highlight the critical structural and functional differences that lead to their divergent biological activities. This document outlines the chemical properties, synthesis, and mechanisms of action, supported by experimental protocols and visual representations of key signaling pathways.
Chemical and Biological Profile
Leelamine, a dehydroabietylamine, is a derivative of Abietic Acid, a primary component of pine resin.[1] While structurally similar, a key difference lies in the functional group at the C-18 position: Leelamine possesses a primary amine group, whereas Abietic Acid has a carboxylic acid group.[2] This seemingly minor modification dramatically alters their biological activity, particularly in the context of cancer therapeutics.
Leelamine exhibits potent anticancer properties, attributed to its lysosomotropic nature.[3][4] As a weakly basic amine, it accumulates in acidic organelles like lysosomes, leading to the disruption of intracellular cholesterol trafficking.[3][5] This inhibition of cholesterol transport is a critical mechanism, as it shuts down essential cellular processes that cancer cells rely on for survival and proliferation.[2][6] In stark contrast, Abietic Acid, lacking the crucial amino group, does not exhibit these lysosomotropic properties and is largely considered inactive as an anticancer agent.[5][7]
Comparative Performance: In Vitro Efficacy
The differential activity of Leelamine and Abietic Acid is evident in their cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) values from studies on metastatic melanoma cell lines, UACC 903 and 1205 Lu, clearly demonstrate the superior potency of Leelamine and its active derivatives compared to Abietic Acid.
| Compound | UACC 903 IC50 (µmol/L) | 1205 Lu IC50 (µmol/L) | Reference |
| Leelamine | ~2-5 | ~2-5 | [5][7] |
| Abietic Acid | > 100 | > 100 | [7] |
| Abietic Acid Derivative (4a - with amine group) | 2.1 | 2.9 | [7] |
| Abietic Acid Derivative (2b - alcohol) | 52.6 | 60.3 | [7] |
Table 1: Comparative IC50 values of Leelamine, Abietic Acid, and its derivatives in melanoma cell lines. The conversion of the carboxylic acid group of abietic acid to an amine moiety (derivative 4a) confers significant anti-melanoma activity, while other modifications like reduction to an alcohol (derivative 2b) result in weaker activity.[7]
Mechanism of Action: Impact on Signaling Pathways
The anticancer activity of Leelamine is intrinsically linked to its ability to modulate critical oncogenic signaling pathways. By disrupting cholesterol homeostasis, Leelamine effectively inhibits the PI3K/AKT, MAPK, and STAT3 signaling cascades, which are crucial for melanoma cell survival and proliferation.[3][7] Abietic Acid, on the other hand, does not significantly impact these pathways.[7]
Leelamine's Impact on Oncogenic Signaling
Leelamine's accumulation in lysosomes inhibits the export of cholesterol, a vital component for the proper function of cell membranes and signaling molecules.[2][6] This disruption leads to the downregulation of key survival pathways:
-
PI3K/AKT Pathway: This pathway is central to cell growth, proliferation, and survival. Leelamine treatment leads to a decrease in the phosphorylation of AKT, a key kinase in this pathway.[7]
-
MAPK Pathway: The MAPK/ERK pathway is critical for cell proliferation and differentiation. Leelamine has been shown to inhibit the phosphorylation of ERK.[7]
-
STAT3 Pathway: STAT3 is a transcription factor that promotes the expression of genes involved in cell survival and proliferation. Leelamine treatment results in reduced STAT3 phosphorylation.[7]
Abietic Acid and NF-κB Signaling
While largely inactive in the context of the oncogenic pathways affected by Leelamine, some studies suggest that Abietic Acid may exert anti-inflammatory effects by suppressing the IKKβ/NF-κB signaling pathway in certain contexts.[8]
Experimental Protocols
Synthesis of Leelamine from Abietic Acid
The conversion of Abietic Acid to Leelamine is a multi-step process that highlights the importance of the amine functional group for its biological activity. A generalized synthetic scheme is presented below. Detailed protocols often involve the protection and deprotection of functional groups and purification at each step.[7][9]
Note: The specific reagents and reaction conditions can vary. For instance, esterification can be achieved using methyl sulfate and lithium hydroxide, followed by reduction with LiAlH4 to an alcohol, which can then be converted to an aldehyde and subsequently to an amine.[9]
Cell Viability (MTS) Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Seed melanoma cells (e.g., UACC 903, 1205 Lu) in a 96-well plate at a predetermined density and allow them to adhere overnight.[1][10]
-
Compound Treatment: Treat the cells with varying concentrations of Leelamine, Abietic Acid, or their derivatives for a specified period (e.g., 24-72 hours).[11] Include a vehicle control (e.g., DMSO).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[8][11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).[7]
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key proteins in signaling pathways.
-
Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells in a suitable buffer to extract proteins.[12][13]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).[14]
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3).[14][15][16]
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.[14]
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Intracellular Cholesterol Transport Assay (Filipin Staining)
This assay visualizes the accumulation of unesterified cholesterol in lysosomes.
-
Cell Treatment: Treat cells grown on coverslips with Leelamine or Abietic Acid.
-
Fixation: Fix the cells with a suitable fixative like paraformaldehyde.[3]
-
Filipin Staining: Incubate the cells with a filipin solution (a fluorescent dye that binds to free cholesterol).[3][17][18] This step should be performed in the dark as filipin is light-sensitive.[3]
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope.[18]
-
Analysis: Observe the pattern and intensity of filipin staining. An accumulation of bright, punctate fluorescence in the perinuclear region is indicative of cholesterol accumulation in late endosomes/lysosomes.[3]
Conclusion
The comparative analysis of Leelamine and its precursor, Abietic Acid, underscores the critical role of the primary amine group in conferring potent anticancer activity. Leelamine's unique lysosomotropic properties enable it to disrupt intracellular cholesterol transport, leading to the inhibition of key oncogenic signaling pathways and subsequent cancer cell death. In contrast, Abietic Acid is largely inactive in this regard. This clear structure-activity relationship provides a valuable foundation for the rational design and development of novel diterpene-based anticancer therapeutics. The experimental protocols provided herein offer a framework for researchers to further investigate the mechanisms of these and similar compounds.
References
- 1. CELL VIABILITY ASSAY (MTS) [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. uv.es [uv.es]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes | Springer Nature Experiments [experiments.springernature.com]
- 18. Intracellular and Plasma Membrane Cholesterol Labeling and Quantification Using Filipin and GFP-D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the downstream effects of Leelamine on AKT and MAPK pathways.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Leelamine's effects on the pivotal AKT and MAPK signaling pathways, offering insights for cancer research and therapeutic development. Leelamine, a natural diterpene amine derived from pine bark, has demonstrated potent anti-cancer properties. Its mechanism of action, primarily through the disruption of intracellular cholesterol trafficking, leads to the downstream inhibition of key pro-survival signaling cascades, including the AKT and MAPK pathways. This guide presents experimental data comparing Leelamine to other lysosomotropic agents, details the methodologies for assessing these effects, and visualizes the complex signaling networks involved.
Comparative Analysis of Pathway Inhibition
Leelamine's inhibitory effects on the AKT and MAPK pathways stem from its lysosomotropic nature. By accumulating in acidic organelles like lysosomes, it disrupts cholesterol transport, which in turn impairs the function of receptor tyrosine kinases (RTKs) that are critical upstream activators of both pathways.[1][2] This leads to a reduction in the phosphorylation and activation of key downstream effectors such as AKT and ERK.
For a comprehensive understanding, this guide compares Leelamine with two other well-known lysosomotropic agents that also disrupt cholesterol homeostasis: Bafilomycin A1 and U18666A. While direct comparative studies are limited, the following tables summarize the observed effects of each compound on the AKT and MAPK pathways based on available research.
Table 1: Effect of Leelamine on AKT and MAPK Pathway Activation
| Cell Line | Treatment Concentration | Treatment Duration | Effect on pAKT | Effect on pERK | Reference |
| UACC 903 Melanoma | 7.5 mg/kg (in vivo) | 11, 13, 15 days | Inhibition | Not Assessed | [3] |
| Melanoma Cells | Not Specified | Not Specified | Inhibition | Inhibition | [1] |
Table 2: Effect of Bafilomycin A1 on AKT and MAPK Pathway Activation
| Cell Line | Treatment Concentration | Treatment Duration | Effect on pAKT | Effect on pERK | Reference |
| Pediatric B-cell Acute Lymphoblastic Leukemia | 1 nM | Up to 72 hours | Increased | Not Assessed | [4] |
| Colon Cancer Cells | Not Specified | Not Specified | Not Assessed | Increased | [5] |
Table 3: Effect of U18666A on AKT and MAPK Pathway Activation
| Cell Line | Treatment Concentration | Treatment Duration | Effect on pAKT | Effect on pERK | Reference |
| PC12 Cells | 2 µg/ml | 24 hours | Increased | No Significant Change | [6] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Leelamine's mechanism of action on AKT and MAPK pathways.
Caption: Western Blot workflow for analyzing AKT and MAPK phosphorylation.
Experimental Protocols
Western Blot Analysis of AKT and MAPK Phosphorylation
This protocol outlines the key steps for assessing the phosphorylation status of AKT and ERK in response to treatment with Leelamine or other inhibitors.
1. Cell Culture and Treatment:
-
Plate cells (e.g., UACC 903 melanoma cells) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Treat cells with the desired concentrations of Leelamine, Bafilomycin A1, U18666A, or vehicle control (e.g., DMSO) for the specified durations.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve the phosphorylation state of proteins.[1]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay.[1] This ensures equal loading of protein for each sample.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of AKT (e.g., anti-pAKT Ser473) and ERK (e.g., anti-pERK Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibodies.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST to remove unbound secondary antibodies.
-
To confirm equal protein loading, strip the membrane and re-probe with antibodies against total AKT and total ERK.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein band to the corresponding total protein band to determine the relative level of phosphorylation.[7][8][9][10][11]
This comprehensive guide provides a foundational understanding of Leelamine's effects on AKT and MAPK signaling, offering valuable data and protocols for researchers in the field of cancer biology and drug discovery. The provided visualizations and detailed methodologies aim to facilitate further investigation into the therapeutic potential of Leelamine and related compounds.
References
- 1. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of macroautophagy by bafilomycin A1 lowers proliferation and induces apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Leelamine Hydrochloride's Anticancer Efficacy Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anticancer effects of Leelamine Hydrochloride, a promising diterpene amine derived from pine bark. By objectively comparing its performance in various cancer models and detailing the underlying experimental methodologies, this document serves as a valuable resource for researchers investigating novel cancer therapeutics.
This compound has emerged as a potent anticancer agent with a unique mechanism of action. Its efficacy has been demonstrated in several cancer types, including melanoma, prostate cancer, and breast cancer. This guide synthesizes the available preclinical data to facilitate a comparative understanding of its therapeutic potential.
Mechanism of Action: A Novel Approach to Cancer Therapy
This compound's primary anticancer activity stems from its lysosomotropic properties. As a weakly basic compound, it readily accumulates in the acidic environment of lysosomes. This accumulation disrupts intracellular cholesterol trafficking, leading to a cascade of events that are detrimental to cancer cell survival and proliferation. The inhibition of cholesterol export from lysosomes results in the suppression of multiple critical oncogenic signaling pathways, including the PI3K/AKT, STAT3, and MAPK pathways.[1][2][3] This multi-targeted approach suggests a lower likelihood of acquired resistance compared to agents that target a single protein.
Comparative In Vitro Efficacy
The following table summarizes the in vitro activity of this compound against various cancer cell lines. The data indicates a potent cytotoxic effect, particularly in melanoma cells.
| Cancer Type | Cell Line | IC50 (µM) | Observed Effects |
| Melanoma | UACC 903 | ~1.2-2.1 | Inhibition of cell viability |
| Melanoma | 1205 Lu | ~1.8-2.9 | Inhibition of cell viability |
| Prostate Cancer | LNCaP | Not specified | Concentration-dependent inhibition of cell viability[4] |
| Prostate Cancer | 22Rv1 | Not specified | Concentration-dependent inhibition of cell viability[4] |
| Breast Cancer | MDA-MB-231 | Not specified | Inhibition of cell viability at concentrations that are non-toxic to normal MCF-10A cells[5] |
| Breast Cancer | MCF-7 | Not specified | Inhibition of cell viability at concentrations that are non-toxic to normal MCF-10A cells[5] |
Comparative In Vivo Efficacy
In vivo studies using xenograft models have demonstrated the tumor growth inhibitory effects of this compound with negligible toxicity.
| Cancer Type | Animal Model | Treatment Regimen | Observed Effects |
| Melanoma | Nude mice with UACC 903 xenografts | 7.5 mg/kg, i.p., daily | 60% decrease in tumor burden[6][7] |
| Prostate Cancer | SCID mice with 22Rv1 xenografts | ~9 mg/kg, i.p., 5 times/week | Insignificant tumor growth suppression, but significant decrease in Ki-67, full-length AR, and AR-V7 expression[4] |
| Breast Cancer | Mice with orthotopic SUM159 xenografts | 7.5 mg/kg, i.p., 5 times/week | Suppression of tumor growth without significant toxicity[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTS)
This protocol outlines the measurement of cell viability upon treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Following incubation, 20 µL of MTS reagent is added to each well.[9][10][11]
-
Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.
-
Data Acquisition: The absorbance at 490 nm is measured using a microplate reader.
-
Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the logarithm of the drug concentration.
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound.
Methodology:
-
Cell Lysis: After treatment with this compound for the desired time, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-AKT, AKT, p-STAT3, STAT3, p-MAPK, MAPK, and a loading control like GAPDH or β-actin) overnight at 4°C. Antibody dilutions are optimized for each antibody, typically ranging from 1:1000 to 1:2000.[12][13]
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
This protocol describes the evaluation of the antitumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 1 x 10^6 UACC 903 cells) in a mixture of media and Matrigel.[7]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: The mice are randomized into control and treatment groups. The treatment group receives intraperitoneal (i.p.) injections of this compound (e.g., 7.5 mg/kg body weight) daily or as specified. The control group receives vehicle injections.[7][8]
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²) / 2.
-
Toxicity Monitoring: The body weight of the mice is monitored as an indicator of systemic toxicity.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry or Western blotting).
Logical Framework of this compound's Anticancer Action
The anticancer effects of this compound can be understood through a clear cause-and-effect relationship, beginning with its fundamental chemical properties and culminating in cancer cell death.
References
- 1. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 16496-99-4 | Benchchem [benchchem.com]
- 3. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Leelamine, a Novel Inhibitor of Androgen Receptor and Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. oncotarget.com [oncotarget.com]
- 13. Protocol Tips and Tricks | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
A Comparative Guide to Leelamine Hydrochloride and Novel Cholesterol Transport Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Leelamine Hydrochloride with other novel cholesterol transport inhibitors, focusing on their mechanisms of action, efficacy, and the experimental protocols used for their evaluation. The information is intended to support research and drug development efforts in the field of cholesterol metabolism and related diseases.
Introduction to Cholesterol Transport Inhibitors
Cholesterol is a vital component of cellular membranes and a precursor for steroid hormones and bile acids. However, dysregulation of cholesterol transport and homeostasis is a key factor in the pathogenesis of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Cholesterol transport inhibitors are a class of molecules that interfere with the intricate pathways of cholesterol trafficking within and between cells. This guide focuses on this compound and provides a comparative analysis with other notable inhibitors.
Comparative Analysis of Cholesterol Transport Inhibitors
This section details the mechanisms of action and available efficacy data for this compound and two other significant cholesterol transport inhibitors: U18666A and Ezetimibe.
This compound
This compound is a naturally derived diterpene amine that has been identified as a potent inhibitor of intracellular cholesterol transport.[1][2][3] Its primary mechanism involves its lysosomotropic properties, meaning it accumulates in the acidic environment of lysosomes.[1][2] This accumulation is thought to lead to the direct or indirect inhibition of the Niemann-Pick C1 (NPC1) protein, a key transporter responsible for the egress of cholesterol from late endosomes and lysosomes to the endoplasmic reticulum and plasma membrane.[2] The disruption of this pathway leads to the accumulation of unesterified cholesterol within the late endosomes/lysosomes, a phenotype reminiscent of Niemann-Pick type C disease.[4] This sequestration of cholesterol has profound downstream effects, including the inhibition of critical signaling pathways that are dependent on cholesterol availability, such as the PI3K/AKT/mTOR and MAPK pathways, which are often dysregulated in cancer.[1]
Novel Cholesterol Transport Inhibitors
For comparison, two well-characterized cholesterol transport inhibitors with distinct mechanisms are presented:
-
U18666A: This synthetic compound is a widely used research tool to induce a cellular phenotype that mimics Niemann-Pick C disease.[4][5] Like Leelamine, U18666A is a cationic amphiphile that accumulates in lysosomes and inhibits the function of the NPC1 protein, leading to a blockage of cholesterol export from lysosomes.[4][5][6][7][8] Studies have shown that treatment with 3 µmol/L Leelamine results in a cholesterol accumulation pattern that is visually comparable to that induced by U18666A, suggesting a similar mode of action at the cellular level.[4]
-
Ezetimibe: This is a clinically approved cholesterol absorption inhibitor that acts primarily in the small intestine.[9][10][11] Its mechanism of action is distinct from Leelamine and U18666A. Ezetimibe targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is highly expressed on the apical membrane of enterocytes.[9][10][11][12][13] By binding to NPC1L1, Ezetimibe blocks the uptake of dietary and biliary cholesterol from the intestinal lumen into the enterocytes, thereby reducing the amount of cholesterol delivered to the liver and subsequently lowering plasma LDL-cholesterol levels.[9][11][13]
Quantitative Data Summary
While direct head-to-head IC50 values for the inhibition of cholesterol transport are not consistently available across all compounds in the same experimental setup, the following table summarizes the available quantitative data on the efficacy of these inhibitors. It is important to note that the reported IC50 values for Leelamine often reflect its downstream effects on cell viability rather than a direct measure of cholesterol transport inhibition.
| Inhibitor | Target | Cell Type(s) | Endpoint Measured | IC50 / Effective Concentration | Citation(s) |
| This compound | NPC1 (putative) | UACC 903, 1205 Lu (Melanoma) | Cell Viability | ~1.2 - 2.0 µM | |
| UACC 903 (Melanoma) | Endocytosis Inhibition | ~3 µM (68% inhibition) | [4] | ||
| U18666A | NPC1 | CHO cells | Cholesterol Esterification | Ki ~0.03 µM | [4] |
| Various cell lines | Cholesterol Accumulation | 0.05 - 1.0 µM | [12] | ||
| Ezetimibe | NPC1L1 | Intestinal Enterocytes | Cholesterol Absorption | Reduces cholesterol absorption by ~54% in humans | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of these cholesterol transport inhibitors are provided below.
Filipin Staining for Intracellular Cholesterol Accumulation
This protocol is used to visualize the accumulation of unesterified cholesterol in the late endosomes/lysosomes, a hallmark of NPC1 inhibition.
Objective: To qualitatively and semi-quantitatively assess intracellular cholesterol accumulation.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
1.5 mg/mL Glycine in PBS
-
Filipin complex (e.g., from Streptomyces filipinensis) stock solution (e.g., 25 mg/mL in DMSO)
-
Filipin working solution (e.g., 0.05 mg/mL in PBS containing 10% fetal bovine serum)
-
Fluorescence microscope with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm)
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and culture overnight.
-
Treat cells with the cholesterol transport inhibitors (e.g., Leelamine, U18666A) or vehicle control for the desired time.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 10-30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Quench the PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cells with the filipin working solution for 2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on glass slides with a suitable mounting medium.
-
Immediately visualize the cells under a fluorescence microscope. Filipin fluorescence is prone to photobleaching.
Data Analysis: Images are captured and the intensity and localization of the filipin signal are analyzed. Quantification can be performed using image analysis software to measure the fluorescence intensity per cell or the area of cholesterol accumulation.
NBD-Cholesterol Uptake and Efflux Assay
This assay is used to quantitatively measure the movement of cholesterol into and out of cells.
Objective: To quantify the rate of cholesterol uptake and efflux.
Materials:
-
Cultured cells (e.g., macrophages, fibroblasts) in 96-well plates
-
Serum-free cell culture medium
-
NBD-cholesterol (a fluorescently labeled cholesterol analog)
-
Cholesterol acceptors (e.g., HDL, ApoA1) for efflux studies
-
Cell lysis buffer
-
Fluorometer or fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)
Procedure for Uptake:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Prepare a working solution of NBD-cholesterol in serum-free medium.
-
Remove the culture medium from the cells and add the NBD-cholesterol solution.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Wash the cells with PBS to remove extracellular NBD-cholesterol.
-
Lyse the cells and measure the fluorescence of the cell lysate using a fluorometer.
Procedure for Efflux:
-
Label the cells with NBD-cholesterol as described in the uptake protocol.
-
After labeling, wash the cells with PBS.
-
Add serum-free medium containing a cholesterol acceptor (e.g., HDL) to the cells.
-
Incubate for a defined period (e.g., 1-24 hours) at 37°C.
-
Collect the medium (containing the effluxed NBD-cholesterol) and lyse the cells.
-
Measure the fluorescence in both the medium and the cell lysate.
Data Analysis: The percentage of cholesterol efflux is calculated as: (Fluorescence in medium / (Fluorescence in medium + Fluorescence in cell lysate)) x 100.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by cholesterol transport inhibitors and a typical experimental workflow for their evaluation.
Caption: Inhibition of NPC1 by Leelamine/U18666A disrupts cholesterol egress.
Caption: Workflow for assessing cholesterol transport inhibitor efficacy.
Conclusion
This compound represents a promising natural product-derived inhibitor of intracellular cholesterol transport with a mechanism of action centered on the lysosomal accumulation and subsequent disruption of NPC1-mediated cholesterol egress. Its effects are comparable at a cellular level to the well-characterized inhibitor U18666A. In contrast, Ezetimibe offers a distinct, clinically approved approach by targeting intestinal cholesterol absorption via NPC1L1. The choice of inhibitor for research or therapeutic development will depend on the specific biological question or disease context. The experimental protocols provided in this guide offer a robust framework for the continued investigation and comparison of these and other novel cholesterol transport inhibitors.
References
- 1. Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of NPC1 as the target of U18666A, an inhibitor of lysosomal cholesterol export and Ebola infection | eLife [elifesciences.org]
- 5. mdpi.com [mdpi.com]
- 6. Identification of NPC1 as the target of U18666A, an inhibitor of lysosomal cholesterol export and Ebola infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cholesterol absorption inhibitor ezetimibe acts by blocking the sterol-induced internalization of NPC1L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are NPC1L1 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ezetimibe Mechanism of Action – My Endo Consult [myendoconsult.com]
A head-to-head comparison of Leelamine and other natural anti-cancer compounds.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology research, natural compounds are a significant source of novel anti-cancer drug candidates.[1][2] This guide provides a head-to-head comparison of Leelamine, a promising diterpene amine derived from pine bark, with other well-studied natural anti-cancer compounds: Curcumin, Resveratrol, and Quercetin.[1][2] This comparison focuses on their mechanisms of action, cytotoxic efficacy, and the signaling pathways they modulate, supported by experimental data.
Mechanism of Action: A Comparative Overview
The anti-cancer activities of these natural compounds stem from their ability to interfere with various cellular processes crucial for cancer cell survival and proliferation.
Leelamine exerts its anti-cancer effects through a unique mechanism involving the disruption of intracellular cholesterol transport.[3] As a lysosomotropic agent, it accumulates in the acidic environment of lysosomes.[2] This accumulation inhibits the transport of cholesterol out of lysosomes, leading to a cholesterol deficit in other parts of the cell where it is needed for various functions, including the formation of lipid rafts that are critical for signaling pathways that drive cancer progression.[3] This disruption of cholesterol homeostasis ultimately triggers cancer cell death.[3]
Curcumin , the active component of turmeric, has a multi-targeted approach. It is known to induce apoptosis, inhibit tumor cell proliferation and invasion by suppressing various cellular signaling pathways.[4]
Resveratrol , a polyphenol found in grapes and other fruits, also exhibits multi-faceted anti-cancer properties. It can induce growth inhibition, S-phase arrest in the cell cycle, and apoptosis in various cancer cell lines.[5][6]
Quercetin , a flavonoid present in many fruits and vegetables, demonstrates anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in a dose- and time-dependent manner.[7]
Quantitative Comparison of Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Leelamine, Curcumin, Resveratrol, and Quercetin in various cancer cell lines as reported in different studies.
Disclaimer: The IC50 values presented below are compiled from various studies. Direct comparison should be made with caution as experimental conditions such as cell line passage number, treatment duration, and assay methodology can influence the results.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Leelamine | UACC 903 | Melanoma | 1.2 | [3] |
| 1205 Lu | Melanoma | 2.0 | [3] | |
| Curcumin | MCF-7 | Breast Cancer | 1.32 - 24.50 | [4][8] |
| MDA-MB-231 | Breast Cancer | 11.32 - 23.30 | [4][8] | |
| HCT-116 | Colorectal Cancer | ~10.26 | ||
| A549 | Lung Cancer | 33 | [9] | |
| Resveratrol | MCF-7 | Breast Cancer | 51.18 - ~150 | [6][10][11] |
| MDA-MB-231 | Breast Cancer | ~200-250 | ||
| SW480 | Colorectal Cancer | ~70-150 | [6] | |
| HepG2 | Liver Cancer | 57.4 | [10][11] | |
| Quercetin | MCF-7 | Breast Cancer | 17.2 - 73 | [12] |
| MDA-MB-231 | Breast Cancer | 5.81 - 85 | [13] | |
| HCT116 | Colorectal Cancer | 5.79 | [13] | |
| A549 | Lung Cancer | 8.65 (24h), 7.96 (48h), 5.14 (72h) | [14] |
Signaling Pathways
The anti-cancer effects of these compounds are mediated through the modulation of key signaling pathways that regulate cell growth, survival, and metastasis.
Leelamine primarily disrupts the PI3K/Akt, MAPK, and STAT3 signaling pathways .[1] This is a consequence of cholesterol depletion from cell membranes, which affects the function of receptor tyrosine kinases (RTKs) that are upstream activators of these pathways.
Curcumin, Resveratrol, and Quercetin modulate a broader range of signaling pathways, often with overlapping targets. These include pathways involved in inflammation (NF-κB), cell cycle regulation (cyclins and CDKs), and apoptosis (caspases, Bcl-2 family proteins).
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (Leelamine, Curcumin, Resveratrol, Quercetin) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Protocol:
-
Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, p-ERK, p-STAT3, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
Cholesterol Accumulation Assay (Filipin Staining)
Filipin is a fluorescent compound that binds specifically to unesterified cholesterol, allowing for its visualization within cells.
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Compound Treatment: Treat the cells with Leelamine or other compounds for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.
-
Filipin Staining: Wash the cells again with PBS and then incubate with Filipin solution (e.g., 50 µg/mL in PBS with 10% FBS) for 2 hours at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Visualization: Mount the coverslips on microscope slides with a mounting medium and visualize the intracellular cholesterol distribution using a fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission ~385-465 nm).
Conclusion
Leelamine presents a distinct anti-cancer mechanism by targeting intracellular cholesterol transport, a pathway less commonly exploited by other natural compounds like Curcumin, Resveratrol, and Quercetin, which tend to have broader, more pleiotropic effects on multiple signaling cascades. The potent, low micromolar IC50 values of Leelamine in certain cancer cell lines highlight its potential as a specific and powerful anti-cancer agent. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of Leelamine and to identify cancer types that are most sensitive to its unique mode of action. This comparative guide provides a foundational resource for researchers to navigate the diverse landscape of natural anti-cancer compounds and to inform future drug development efforts.
References
- 1. A Brief Overview of the Antitumoral Actions of Leelamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin inhibits proliferation and promotes apoptosis of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Leelamine Hydrochloride: A Comprehensive Guide
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as Leelamine Hydrochloride, is a critical component of this commitment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
This compound is recognized as being harmful if swallowed and, most critically, very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to established disposal protocols is not merely a matter of regulatory compliance but a fundamental responsibility.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.
Required Personal Protective Equipment (PPE):
| Equipment Type | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes or contact with dust. |
| Hand Protection | Chemically resistant protective gloves | Prevents skin contact and absorption. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin from accidental spills. |
| Respiratory | Suitable respirator | Required when handling the powder form to avoid inhalation of dust.[1] |
This data is synthesized from Safety Data Sheet recommendations[1].
Step-by-Step Disposal Procedure for this compound
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility[1]. Under no circumstances should this chemical be disposed of via sanitary sewer systems or general waste streams due to its high aquatic toxicity[1].
Operational Plan for Waste Collection and Disposal:
-
Waste Segregation:
-
Collect all waste this compound, whether in solid form or in solution, in a designated, compatible, and clearly labeled hazardous waste container.
-
Do not mix with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents[1].
-
-
Container Labeling:
-
The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound."
-
Ensure the container is kept securely sealed at all times, except when adding waste.
-
-
Storage:
-
Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].
-
The storage location should be a designated satellite accumulation area for hazardous waste, compliant with institutional and local regulations.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste management company to schedule a pickup.
-
Follow all institutional procedures for waste manifest and hand-off. Disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations[1][2].
-
Emergency Procedures: Handling Spills
Accidental spills must be managed promptly and safely to prevent environmental release and personnel exposure.
Experimental Protocol for Spill Containment and Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation[1][2].
-
Don PPE: Before addressing the spill, put on the full required PPE as detailed in the table above.
-
Containment:
-
Cleanup: Once the liquid is fully absorbed, carefully scoop the absorbent material into the hazardous waste container.
-
Decontamination:
-
Decontaminate the spill surface and any affected equipment by scrubbing with alcohol[2].
-
Collect all cleaning materials (e.g., contaminated wipes, gloves) and place them in the hazardous waste container.
-
-
Final Disposal: Seal the waste container and manage it for disposal as outlined in the procedure above.
-
Reporting: Report the spill to your laboratory supervisor and EH&S department in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final disposal.
Caption: Workflow for the Safe Disposal of this compound.
By adhering to these procedures, laboratory professionals can handle and dispose of this compound responsibly, ensuring a safe working environment and protecting our vital aquatic ecosystems.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
